Product packaging for 6-Nitro-1,3-benzodioxol-5-amine(Cat. No.:CAS No. 64993-07-3)

6-Nitro-1,3-benzodioxol-5-amine

Cat. No.: B1193951
CAS No.: 64993-07-3
M. Wt: 182.13 g/mol
InChI Key: TXZJXBGDLONQGP-UHFFFAOYSA-N
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Description

6-nitro-1,3-benzodioxol-5-amine is a member of benzodioxoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1193951 6-Nitro-1,3-benzodioxol-5-amine CAS No. 64993-07-3

Properties

IUPAC Name

6-nitro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZJXBGDLONQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345208
Record name 6-Nitro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64993-07-3
Record name 6-Nitro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Core Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-amine

This compound, also known as 5-Amino-6-nitro-1,3-benzodioxole, is a significant chemical intermediate characterized by its yellow crystalline solid form.[1] Its molecular structure, featuring a benzodioxole ring substituted with both an amine (-NH₂) and a nitro (-NO₂) group, makes it a versatile precursor in the synthesis of more complex molecules. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, rendering it a valuable component in various organic reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in chemical systems. Its structure is key to its utility.

G cluster_benzodioxole This compound mol mol

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process development.

PropertyValueSource
CAS Number 64993-07-3[1][2][3]
Molecular Formula C₇H₆N₂O₄[1][2][3]
Molecular Weight 182.13 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Melting Point 203-204 °C[4]
Boiling Point 370.7 °C at 760 mmHg (Predicted)[1]
Density 1.587 g/cm³[1][3]
Flash Point 178 °C[1][3]
Refractive Index 1.676[1][3]
LogP 2.08 (Predicted)[1]
Topological Polar Surface Area 90.3 Ų[3][5]

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through the deacetylation of its N-acetylated precursor. This pathway is efficient and yields a high-purity product.

Causality in Synthesis: The Role of Reagents

The chosen synthetic route relies on the hydrolysis of an amide bond under basic conditions. The precursor, 5-acetamino-6-nitro-1,3-benzodioxole, is treated with a strong base, such as sodium methoxide or sodium ethanolate, in an alcoholic solvent.[2][4] The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This is followed by elimination of the more stable amine leaving group, which is subsequently protonated by the solvent. The reaction is driven to completion by heating under reflux. The choice of an alcoholic solvent like methanol is critical as it serves both to dissolve the reactants and to act as a proton source.[4] The reaction is then quenched by the addition of a weak acid, like acetic acid, to neutralize the excess base and protonate the resulting amine, preventing potential side reactions.[2][4]

G start 5-Acetamino-6-nitro- 1,3-benzodioxole step1 Dissolve in Methanol (Heating) start->step1 Reactant step2 Add Sodium Methoxide in Methanol (Boiling) step1->step2 Hot Solution step3 Reflux for 15 minutes step2->step3 Reaction Initiation step4 Quench with Glacial Acetic Acid step3->step4 Reaction Termination step5 Remove Solvents (Distillation/Evaporation) step4->step5 Workup step6 Purify via Column Chromatography or Recrystallization step5->step6 Crude Product end Final Product: This compound step6->end Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Deacetylation

This protocol is adapted from established laboratory procedures for the synthesis of 5-amino-6-nitro-1,3-benzodioxole.[4]

  • Dissolution: Dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol in a 10 L round-bottom flask equipped with a reflux condenser by heating.

  • Base Addition: To the hot solution, add a boiling solution of 40 g of sodium methoxide dissolved in 4 L of methanol.

  • Reaction: Boil the resulting mixture under reflux for precisely 15 minutes. The timing is critical to prevent side reactions or degradation.

  • Quenching: Interrupt the reaction by adding 220 mL of glacial acetic acid to the mixture. This neutralizes the sodium methoxide.

  • Solvent Removal: Remove the methanol via distillation. Remove the final traces of methanol and acetic acid by a two-fold evaporation with toluene under reduced pressure.

  • Purification (Recrystallization): The residue is dissolved in 3 L of methylene chloride. The solution is filtered to remove any inorganic residues and then passed through a silica gel plug to remove polar impurities. The methylene chloride is evaporated in vacuo.

  • Final Product: The resulting solid is recrystallized from isopropanol to yield pure 5-amino-6-nitro-1,3-benzodioxole. The expected yield is approximately 30.9 g (95% of theoretical).[4]

Spectral Characteristics

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a full spectrum is not publicly available, data for related compounds allows for an expert interpretation of expected results.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methylene protons of the dioxole ring. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. For the related compound 5-nitro-1,3-benzodioxole, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are observed around 1609 cm⁻¹ and 1437 cm⁻¹, respectively.[6] Similar peaks are expected for the title compound, along with characteristic N-H stretching bands for the primary amine group (typically 3300-3500 cm⁻¹) and C-O stretches for the dioxole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The monoisotopic mass is 182.03276 Da.[5] Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dioxole ring.

Reactivity and Applications

The dual functionality of an aromatic amine and a nitro group makes this compound a valuable intermediate.

  • Reactivity: The amine group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amine, providing a route to diamino-benzodioxole derivatives. The aromatic ring itself is activated by the amine group and deactivated by the nitro group, directing the regioselectivity of further electrophilic aromatic substitution reactions.

  • Applications: It is widely used in the synthesis of pharmaceuticals and dyes.[1] Its structure is a scaffold that can be elaborated to create more complex molecules with potential biological activity. For instance, it can be used as a starting material to synthesize amino-acyl derivatives by condensing it with amino acids, a common strategy in the development of prodrugs or peptide-based therapeutics.[7]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[8][9][10]

AspectGuideline
Hazards Harmful if swallowed or inhaled. May damage fertility or the unborn child. May cause harm to breast-fed children.[9] Avoid dust formation.[8]
Handling Handle in a well-ventilated place, preferably under a chemical fume hood.[8][9] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[8][10] Avoid contact with skin and eyes.[8]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[10]
First Aid Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen.[8][9] Skin Contact: Take off contaminated clothing immediately. Wash with soap and plenty of water.[8][9] Eye Contact: Rinse with pure water for at least 15 minutes.[8] Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Wear a self-contained breathing apparatus.[8][10]
Spills Evacuate personnel to safe areas. Avoid dust formation and remove all sources of ignition.[8] Collect spillage using spark-proof tools and place in a suitable, closed container for disposal.[8]

Conclusion

This compound is a pivotal intermediate in synthetic organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity profile make it an important tool for researchers and developers. A thorough understanding of its chemical behavior, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in the creation of novel dyes, pharmaceuticals, and other high-value chemical entities.

References

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • de Oliveira, B. A., de F. F. C. Vaz, F., & de Souza, R. O. M. A. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society, 16(3a), 421-424.
  • PubChem. (n.d.). 7-Methoxy-6-nitro-1,3-benzodioxol-5-amine.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • Krishnakumar, V., & Balachandran, V. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Rasayan Journal of Chemistry, 4(1), 114-121.

Sources

A Technical Guide to 6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3): Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Nitro-1,3-benzodioxol-5-amine, also known as 5-amino-6-nitro-1,3-benzodioxole, is a pivotal chemical intermediate characterized by its benzodioxole core substituted with both an amine and a nitro group.[1][2] This unique bifunctional arrangement makes it a highly valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, spectroscopic characterization, and key applications, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a benzene ring fused to a five-membered dioxole ring, a scaffold found in numerous natural products and synthetic compounds.[3][4] The presence of a strong electron-withdrawing nitro group and an electron-donating amino group on adjacent positions of the aromatic ring dictates its chemical reactivity and utility as a synthetic precursor.[1]

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 64993-07-3[1][2][5][6][7]
Molecular Formula C₇H₆N₂O₄[1][6][8]
Molecular Weight 182.13 g/mol [1][6]
Appearance Yellow Crystalline Solid[1]
Melting Point 199-204 °C[5][9]
Boiling Point 370.7 ± 42.0 °C (Predicted)[1][5]
Density 1.587 ± 0.06 g/cm³ (Predicted)[1][2][5]
Solubility Soluble in methanol, methylene chloride.[9]
pKa (Predicted) Not readily available
LogP (Predicted) 1.4 - 2.08[1][2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective nitration of a suitable precursor. A well-documented method is the deacetylation of 5-acetamino-6-nitro-1,3-benzodioxole.[9]

Synthesis Principle: Base-Catalyzed Deacetylation

The synthesis relies on the hydrolysis of an acetamido group (-NHCOCH₃) back to a primary amine (-NH₂) under basic conditions. The starting material, 5-acetamino-6-nitro-1,3-benzodioxole, already contains the required nitro group and the benzodioxole core. The acetyl group serves as a protecting group for the amine during the nitration step to form the precursor. Using a strong base like sodium methoxide in methanol efficiently removes the acetyl group.

Experimental Workflow: Synthesis Protocol

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Dissolve 5-acetamino-6-nitro-1,3-benzodioxole in hot Methanol B Add boiling solution of Sodium Methoxide in Methanol A->B Combine solutions C Reflux for 15 minutes B->C Heat D Quench reaction with Glacial Acetic Acid C->D Stop reaction E Remove Methanol & Acetic Acid by distillation (evaporation with Toluene) D->E Neutralize & Concentrate F Dissolve residue in Methylene Chloride E->F G Filter through Silica Gel F->G Purify crude H Evaporate Methylene Chloride G->H I Recrystallize from Isopropanol H->I J Dry final product (Orange Solid) I->J

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[9]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating.

  • Base Addition: In a separate flask, prepare a solution of 40 g of sodium methoxide in 4 L of methanol, bringing it to a boil. Carefully add this hot basic solution to the hot substrate solution.

    • Scientist's Note: Executing the reaction with hot solutions ensures all reagents are fully dissolved and the reaction proceeds rapidly and homogeneously.

  • Reaction: Boil the combined mixture under reflux for exactly 15 minutes.

    • Trustworthiness Check: The reaction time is critical. Over-refluxing can lead to side reactions and decomposition, reducing the yield and purity of the final product.

  • Quenching: Immediately interrupt the reaction by adding 220 mL of glacial acetic acid. This neutralizes the sodium methoxide, preventing further reaction.

  • Solvent Removal: Remove the methanol by distillation. To ensure complete removal of both methanol and acetic acid, add toluene and evaporate under reduced pressure. Repeat this toluene co-evaporation step.

  • Extraction: Dissolve the resulting residue in 3 L of methylene chloride. The desired product is soluble, while some inorganic salts and residues are not. Filter this solution by suction to remove insoluble materials.

  • Purification: Pass the methylene chloride solution through a plug of silica gel to remove polar impurities. Evaporate the solvent in vacuo.

  • Recrystallization: Recrystallize the crude solid from isopropanol to yield the pure 5-amino-6-nitro-1,3-benzodioxole.

  • Final Product: The expected yield is approximately 30.9 g (95% of theoretical) of a crystalline product with a melting point of 203-204°C.[9]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods provide the necessary validation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the characteristic singlet for the methylenedioxy (-O-CH₂-O-) bridge protons.

  • IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the amine group, asymmetric and symmetric stretching for the nitro group (around 1596 cm⁻¹ and 1427 cm⁻¹, respectively), and C-O stretching for the dioxole ring.[3]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula C₇H₆N₂O₄ (Exact Mass: 182.03276 Da).[1][2][8]

Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. The adjacent amino and nitro groups provide a powerful synthetic handle for constructing a variety of more complex molecules, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry.

Role as a Bifunctional Intermediate

The compound's two functional groups can be manipulated independently or in concert to build diverse molecular architectures.

Applications cluster_pathways Synthetic Transformations Start This compound -NH₂ -NO₂ Pathway1 Pathway A: Amine Chemistry Diazotization → Sandmeyer Rxn Acylation → Amide Formation Reductive Amination Start:f1->Pathway1:f0 React Amine Pathway2 Pathway B: Nitro Chemistry Reduction → Diamine Intermediate Start:f2->Pathway2:f0 React Nitro Pathway3 Pathway C: Condensation Rxns Diamine + Dicarbonyl → Quinoxalines Diamine + Carboxylic Acid → Benzimidazoles Pathway2:f1->Pathway3:f0 Utilize Diamine

Caption: Synthetic utility of this compound as a bifunctional intermediate.

Precursor for Bioactive Molecules

The 1,3-benzodioxole moiety is a recognized pharmacophore present in compounds with a wide range of biological activities.[3][4] By using this compound as a starting material, medicinal chemists can readily access novel derivatives for screening.

  • Synthesis of Amino Acid Derivatives: The compound can be used to synthesize new amino-acyl derivatives for potential use as prodrugs or other bioactive agents.[10]

  • Development of Plant Growth Regulators: Research has shown that N-(benzo[d][1][2]dioxol-5-yl) acetamide derivatives can act as potent auxin receptor agonists, promoting root growth in plants. This highlights the scaffold's utility beyond pharmaceuticals.[4]

  • General Pharmaceutical Synthesis: The compound is widely used in the synthesis of pharmaceuticals and dyes, playing a crucial role in the development of new drugs.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment, including:

    • Safety goggles with side-shields[12][13]

    • Chemical-resistant gloves[12]

    • A lab coat[14]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from oxidizing agents and sources of ignition.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound (CAS 64993-07-3) is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its amino and nitro functional groups, provides an efficient entry point to a vast chemical space of benzodioxole-containing compounds. For researchers in drug discovery, this molecule represents a valuable starting point for the development of novel therapeutics and other biologically active agents.

References

  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. [Link]
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]
  • This compound (C7H6N2O4). PubChemLite. [Link]
  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Nitro-1,3-benzodioxol-5-amine, a substituted benzodioxole derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides an in-depth analysis of the key physical characteristics of this compound, grounded in established scientific principles and experimental methodologies.

Molecular and General Properties

This compound is a yellow crystalline solid.[1] Its fundamental molecular properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 64993-07-3[1]
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1]
Appearance Yellow crystalline solid[1]

Thermal Properties

The thermal behavior of a compound is critical for determining its stability, purity, and appropriate storage conditions.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For a pure compound, the melting range is typically narrow.

PropertyValueSource
Melting Point 203-204 °C

Note: This value is reported from a synthesis protocol and should be considered as a reference. Further verification from multiple sources is recommended.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and pharmacopeia-recognized technique for melting point determination.[3][4][5]

Caption: Workflow for Capillary Melting Point Determination.

Causality Behind Experimental Choices:

  • Grinding the sample ensures uniform heat distribution.

  • A slow heating rate near the melting point is crucial for accurate determination of the melting range.[6]

  • The melting range provides an indication of purity; impurities tend to broaden and depress the melting range.[3][6]

Boiling Point and Flash Point
PropertyValueSource
Boiling Point 370.7 °C at 760 mmHg (Predicted)[1]
Flash Point 178 °C (Predicted)[1]

These predicted values are useful for preliminary safety and handling assessments. Experimental verification is recommended for process development.

Solubility Profile

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining solubility in common laboratory solvents is outlined below.

Caption: Workflow for Qualitative Solubility Assessment.

Causality Behind Experimental Choices:

  • A range of solvents with varying polarities is chosen to build a comprehensive solubility profile.

  • Starting with a small amount of solvent allows for a more accurate assessment of whether the compound is sparingly soluble or freely soluble.

  • ASTM standards, such as ASTM E1148 for aqueous solubility, provide rigorous quantitative methods if required.[7]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include:

  • Two singlets for the aromatic protons.

  • A singlet for the methylenedioxy (-O-CH₂-O-) protons.

  • A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: General Workflow for NMR Spectroscopy.

Causality Behind Experimental Choices:

  • Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[8]

  • Filtering is important to remove any particulate matter that can degrade the quality of the NMR spectrum.[8]

  • Locking, tuning, and shimming are essential steps to ensure a homogeneous magnetic field and optimal signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
3500-3300N-H (Amine)Stretching
1550-1490N-O (Nitro)Asymmetric Stretching
1355-1315N-O (Nitro)Symmetric Stretching
1620-1450C=C (Aromatic)Stretching
1250-1200C-N (Aromatic Amine)Stretching
1250-1000C-O (Ether)Stretching

Note: These are approximate ranges and can be influenced by the overall molecular structure.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for obtaining high-quality transmission spectra.[9][10][11]

Caption: Workflow for FTIR Spectroscopy using the KBr Pellet Method.

Causality Behind Experimental Choices:

  • KBr is used as the matrix because it is transparent in the mid-IR region.[10]

  • Grinding the sample to a fine powder minimizes light scattering.[9]

  • A background spectrum is collected to subtract any contributions from atmospheric water and carbon dioxide, as well as the KBr matrix itself.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 182 would be expected. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (m/z = 136) and NO (m/z = 152). Fragmentation of the amine and benzodioxole ring would also be observed.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed structural information through fragmentation.[13][14][15]

Caption: General Workflow for Electron Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

  • High vacuum is necessary to prevent ion-molecule collisions.

  • 70 eV is the standard electron energy used in EI-MS to generate reproducible fragmentation patterns that can be compared to spectral libraries.[14]

Crystallographic Data

While no specific crystal structure data for this compound has been found in the searched literature, analysis of closely related compounds can provide valuable insights. For instance, the crystal structure of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile reveals that the nitro group is rotated out of the plane of the adjacent aryl ring.[16] This is a common feature in ortho-substituted nitroanilines due to steric hindrance. The 1,3-benzodioxole ring itself is nearly planar.[16]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, along with the standard methodologies for their determination. A thorough understanding and application of these principles are essential for the successful use of this compound in research and development. It is always recommended to verify reported values through in-house experimentation and to consult safety data sheets for handling and storage information.

References

  • ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, www.astm.org
  • Sample preparation for FT-IR. (n.d.).
  • FTIR Standard Operating Procedure. (n.d.).
  • Melting point determination. (n.d.). Edisco.
  • ASTM D3224-95, Standard Test Method for Water Solubility of Auxiliary Solvent for Wood Preserving Solutions, ASTM International, West Conshohocken, PA, 1995, www.astm.org
  • Melting point determination. (n.d.).
  • ASTM D5790-95(2001), Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry, ASTM International, West Conshohocken, PA, 2001, www.astm.org
  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Melting Point Determination. (n.d.). Mettler Toledo.
  • Melting Point Determination Guide. (n.d.).
  • Melting point determination. (n.d.). SSERC.
  • ASTM D6050-96(2001), Standard Test Method for Determination of Insoluble Solids in Organic Liquid Hazardous Waste, ASTM International, West Conshohocken, PA, 2001, www.astm.org
  • Kumar, S., & Singh, K. (2012). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3469. [Link]
  • NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder.
  • Electron Ionization. (2022, July 3). Chemistry LibreTexts.
  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
  • Electron ionization. (n.d.). In Wikipedia.

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6-Nitro-1,3-benzodioxol-5-amine molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-Nitro-1,3-benzodioxol-5-amine

Introduction

This compound, with the molecular formula C₇H₆N₂O₄, is a substituted aromatic heterocyclic compound.[1][2][3][4][] It belongs to the benzodioxole family, a class of compounds characterized by a methylenedioxy group (-O-CH₂-O-) attached to a benzene ring.[6] The 1,3-benzodioxole scaffold is of significant interest in medicinal and agricultural chemistry, serving as a foundational structure for numerous natural products and synthetic drugs.[6][7] This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of this compound, offering critical insights for researchers and professionals in drug development and organic synthesis. The molecule's unique arrangement of a potent electron-donating amino group and a powerful electron-withdrawing nitro group on the benzodioxole core creates a fascinating case study in intramolecular electronic interactions and their influence on chemical behavior.

Molecular Structure and Stereochemistry

The molecular architecture of this compound is defined by a fused bicyclic system: a planar benzene ring and a five-membered dioxole ring. The benzene ring is substituted at the 5- and 6-positions with an amine (-NH₂) group and a nitro (-NO₂) group, respectively.

The core 1,3-benzodioxole system is largely planar, though the five-membered dioxole ring can exhibit a slight puckering.[8] The key structural feature is the juxtaposition of the amino and nitro groups on adjacent carbons of the aromatic ring. This arrangement dictates the molecule's electronic properties and reactivity.

  • Electron-Donating Group (EDG): The amino group at position 5 is a strong activating group, donating electron density to the aromatic ring via resonance.

  • Electron-Withdrawing Group (EWG): The nitro group at position 6 is a strong deactivating group, withdrawing electron density from the ring through both resonance and inductive effects.

This push-pull electronic configuration profoundly influences bond lengths, charge distribution, and spectroscopic properties.

Caption: 2D structure of this compound.

Analysis of Covalent Bonding and Intramolecular Forces

The bonding within this compound is a complex interplay of sigma bonds, a delocalized pi system, and polar covalent bonds, significantly influenced by its substituent groups.

Aromatic Core and Dioxole Ring: The benzene ring exhibits classic sp² hybridization with a delocalized π-electron cloud. This aromaticity is perturbed by the fused dioxole ring and the strong electronic effects of the amine and nitro substituents. The C-O bonds of the dioxole ring possess partial double-bond character due to electron delocalization from the oxygen lone pairs into the aromatic system.

Substituent Effects on Bonding:

  • C-N Bonds: The C5-NH₂ and C6-NO₂ bonds are central to the molecule's character. The electron-donating resonance of the amino group increases electron density at the ortho and para positions, while the nitro group strongly withdraws it.

  • Intramolecular Hydrogen Bonding: A significant feature is the high probability of an intramolecular hydrogen bond forming between one of the hydrogen atoms of the C5-amino group and an oxygen atom of the adjacent C6-nitro group. This interaction creates a stable six-membered pseudo-ring, which enhances the planarity of the substituent groups relative to the benzene ring and influences their spectroscopic signatures. Such interactions are well-documented in related ortho-nitroaniline structures.

Caption: Potential intramolecular hydrogen bonding.

Experimental Validation: Spectroscopic Characterization

Property Value Source
Molecular Formula C₇H₆N₂O₄[1][3][4]
Molecular Weight 182.13 g/mol [1][3]
Melting Point 203-204 °C[12]
Appearance Yellow/Orange Solid[1][4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for its functional groups:

  • N-H Stretching (Amine): Two distinct peaks are anticipated for the primary amine's asymmetric and symmetric stretches, typically found in the 3300-3500 cm⁻¹ range.[13]

  • C-H Stretching (Aromatic & Methylene): Aromatic C-H stretches appear above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches from the dioxole ring are expected just below 3000 cm⁻¹.[8]

  • N-O Stretching (Nitro): Strong, characteristic bands for asymmetric and symmetric stretching of the NO₂ group are expected around 1500-1610 cm⁻¹ and 1420-1440 cm⁻¹, respectively.[8]

  • C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region confirm the aromatic ring.

  • C-O Stretching (Dioxole Ether): Strong absorptions corresponding to the C-O-C ether linkages of the dioxole ring would be visible in the 1000-1300 cm⁻¹ fingerprint region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides precise information about the hydrogen environment:[9]

  • Aromatic Protons (2H): Two singlets are expected for the two isolated aromatic protons. The proton at C4 (adjacent to the nitro group) would be downfield, while the proton at C7 would be further upfield.

  • Methylene Protons (2H, -O-CH₂-O-): A sharp, characteristic singlet is expected around δ 6.0-6.2 ppm.

  • Amine Protons (2H, -NH₂): A broad singlet is anticipated, with a chemical shift that is highly dependent on solvent and concentration. The signal may disappear upon a D₂O shake, confirming its identity.[13]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[2][9]

  • Molecular Ion (M⁺): A prominent peak at m/z = 182, corresponding to the molecular weight.

  • Key Fragments: Expected fragmentation would involve the loss of the nitro group (-NO₂, m/z = 46), a nitroso group (-NO), or cleavage of the dioxole ring.

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis via Deacetylation A common and efficient synthesis route involves the deprotection of an acetylated precursor.[1][12]

Objective: To synthesize this compound from 5-acetamino-6-nitro-1,3-benzodioxole.

Materials:

  • 5-acetamino-6-nitro-1,3-benzodioxole

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Glacial acetic acid

  • Methylene chloride (CH₂Cl₂)

  • Toluene

  • Isopropanol

  • Silicon dioxide (Silica gel)

Procedure:

  • Dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating in a round-bottom flask fitted with a reflux condenser.[12]

  • Separately, prepare a boiling solution of 40 g of sodium methoxide in 4 L of methanol.[12]

  • Add the hot sodium methoxide solution to the solution of the starting material.[12]

  • Heat the combined mixture to reflux and maintain for exactly 15 minutes.[1][12]

  • Quench the reaction by adding 220 mL of glacial acetic acid.[12]

  • Remove the methanol by distillation. Remove residual acetic acid by azeotropic distillation with toluene (repeated twice).[12]

  • Dissolve the resulting solid residue in 3 L of methylene chloride and filter to remove inorganic salts.[12]

  • Pass the methylene chloride solution through a plug of silicon dioxide to remove polar impurities.[12]

  • Evaporate the solvent in vacuo.[12]

  • Recrystallize the crude product from isopropanol to yield pure 5-amino-6-nitro-1,3-benzodioxole.[12]

Causality in Protocol:

  • Base-Catalyzed Hydrolysis: Sodium methoxide acts as a strong base to catalyze the hydrolysis (saponification) of the amide (acetamino) group back to the primary amine.

  • Reflux: Heating under reflux ensures the reaction proceeds at a controlled, elevated temperature without loss of the volatile methanol solvent, increasing the reaction rate.

  • Quenching: Acetic acid is added to neutralize the excess sodium methoxide, stopping the reaction and preventing potential side reactions.

  • Purification: The multi-step workup involving solvent extraction, silica filtration, and recrystallization is essential to remove salts, unreacted starting material, and byproducts, ensuring high purity of the final compound.

Start 5-Acetamino-6-nitro- 1,3-benzodioxole Reaction Dissolve in MeOH Add NaOMe/MeOH Reflux 15 min Start->Reaction Quench Add Acetic Acid to Neutralize Reaction->Quench Stop Reaction Workup Solvent Removal CH₂Cl₂ Extraction Silica Filtration Quench->Workup Purification Final Recrystallize from Isopropanol Workup->Final Product This compound Final->Product

Caption: Synthetic workflow for this compound.

Reactivity Profile: The reactivity is dominated by the functional groups:

  • Amine Group: The primary aromatic amine can undergo diazotization when treated with nitrous acid at low temperatures. The resulting diazonium salt is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -I) via Sandmeyer-type reactions.[14]

  • Aromatic Ring: The powerful deactivating effect of the nitro group makes further electrophilic aromatic substitution on the ring challenging. Conversely, the high electron deficiency makes the ring susceptible to nucleophilic aromatic substitution under harsh conditions.

Conclusion

This compound is a structurally well-defined molecule whose properties are governed by the electronic interplay between its benzodioxole core and the vicinal amino and nitro substituents. The strong electron-donating amine and electron-withdrawing nitro group create a polarized aromatic system, while intramolecular hydrogen bonding contributes to a relatively planar and stable conformation. Its synthesis is straightforward from its acetylated precursor, and its reactivity, centered on the versatile amino group, makes it a valuable intermediate for the synthesis of more complex, potentially bioactive molecules. This guide provides a foundational understanding of its structure and bonding, essential for its application in synthetic and medicinal chemistry.

References

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • PrepChem.com. Synthesis of 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole.
  • PrepChem.com. Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • LookChem. Cas 10161-75-8,5-nitro-6-propyl-1,3-benzodioxole.
  • PubChemLite. This compound (C7H6N2O4).
  • PubChem. 1,3-Benzodioxol-5-amine.
  • PubChem. 1,3-Benzodioxole, 5-nitro-.
  • International Union of Crystallography. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
  • Oriental Journal of Chemistry. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • PubChem. 1,3-Benzodioxol-5-amine, 6-propyl-.
  • ResearchGate. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea.
  • NIST WebBook. 1,3-Benzodioxol-5-ol.

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Spectroscopic Data for 6-Nitro-1,3-benzodioxol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 6-Nitro-1,3-benzodioxol-5-amine remains elusive despite extensive searches of publicly available scientific databases and literature. This guide synthesizes the available theoretical data and provides a predictive analysis based on the compound's structure and comparison with related molecules. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals until experimental data becomes accessible.

Introduction: The Significance of this compound

This compound, a substituted benzodioxole, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The benzodioxole moiety is a key structural feature in a variety of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of nitro and amine groups to this scaffold can profoundly influence its electronic properties, reactivity, and potential as a pharmacological agent or a building block for more complex molecules.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide addresses the expected spectroscopic features of this compound, providing a theoretical framework for its analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound dictates its expected spectroscopic signatures. The molecule consists of a benzene ring fused to a five-membered dioxole ring, with an amine (-NH₂) group at position 5 and a nitro (-NO₂) group at position 6.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While experimental NMR spectra for this compound are not currently available in public databases, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be performed based on the chemical structure and known substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the amine protons.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C4 will be downfield due to the deshielding effect of the adjacent nitro group. The proton at C7 will be upfield relative to the C4 proton, influenced by the electron-donating amine group.

  • Methylene Protons (-OCH₂O-): A single, sharp singlet is expected for the two equivalent methylene protons of the dioxole ring, likely in the range of δ 5.9-6.1 ppm.

  • Amine Protons (-NH₂): A broad singlet is predicted for the two amine protons. Its chemical shift can vary significantly (typically δ 3.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (at C4)~7.0 - 7.5s
Aromatic-H (at C7)~6.5 - 7.0s
-OCH₂O-~5.9 - 6.1s
-NH₂~3.5 - 5.0br s
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbons bearing the nitro and amine groups (C6 and C5, respectively) will be significantly shifted. The quaternary carbons of the benzodioxole ring (C4a and C7a) will also have characteristic shifts.

  • Methylene Carbon (-OCH₂O-): A single peak is expected for the methylene carbon of the dioxole ring, typically in the region of δ 100-105 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C4~105 - 115
C5~140 - 150
C6~135 - 145
C7~100 - 110
C4a~145 - 155
C7a~140 - 150
-OCH₂O-~100 - 105

Infrared (IR) Spectroscopy: Functional Group Analysis

The IR spectrum provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted as follows:

  • N-H Stretching: Two distinct bands are expected in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: Strong bands corresponding to the C-O-C stretching of the dioxole ring are expected in the 1000-1300 cm⁻¹ region.

  • N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch> 3000
Aliphatic C-H (-CH₂-)Stretch< 3000
-NO₂Asymmetric Stretch1500 - 1560
-NO₂Symmetric Stretch1345 - 1385
Aromatic C=CStretch1400 - 1600
-O-CH₂-O-C-O Stretch1000 - 1300
-NH₂Bend1600 - 1650

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While experimental mass spectra are not available, predicted data can be found in databases like PubChem.

  • Molecular Ion (M⁺): The molecular weight of this compound is 182.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 182.

  • Predicted Adducts: In softer ionization techniques like electrospray ionization (ESI), common adducts are predicted. For example, the protonated molecule [M+H]⁺ would have an m/z of 183.04004, and the sodium adduct [M+Na]⁺ would have an m/z of 205.02198.[1]

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), or cleavage of the dioxole ring.

Caption: A simplified workflow of electron ionization mass spectrometry.

Experimental Protocols: A General Guide

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI or a GC/MS or LC/MS system.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. For EI, a standard electron energy of 70 eV is typically used.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The provided theoretical analysis of its NMR, IR, and MS spectra, grounded in fundamental principles of spectroscopy and knowledge of similar structures, offers a valuable resource for its identification and characterization. The acquisition and publication of experimental data for this compound are highly encouraged to validate and refine the predictions outlined in this guide, which will be of significant benefit to the scientific community.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link]

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A Comprehensive Technical Guide to the Solubility of 6-Nitro-1,3-benzodioxol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

6-Nitro-1,3-benzodioxol-5-amine, a substituted benzodioxole derivative, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, characterized by a polar nitro group, an amine group capable of hydrogen bonding, and a moderately nonpolar benzodioxole ring system, imparts a nuanced solubility profile that is critical for its application in synthetic chemistry and drug development. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies such as recrystallization and chromatography, and formulating drug delivery systems. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The solubility of this compound can be predicted by analyzing its molecular structure and the nature of potential intermolecular interactions.

Molecular Structure and Polarity:

This compound (C₇H₆N₂O₄) possesses a unique combination of functional groups that influence its overall polarity and solubility:

  • Polar Groups: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The amine group (-NH₂) is also polar and can act as both a hydrogen bond donor and acceptor. The two oxygen atoms in the benzodioxole ring contribute to the molecule's polarity.

  • Nonpolar Region: The benzene ring is inherently nonpolar.

The presence of multiple polar functional groups suggests that this compound will exhibit at least moderate polarity.

Intermolecular Forces:

The key intermolecular forces at play in the dissolution of this compound are:

  • Hydrogen Bonding: The amine group (-NH₂) can form hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[3][4] This is a significant contributor to its solubility in such solvents.

  • Dipole-Dipole Interactions: The polar nitro and amine groups, as well as the ether linkages in the dioxole ring, create a molecular dipole moment, allowing for dipole-dipole interactions with polar solvents.

  • London Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Based on these structural features, it is anticipated that this compound will be more soluble in polar aprotic and polar protic solvents and less soluble in nonpolar solvents.

Inferred Solubility Profile

Solvent ClassSpecific SolventInferred SolubilityRationale/Evidence
Polar Protic IsopropanolModerately soluble at elevated temperatures, less soluble at room temperature.Used for recrystallization, indicating good solubility when hot and lower solubility when cold.[5]
MethanolSolubleUsed as a solvent in a synthesis reaction.
Polar Aprotic Ethyl AcetateSolubleUsed as a mobile phase component in column chromatography, suggesting good solubility.
DichloromethaneSolubleA synthesis procedure mentions dissolving the product in methylene chloride.
Nonpolar HexaneSparingly soluble to insolubleUsed as the nonpolar component of the mobile phase in column chromatography, implying low solubility.

Note: This table provides a qualitative assessment based on the compound's behavior in synthetic procedures. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in various organic solvents. The method described is the isothermal shake-flask method, a widely accepted technique for solubility measurement.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended.[6]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once all the solvent has evaporated, reweigh the vial containing the dried solute.

    • Calculate the solubility in g/100 mL or mg/mL.

  • Chromatographic or Spectroscopic Analysis (preferred method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Causality Behind Experimental Choices:

  • Using an excess of solid ensures that the solution becomes saturated, which is the definition of solubility.

  • A long equilibration time with agitation is necessary to ensure that the dissolution process has reached a true equilibrium state.

  • Temperature control is critical as solubility is highly dependent on temperature.[7]

  • Filtration is essential to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

  • Using a calibration curve with a validated analytical method like HPLC provides a highly accurate and reproducible way to quantify the dissolved solute.

Visualizing the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent in vials B Seal vials A->B C Equilibrate in thermostatted shaker (24-48h) B->C D Allow excess solid to settle C->D Equilibration complete E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F I Dilute filtered sample F->I Filtered saturated solution G Prepare calibration standards H Analyze standards (HPLC/UV-Vis) to create calibration curve G->H K Calculate solubility from calibration curve H->K J Analyze diluted sample I->J J->K

Caption: Workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and documented synthetic methodologies. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate and reliable determination. A thorough understanding of the solubility of this key intermediate is an indispensable tool for chemists and pharmaceutical scientists, enabling more efficient process development and the rational design of new therapeutic agents.

References

  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling.
  • Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?.
  • QuickTakes. (n.d.). Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Open Oregon Educational Resources. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
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  • ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.
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  • Polarity of Solvents. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Polarity Index. (n.d.).
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  • Filo. (2023, February 24). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
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discovery and history of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 6-Nitro-1,3-benzodioxol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 64993-07-3), a pivotal intermediate in the synthesis of pharmaceuticals and dyes.[1] This document delves into the historical context of its parent structure, 1,3-benzodioxole, details the established synthetic methodologies for its preparation, and explains the chemical principles underpinning these protocols. Designed for researchers, scientists, and drug development professionals, this guide integrates detailed experimental procedures with a focus on the causality behind methodological choices, ensuring a thorough understanding of this important chemical compound.

Introduction and Historical Context

This compound is a yellow crystalline solid with the molecular formula C₇H₆N₂O₄.[1] It belongs to the family of benzodioxoles, a class of heterocyclic organic compounds where a benzene ring is fused to a 1,3-dioxole ring.[2][3] The foundational 1,3-benzodioxole structure is prevalent in nature, famously occurring in compounds like safrole, the primary constituent of sassafras oil.[4] This natural prevalence has long made the benzodioxole nucleus a subject of scientific inquiry and a valuable starting point for creating novel, biologically active compounds.[5]

The history of this compound is not one of a singular "discovery" event but rather a logical extension of the rich history of electrophilic aromatic substitution chemistry performed on the 1,3-benzodioxole ring. The methylenedioxy group (-O-CH₂-O-) is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to specific positions. This inherent reactivity makes the benzodioxole core a versatile scaffold for building complex molecules.[6] Consequently, the synthesis of various nitrated and aminated derivatives was a natural progression in the exploration of this chemical space for applications in medicinal chemistry and materials science.[1][7]

This compound, featuring both an electron-donating amine group and an electron-withdrawing nitro group, is a particularly useful bifunctional intermediate. This substitution pattern allows for selective chemical modifications at different points on the molecule, making it a valuable building block in multi-step synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, purification, and use in subsequent reactions.

PropertyValueReference(s)
CAS Number 64993-07-3[1][8]
Molecular Formula C₇H₆N₂O₄[1][8][9]
Molecular Weight 182.13 g/mol [1][8]
Appearance Yellow Crystalline Solid[1]
Melting Point 203-204 °C[10]
Boiling Point 370.7 °C (at 760 mmHg)[1]
InChIKey TXZJXBGDLONQGP-UHFFFAOYSA-N[9]

Core Synthesis Methodology: Deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

One of the most reliable and well-documented methods for preparing this compound is through the basic hydrolysis (deacetylation) of its acetylated precursor, N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide (CAS No. 81864-14-4).[1] This reaction efficiently removes the acetyl protecting group from the amine.

Causality of Experimental Design

The choice of a strong base like sodium methoxide in methanol is deliberate. The methoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetamide group. This initiates the cleavage of the amide bond. The reaction is performed under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate. The reaction time is kept brief (e.g., 15 minutes) to prevent potential side reactions or degradation of the product under the harsh basic conditions.[8][10]

The protocol's integrity is ensured by a self-validating quenching and purification sequence. The addition of glacial acetic acid immediately neutralizes the sodium methoxide, halting the reaction and preventing the formation of byproducts upon cooling.[10] The subsequent multi-step workup, involving distillation, solvent extraction, and recrystallization, is designed to systematically remove unreacted starting material, salts (sodium acetate), and other impurities, yielding a product of high purity, which can be verified by its sharp melting point.[10]

Experimental Protocol

This protocol is adapted from established, high-yield procedures.[10]

Materials:

  • N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide (40 g)

  • Methanol (8 L)

  • Sodium Methoxide (40 g)

  • Glacial Acetic Acid (220 mL)

  • Toluene

  • Methylene Chloride

  • Isopropanol

  • Silicon Dioxide (Silica Gel)

Procedure:

  • Dissolution: In a 10 L round-bottom flask equipped with a reflux condenser, dissolve 40 g of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in 4 L of methanol with heating.[10]

  • Base Addition: To the hot solution from Step 1, add a boiling solution of 40 g of sodium methoxide dissolved in 4 L of methanol.[10]

  • Reflux: Heat the resulting mixture to a boil and maintain reflux for exactly 15 minutes.[10]

  • Quenching: Immediately interrupt the reaction by adding 220 mL of glacial acetic acid to the mixture.[10]

  • Solvent Removal: Remove the methanol via distillation. Add toluene and perform a two-fold evaporation to remove the last traces of methanol and acetic acid.[10]

  • Extraction & Filtration: Dissolve the resulting residue in 3 L of methylene chloride. Filter the solution by suction to remove any insoluble organic residues. Pass the methylene chloride solution through a pad of silicon dioxide to further purify it.[10]

  • Concentration: Evaporate the methylene chloride solution in vacuo to yield the crude product.[10]

  • Recrystallization: Recrystallize the residue from isopropanol to obtain pure this compound (Yield: ~30.9 g, 95%). The final product should be an orange or yellow solid with a melting point of 203-204 °C.[8][10]

Visualization of Synthetic Workflow

The following diagrams illustrate the chemical transformation and the logical flow of the experimental protocol.

Synthesis_Pathway Start N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide Reagents 1. Sodium Methoxide / Methanol 2. Reflux (15 min) Start->Reagents Reaction Product This compound Quench Glacial Acetic Acid Product->Quench Workup Start Reagents->Product Hydrolysis Experimental_Workflow A Dissolve Starting Material in Hot Methanol B Add Hot Sodium Methoxide Solution A->B C Reflux for 15 min B->C D Quench with Glacial Acetic Acid C->D E Distill Solvents (Methanol, Toluene) D->E F Dissolve in CH₂Cl₂ & Filter through SiO₂ E->F G Evaporate CH₂Cl₂ F->G H Recrystallize from Isopropanol G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

This compound stands as a testament to the systematic exploration of aromatic chemistry. While its "discovery" is intertwined with the broader development of synthetic organic chemistry rather than a single event, its preparation is now defined by robust and high-yield protocols. The methodologies presented herein, grounded in fundamental chemical principles, provide a reliable pathway for accessing this versatile intermediate. For professionals in drug discovery and materials science, a thorough understanding of its synthesis is crucial for leveraging its potential in the creation of novel and complex molecular architectures.

References

  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • de Souza, M. F., de Lira, B. F., de Oliveira, T. B., Guedes, D. R. C., & de Oliveira, F. F. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • CAS Common Chemistry. (n.d.). 6-Nitro-1,3-benzodioxole.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902.
  • Molbase. (n.d.). Compound 2-{[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile.
  • Al-Hussain, S. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6985.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine.

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The Strategic Utility of 6-Nitro-1,3-benzodioxol-5-amine: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal and materials chemistry, the strategic selection of foundational molecular architecture is paramount to the successful development of novel functional molecules. 6-Nitro-1,3-benzodioxol-5-amine, a seemingly unassuming crystalline solid, represents a cornerstone for innovation, offering a unique convergence of functionalities ripe for exploitation. This technical guide, designed for the discerning researcher, scientist, and drug development professional, delves into the core attributes of this compound and illuminates its vast, yet largely untapped, potential in cutting-edge research applications.

The inherent value of this compound lies in the juxtaposition of its structural components. The 1,3-benzodioxole moiety is a well-established pharmacophore, present in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The strategic placement of an amino and a nitro group on this scaffold provides two chemically distinct and highly reactive handles. This ortho-nitroaniline arrangement is a classical precursor for the synthesis of a diverse array of heterocyclic systems, a class of compounds that forms the backbone of a significant portion of modern pharmaceuticals. This guide will navigate the synthetic pathways and conceptual frameworks that leverage this unique molecular canvas.

Core Molecular Attributes and Synthesis

A thorough understanding of the physicochemical properties and synthetic accessibility of this compound is fundamental to its effective utilization in research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64993-07-3[2][3]
Molecular Formula C₇H₆N₂O₄[2][3]
Molecular Weight 182.13 g/mol [2][3]
Appearance Yellow crystalline solid[4]
Melting Point 203-204 °C[5]
Boiling Point (Predicted) 370.7 °C at 760 mmHg[4]
Density (Predicted) 1.587 g/cm³[4]
LogP (Predicted) 2.08[4]
Topological Polar Surface Area 90.3 Ų[3]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is readily achievable through a reliable and high-yielding protocol. The following method, adapted from established procedures, details the deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide.[2][5]

Experimental Protocol: Synthesis of this compound

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating.

  • Reagent Addition: To the hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.

  • Reaction: Boil the resulting mixture under reflux for precisely 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After 15 minutes, interrupt the reaction by adding 220 ml of glacial acetic acid.

  • Solvent Removal: Remove the methanol by distillation under reduced pressure. To ensure complete removal of methanol and acetic acid, perform a two-fold evaporation with toluene.

  • Extraction: Dissolve the residue in 3 L of methylene chloride. The product will go into solution, leaving behind inorganic residues which can be removed by suction filtration.

  • Purification: Filter the methylene chloride solution through a pad of silica gel and evaporate the solvent in vacuo.

  • Recrystallization: Recrystallize the resulting solid from isopropanol to yield 30.9 g (95% of theoretical yield) of 5-amino-6-nitro-1,3-benzodioxole as an orange solid with a melting point of 203-204°C.[5]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the sodium methoxide, allowing for a homogeneous reaction mixture. Its relatively low boiling point facilitates easy removal post-reaction.

  • Sodium Methoxide: A strong base is required to hydrolyze the amide bond. Sodium methoxide is a suitable choice, providing a high concentration of the nucleophilic methoxide ion in a non-aqueous environment, which prevents unwanted side reactions.

  • Reflux Conditions: Heating under reflux ensures the reaction proceeds at a constant and elevated temperature, accelerating the rate of the deacetylation reaction. The short reaction time of 15 minutes is crucial to prevent potential degradation of the product.

  • Glacial Acetic Acid Quench: The addition of acetic acid neutralizes the excess sodium methoxide, preventing further reactions upon cooling and workup.

  • Toluene Azeotrope: Toluene forms an azeotrope with both methanol and acetic acid, aiding in their complete removal during evaporation.

  • Silica Gel Filtration: This step removes any polar impurities that may have formed during the reaction.

  • Recrystallization from Isopropanol: This final purification step provides the product in high purity, suitable for subsequent synthetic applications.

G cluster_synthesis Synthesis of this compound Start 5-Acetamino-6-nitro-1,3-benzodioxole Reaction Reflux, 15 min Start->Reaction Dissolve Reagents Sodium Methoxide in Methanol Reagents->Reaction Quench Glacial Acetic Acid Reaction->Quench Workup Solvent Removal & Extraction Quench->Workup Purification Silica Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Potential Research Applications: A Gateway to Novel Molecular Entities

The true potential of this compound is realized in its application as a versatile building block for the synthesis of complex and biologically active molecules. The ortho-nitroaniline moiety is a privileged starting point for a variety of cyclization and functional group interconversion reactions.

Synthesis of Benzodioxole-Fused Quinoxalines as Potential Kinase Inhibitors

Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer properties.[6] The ortho-diamine functionality, readily accessible from this compound via reduction of the nitro group, is a key precursor for quinoxaline synthesis.

Conceptual Workflow:

G cluster_workflow Synthesis of Benzodioxole-Fused Quinoxalines Start This compound Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Diamine 1,3-Benzodioxole-5,6-diamine Reduction->Diamine Cyclocondensation Cyclocondensation Reaction Diamine->Cyclocondensation Dicarbonyl α-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Cyclocondensation Product Benzodioxole-Fused Quinoxaline Cyclocondensation->Product

Proposed synthesis of benzodioxole-fused quinoxalines.

Experimental Protocol: Synthesis of a Benzodioxole-Fused Quinoxaline Derivative

  • Reduction of the Nitro Group:

    • To a solution of this compound (1.82 g, 10 mmol) in ethanol (50 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3-Benzodioxole-5,6-diamine.

  • Cyclocondensation:

    • Dissolve the crude 1,3-Benzodioxole-5,6-diamine (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in glacial acetic acid (30 mL).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the desired benzodioxole-fused quinoxaline.

Rationale and Potential Applications:

The benzodioxole moiety can enhance the pharmacokinetic properties and biological activity of the quinoxaline core. The resulting fused heterocyclic system can be further functionalized to target specific biological pathways. For instance, many kinase inhibitors feature a planar heterocyclic core that can interact with the ATP-binding site of kinases. The synthesized benzodioxole-fused quinoxalines could be screened against a panel of kinases, such as Src and Abl, which are implicated in cancer progression.[7]

Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

The primary amino group of this compound can be readily converted into a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles in the Sandmeyer reaction.[8][9] This opens up a vast synthetic space for introducing halogens, cyano, hydroxyl, and other functional groups onto the benzodioxole ring.

Conceptual Workflow:

G cluster_sandmeyer Sandmeyer Reaction of this compound Start This compound Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium CuCl CuCl Diazonium->CuCl Sandmeyer CuBr CuBr Diazonium->CuBr Sandmeyer CuCN CuCN Diazonium->CuCN Sandmeyer KI KI Diazonium->KI H2O H2O, Δ Diazonium->H2O Chloro 6-Nitro-5-chloro-1,3-benzodioxole CuCl->Chloro Bromo 6-Nitro-5-bromo-1,3-benzodioxole CuBr->Bromo Cyano 6-Nitro-1,3-benzodioxole-5-carbonitrile CuCN->Cyano Iodo 6-Nitro-5-iodo-1,3-benzodioxole KI->Iodo Hydroxy 6-Nitro-1,3-benzodioxol-5-ol H2O->Hydroxy

Versatility of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Bromination

  • Diazotization:

    • Suspend this compound (1.82 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Displacement:

    • In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in concentrated hydrobromic acid (10 mL).

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-Nitro-5-bromo-1,3-benzodioxole.

Rationale and Potential Applications:

The introduction of a halogen atom provides a handle for further cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for the synthesis of a wide range of derivatives for screening in various biological assays. For instance, the resulting halogenated or cyanated benzodioxoles could serve as key intermediates in the synthesis of anticancer agents, as the benzodioxole scaffold has been shown to be a component of compounds with cytotoxic activity against various cancer cell lines.[10][11]

Synthesis of Benzodioxole-Based Thiosemicarbazones as Potential Anticancer Agents

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including anticancer properties.[4] While direct synthesis from this compound is a multi-step process, it represents a logical and valuable research avenue.

Conceptual Workflow:

G cluster_thiosemicarbazone Synthesis of Benzodioxole-Based Thiosemicarbazones Start This compound Reduction Nitro Reduction Start->Reduction Amine 1,3-Benzodioxole-5-amine Reduction->Amine Isothiocyanate_Formation Thiophosgene or CS2 Amine->Isothiocyanate_Formation Isothiocyanate 1,3-Benzodioxol-5-yl isothiocyanate Isothiocyanate_Formation->Isothiocyanate Hydrazine Hydrazine Hydrate Isothiocyanate->Hydrazine Thiosemicarbazide 4-(1,3-Benzodioxol-5-yl)thiosemicarbazide Hydrazine->Thiosemicarbazide Condensation Condensation Thiosemicarbazide->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Product Benzodioxole-Based Thiosemicarbazone Condensation->Product

Proposed synthesis of benzodioxole-based thiosemicarbazones.

Rationale and Potential for Further Investigation:

This synthetic route, while requiring more steps, leads to a class of compounds with documented anticancer activity. For example, certain benzodioxole-based thiosemicarbazones have shown significant cytotoxicity against A549 human lung adenocarcinoma and C6 rat glioma cell lines, with IC₅₀ values in the low micromolar range.[4] The mechanism of action is thought to involve the inhibition of DNA synthesis.[4] By starting with this compound, researchers can introduce additional functionalities onto the benzodioxole ring, potentially leading to compounds with enhanced potency and selectivity.

Table 2: Cytotoxicity of Exemplary Benzodioxole-Based Thiosemicarbazones (Literature Data) [4]

CompoundA549 IC₅₀ (µM)C6 IC₅₀ (µM)
Compound 224.0 ± 3.4623.33 ± 2.08
Compound 328.0 ± 1.049.33 ± 1.15
Compound 510.67 ± 1.534.33 ± 1.04
Compound 951.5 ± 4.9525.33 ± 1.53
Compound 1029.67 ± 5.5112.33 ± 4.93

Note: The compound numbers are as referenced in the source literature.[4]

Conclusion: A Call to Exploration

This compound is more than just a chemical intermediate; it is a launchpad for the discovery of novel molecules with significant potential in medicine and materials science. Its unique combination of a privileged scaffold and versatile functional groups makes it an invaluable tool for researchers. This guide has provided a framework for understanding its properties, synthesis, and, most importantly, its potential applications. The detailed protocols and conceptual workflows are intended to serve as a catalyst for further research, empowering scientists to explore the vast chemical space accessible from this remarkable starting material. The journey from this simple building block to the next generation of therapeutics and functional materials is a testament to the power of strategic molecular design.

References

  • Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. (n.d.). National Institutes of Health.
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  • Zappalà, M., Micale, N., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(8), 617-621.
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  • Al-Soud, Y. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PLoS ONE, 15(9), e0238572.
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  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 11(4), 535-553.
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  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][4][10][11]triazolo[1,5-a][4][12]diazepine and its cycloalkane and cycloalkene condensed analogues. (2021). RSC Advances, 11(13), 7435-7445.
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  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole. (n.d.). PrepChem.com.
  • Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5. (2010). Bioorganic & Medicinal Chemistry, 18(16), 5923-5933.
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The Strategic Utility of 6-Nitro-1,3-benzodioxol-5-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the identification and strategic deployment of versatile molecular building blocks are paramount to the efficient construction of complex, biologically active molecules. Among these, 6-Nitro-1,3-benzodioxol-5-amine, a seemingly unassuming aromatic amine, has emerged as a cornerstone scaffold, offering a unique combination of electronic and steric properties that render it an invaluable asset for medicinal chemists and synthetic organic chemists alike. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this pivotal amine, underscoring its significance as a precursor to a range of pharmacologically relevant compounds. The inherent functionalities of this compound—a nucleophilic amino group, an electron-withdrawing nitro group, and the rigid, planar benzodioxole core—provide a rich tapestry for synthetic elaboration. This guide will delve into the nuanced reactivity of this molecule, offering field-proven insights into its manipulation and showcasing its role in the synthesis of compounds targeting critical biological pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis. The key data for this compound are summarized below.

PropertyValue
CAS Number 64993-07-3
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Orange solid
Melting Point 203-204 °C[1]
¹H NMR (DMSO-d₆, ppm) δ 7.33 (s, 1H), 6.55 (s, 1H), 6.10 (s, 2H), 5.95 (br s, 2H)
¹³C NMR (DMSO-d₆, ppm) δ 147.9, 144.1, 134.2, 128.9, 107.8, 102.0, 98.6
Mass Spectrum (EI) m/z 182 (M⁺), 152, 136, 124, 106, 78

Synthesis of this compound: A Reliable and Scalable Protocol

The most prevalent and efficient synthesis of this compound commences from the readily available N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. The causality behind this choice lies in the directing effect of the acetamido group, which facilitates the regioselective nitration of the benzodioxole ring at the desired position. The subsequent deprotection of the amine is a straightforward and high-yielding transformation.

Experimental Protocol: Deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

This protocol is a robust and scalable method for the preparation of the title compound.

Materials:

  • N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Glacial Acetic Acid

  • Toluene

  • Methylene Chloride (CH₂Cl₂)

  • Isopropanol

  • Silicon Dioxide (Silica Gel)

Procedure:

  • In a 10 L round-bottom flask equipped with a reflux condenser, dissolve 40 g of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in 4 L of methanol with heating.

  • To this hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.

  • Heat the mixture at reflux for precisely 15 minutes. The timing is critical to prevent side reactions.

  • Interrupt the reaction by adding 220 mL of glacial acetic acid.

  • Remove the methanol by distillation.

  • Remove the last traces of methanol and glacial acetic acid by a two-fold evaporation with toluene.

  • Dissolve the residue in 3 L of methylene chloride and remove any insoluble organic residues by suction filtration.

  • Filter the methylene chloride solution through a plug of silicon dioxide.

  • Evaporate the solvent in vacuo.

  • Recrystallize the residue from isopropanol to yield 30.9 g (95% of theory) of 5-amino-6-nitro-1,3-benzodioxole as an orange solid with a melting point of 203-204 °C.[1]

G cluster_synthesis Synthesis of this compound Start N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide Reagents 1. NaOMe, MeOH, Reflux 2. Acetic Acid Start->Reagents Deprotection Product This compound Reagents->Product Formation Workup Distillation, Filtration, Recrystallization Product->Workup Purification

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The synthetic potential of this compound is largely dictated by the reactivity of its primary amino group. This nucleophilic center readily participates in a variety of transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation Reactions

The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is often a crucial first step in multi-step syntheses, serving to protect the amine or to introduce a new pharmacophoric element. For instance, reaction with various substituted benzoyl chlorides in the presence of a base like triethylamine yields a library of N-aroyl derivatives. These amides themselves have shown biological activity, including potential as antidiabetic agents through the inhibition of α-amylase.[2]

Alkylation and Reductive Amination

While direct N-alkylation can sometimes be challenging due to the potential for over-alkylation, reductive amination provides a more controlled method for the introduction of alkyl substituents. This involves the initial formation of an imine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent such as sodium borohydride.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a range of Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic utility of the scaffold.

Heterocycle Formation

The ortho-relationship of the amino and nitro groups provides a unique opportunity for the construction of fused heterocyclic systems. For example, reduction of the nitro group to a second amino group would generate a diamine that can be condensed with various electrophiles to form pyrazine or other heterocyclic rings.

Applications in Drug Discovery and Medicinal Chemistry

The 1,3-benzodioxole moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[2] The strategic incorporation of the 6-nitro-5-amino substitution pattern provides a powerful handle for the synthesis of targeted therapeutics.

AMPA Receptor Antagonists for Neurological Disorders

Derivatives of this compound have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] Overactivation of AMPA receptors is implicated in a variety of neurological disorders, including epilepsy and excitotoxic neuronal death following stroke. By blocking the action of glutamate at these receptors, AMPA receptor antagonists can reduce excitatory neurotransmission and offer a therapeutic benefit.[4] The synthesis of these antagonists often involves the elaboration of the amino group of this compound into more complex heterocyclic systems, such as quinoxalines.

cluster_pathway AMPA Receptor Antagonism Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Ion_Channel Na+/Ca2+ Influx AMPAR->Ion_Channel Activates Antagonist Benzodioxole-derived Antagonist Antagonist->AMPAR Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Excitotoxicity Excitotoxicity/ Neuronal Damage Depolarization->Excitotoxicity

Caption: Simplified signaling pathway of AMPA receptor antagonism.

α-Amylase Inhibitors for the Management of Diabetes

Recent studies have highlighted the potential of benzodioxole derivatives as inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[2][5] By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial hyperglycemia. This mechanism of action is a validated strategy for the management of type 2 diabetes. The synthesis of these inhibitors often involves the acylation of the amino group of a benzodioxole scaffold with various carboxylic acids to explore the structure-activity relationship.[2]

cluster_workflow General Workflow for α-Amylase Inhibitor Synthesis Start 6-Amino-1,3-benzodioxole (or derivative) Reagents Substituted Carboxylic Acid, Coupling Agent (e.g., DCC) Start->Reagents Acylation Product Benzodioxole-based Amide Library Reagents->Product Synthesis Screening α-Amylase Inhibition Assay Product->Screening Biological Evaluation SAR Structure-Activity Relationship Analysis Screening->SAR

Caption: Experimental workflow for developing α-amylase inhibitors.

Conclusion: A Building Block of Enduring Importance

This compound stands as a testament to the power of a well-designed molecular scaffold in driving innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its amino group, provides a reliable and efficient entry point to a vast chemical space. The demonstrated applications of its derivatives as potent modulators of key biological targets, including AMPA receptors and α-amylase, underscore its continued relevance in the quest for novel therapeutics. As our understanding of disease pathways becomes more nuanced, the strategic deployment of such versatile building blocks will undoubtedly play an increasingly critical role in the development of the next generation of medicines. This guide has provided a comprehensive overview of the core attributes of this compound, offering both foundational knowledge and practical insights to empower researchers in their synthetic endeavors.

References

  • Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work?
  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine.
  • Hawash, M., Jaradat, N., Al-Masri, M., Taha, A., & Issa, L. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
  • National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook.
  • An-Najah Staff. (n.d.). FROM SYNTHESIS TO APPLICATION: THE JOURNEY OF BENZODIOXOL DERIVATIVES IN THERAPEUTIC DISCOVERY.
  • Hawash, M., Jaradat, N., Al-Masri, M., Taha, A., Issa, L., & Gengec, N. A. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Journal of Biomolecular Structure and Dynamics, 1–13. [Link]

Sources

An In-depth Technical Guide to the Derivatives of 6-Nitro-1,3-benzodioxol-5-amine and Their Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. The targeted introduction of specific functional groups onto this core can lead to the development of novel therapeutic agents with a wide range of pharmacological activities. This technical guide focuses on the synthesis and potential applications of derivatives of 6-Nitro-1,3-benzodioxol-5-amine, a versatile building block for the creation of diverse chemical libraries. We will explore various synthetic strategies to modify the amine functionality, including the formation of amides, sulfonamides, and Schiff bases. A significant focus will be placed on the potential of these derivatives as anticancer agents, with a detailed examination of their proposed mechanism of action involving the inhibition of the thioredoxin system. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both foundational knowledge and practical insights into this promising class of compounds.

Part 1: The this compound Core: A Foundation for Therapeutic Innovation

The this compound molecule serves as a pivotal starting material for the synthesis of a multitude of derivatives with therapeutic potential. Its chemical structure, featuring a nitro group and an amine on the benzodioxole ring, offers multiple avenues for chemical modification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for designing and executing synthetic transformations.

PropertyValueReference
CAS Number 64993-07-3[1][2][3][4]
Molecular Formula C₇H₆N₂O₄[1][4][5][6][7]
Molecular Weight 182.13 g/mol [1][2][4][5]
Appearance Yellow crystalline solid[1]
Melting Point 203-204 °C[8]
Boiling Point 370.7 °C at 760 mmHg[1]
Density 1.587 g/cm³[1][5]
Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through the deacetylation of its N-acetylated precursor. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis of 5-amino-6-nitro-1,3-benzodioxole [3][8]

  • Reactant Preparation: In a 10 L round-bottom flask equipped with a reflux condenser, dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating.

  • Reagent Addition: To this hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.

  • Reaction: Boil the mixture under reflux for exactly 15 minutes.

  • Quenching: Interrupt the reaction by adding 220 ml of glacial acetic acid.

  • Solvent Removal: Remove the methanol by distillation. The last traces of methanol and glacial acetic acid are removed by a two-fold evaporation with toluene.

  • Extraction: Dissolve the product in 3 L of methylene chloride and free it from organic residues by suction filtration.

  • Purification: Filter the methylene chloride solution through silicon dioxide and evaporate the solvent in vacuo. Recrystallize the residue from isopropanol.

  • Yield: This procedure is reported to yield 30.9 g (95% of theory) of 5-amino-6-nitro-1,3-benzodioxole with a melting point of 203°-204° C.[3][8]

A 5-acetamino-6-nitro-1,3-benzodioxole C Reflux (15 min) A->C B Sodium Methoxide in Methanol B->C E Acetic Acid (Quench) C->E D This compound F Purification E->F F->D

Synthesis of this compound.

Part 2: Synthetic Derivatization Strategies: Expanding the Chemical Space

The primary amine group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Amide and Sulfonamide Derivatives: Building Blocks for Bioactivity

Amide and sulfonamide functionalities are prevalent in many approved drugs, highlighting their importance in medicinal chemistry. The synthesis of these derivatives from this compound can lead to compounds with a range of biological activities.

Experimental Protocol: General Synthesis of Amides

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM).

  • Coupling Agent Addition: Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with an appropriate aqueous solution, dry the organic layer, and concentrate it in vacuo. Purify the crude product by column chromatography.

Experimental Protocol: General Synthesis of Sulfonamides [9][10][11][12]

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent and a non-nucleophilic base (e.g., triethylamine).

  • Reagent Addition: Cool the solution in an ice bath and add a sulfonyl chloride (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it in vacuo. Purify the crude product by column chromatography.

cluster_0 Amide Synthesis cluster_1 Sulfonamide Synthesis A This compound C Coupling Agent (e.g., DCC) A->C B Carboxylic Acid B->C D Amide Derivative C->D E This compound G Base (e.g., Pyridine) E->G F Sulfonyl Chloride F->G H Sulfonamide Derivative G->H

General synthetic routes to amide and sulfonamide derivatives.
Schiff Base Derivatives: A Gateway to Diverse Heterocycles

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are not only biologically active themselves but also serve as intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol: General Synthesis of Schiff Bases [13][14][15]

  • Reactant Preparation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0-1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition (Optional): A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed in vacuo, and the crude product can be purified by recrystallization or column chromatography.

A specific example is the synthesis of 2-{[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile.[9]

N-Alkylated Derivatives: Fine-Tuning for Function

N-alkylation of the primary amine allows for the introduction of various alkyl groups, which can modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: General N-Alkylation [16][17][18][19]

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Reagent Addition: Add an alkyl halide (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture, add water, and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

Other Notable Derivatives with Anticancer Potential

The synthesis of amino-acyl derivatives of (6-nitro-benzo[l,3]dioxole-5-il) acetic acid has been reported.[20][21] This approach couples the benzodioxole moiety to amino acids, which can enhance cellular uptake and target specificity.

Experimental Protocol: Synthesis of Amino-Acyl Derivatives [20][21]

  • Activation of Carboxylic Acid: The (6-nitro-benzo[l,3]dioxole-5-il) acetic acid is activated using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester in situ.

  • Coupling with Amino Acid: The activated carboxylic acid is then reacted with an amino acid ester or amide to form the corresponding amino-acyl conjugate.

Derivatives of 1,3-benzodioxole have been conjugated with arsenical precursors to create potent anti-tumor agents.[1] These compounds have shown significant efficacy against various cancer cell lines.

Experimental Protocol: Synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][22][23]dioxole-5-carboxamide (PZ2) [1]

  • Reactant Preparation: In a reaction vessel, combine 4-(1,3,2-dithiarsinan-2-yl)aniline (Z2) and piperonylic acid.

  • Coupling Reaction: The amide bond is formed using standard peptide coupling reagents.

  • Purification: The crude product is purified by silica gel column chromatography.

Quantitative Data: In Vitro Anti-Proliferation Activity of Arsenical Conjugates [1]

CompoundMolm-13 IC₅₀ (µM)NB4 IC₅₀ (µM)HeLa IC₅₀ (µM)4T1 IC₅₀ (µM)COS-7 IC₅₀ (µM)PBMC IC₅₀ (µM)
PZ2 1.8 ± 0.21.2 ± 0.12.5 ± 0.33.1 ± 0.4> 10> 10
PZ5 2.5 ± 0.31.9 ± 0.23.8 ± 0.54.5 ± 0.6> 10> 10
PFZ2 1.5 ± 0.21.0 ± 0.12.1 ± 0.32.6 ± 0.3> 10> 10
HDZ2 1.2 ± 0.10.8 ± 0.11.5 ± 0.21.9 ± 0.2> 10> 10
TAZ2 0.9 ± 0.10.6 ± 0.11.1 ± 0.11.3 ± 0.25.7 ± 0.7> 10
DAZ2 0.7 ± 0.10.5 ± 0.10.9 ± 0.11.0 ± 0.17.9 ± 0.9> 10
MAZ2 < 1< 1< 1< 1> 10> 10

Part 3: Potential Therapeutic Applications and Mechanisms of Action

The diverse derivatives of this compound exhibit a range of biological activities, with anticancer effects being the most prominent and well-studied.

Anticancer Activity: Targeting the Thioredoxin System

Many cancer cells exhibit increased levels of oxidative stress and have a corresponding upregulation of antioxidant systems to survive.[22] The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a key player in maintaining redox homeostasis and is often overexpressed in cancer cells.[23][24] This makes the Trx system an attractive target for cancer therapy.[25][26]

The Trx system plays a crucial role in several cellular processes that are critical for cancer cell survival and proliferation, including:

  • Redox Regulation: Trx reduces oxidized proteins, thereby maintaining a reducing intracellular environment.[24]

  • DNA Synthesis: Trx is an essential electron donor for ribonucleotide reductase, the enzyme that catalyzes the formation of deoxyribonucleotides.[24]

  • Apoptosis Inhibition: Reduced Trx can inhibit apoptosis signal-regulating kinase 1 (ASK1), a key component of the apoptosis signaling pathway.[25]

  • Transcription Factor Regulation: Trx can modulate the DNA-binding activity of several transcription factors involved in cell growth and survival.[22]

NADPH NADPH TrxR_ox TrxR (oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_ox->NADP TrxR_red TrxR (reduced) TrxR_ox->TrxR_red Trx_ox Trx (oxidized) TrxR_red->Trx_ox e- Trx_red Trx (reduced) Trx_ox->Trx_red Proteins_ox Oxidized Proteins Trx_red->Proteins_ox e- Proteins_red Reduced Proteins Proteins_ox->Proteins_red Proteins_red->Trx_red Inhibitor Benzodioxole Derivative (e.g., Arsenical Conjugate) Inhibitor->TrxR_red Inhibition

Sources

An In-depth Technical Guide to the Safe Handling of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Nitro-1,3-benzodioxol-5-amine (CAS No. 64993-07-3).[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical literature to ensure the safe utilization of this compound in a laboratory setting. The guide covers hazard identification, personal protective equipment, storage and disposal protocols, and emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making.

Introduction and Chemical Profile

This compound is a member of the benzodioxole family of compounds.[1] Its molecular structure, featuring a nitro group and an amine group on the benzodioxole ring, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, these same functional groups contribute to its hazardous properties, necessitating stringent safety protocols.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 64993-07-3[1][2][3][4]
Molecular Formula C7H6N2O4[1][3][5][6]
Molecular Weight 182.13 g/mol [3][5]
Appearance Orange solid (Reported)[3]
Boiling Point 377°C[1]
Flash Point 178°C[1]
Density 1.587 g/cm³[1]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are its acute toxicity, potential for reproductive harm, and environmental toxicity.[7] The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) classifies this chemical as hazardous.

GHS Hazard Statements: [7]

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H360: May damage fertility or the unborn child.

  • H362: May cause harm to breast-fed children.

  • H412: Harmful to aquatic life with long-lasting effects.

Signal Word: Danger[7]

The toxicological properties of this compound have not been fully investigated.[8] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous effects. The presence of the nitroaromatic and amine moieties are well-known toxicophores in medicinal chemistry, often associated with mutagenicity and other long-term health effects.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[7][9]

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[9][10] A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[11] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A lab coat must be worn to protect street clothing and prevent skin exposure.[11]

  • Respiratory Protection: If there is a potential for exceeding exposure limits or if dusts are generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab goggles Wear Chemical Safety Goggles start->goggles lab_coat Don Lab Coat goggles->lab_coat gloves Wear Nitrile Gloves lab_coat->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood end_work Complete Work fume_hood->end_work remove_gloves Remove Gloves Properly end_work->remove_gloves remove_coat Remove Lab Coat remove_gloves->remove_coat wash_hands Wash Hands Thoroughly remove_coat->wash_hands exit_lab Exit Lab wash_hands->exit_lab

Figure 1: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE) when working with hazardous chemicals.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8][9] Wash hands thoroughly after handling the compound.[7][9]

  • Avoid Ingestion and Inhalation: Work in a manner that minimizes the risk of ingestion and inhalation.[8]

  • Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharges.[9]

Storage
  • Container: Keep the container tightly closed and in a dry, well-ventilated place.[7][9][12]

  • Security: Store in a locked-up area or an area accessible only to qualified or authorized personnel.[7][12]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • Temperature: Follow the recommended storage temperature on the product label.[7]

Storage_Protocol storage_conditions Storage Requirements + Tightly Closed Container + Dry Environment + Well-Ventilated Area + Secure Location (Locked) + Away from Incompatible Materials chemical This compound chemical->storage_conditions Store Under

Figure 2: A diagram outlining the key storage requirements for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial to mitigate harm.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[7][9] Seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][10] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the spill area.[11]

  • Ventilate: Ensure adequate ventilation.[11]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5][7]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Clean the affected area thoroughly.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray jet can be used to suppress gases/vapors/mists.[7]

  • Specific Hazards: The compound is combustible.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides.[8][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][8]

Waste Disposal

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[8][9][10][12] This material should be treated as hazardous waste.[11] Collect solid waste in a dedicated, clearly labeled, and sealed container.[11] Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[11]

Conclusion

This compound is a valuable research chemical with significant associated hazards. By understanding its toxicological profile and adhering to the stringent safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount.

References

  • SAFETY DATA SHEET for this compound. Sigma-Aldrich.
  • SAFETY DATA SHEET for 1,3-Benzodioxole. Fisher Scientific.
  • This compound - Safety D
  • SAFETY DATA SHEET for 1,3-Benzodioxole, 5-nitro-. Fisher Scientific.
  • SAFETY DATA SHEET for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine. Fisher Scientific.
  • This compound Formula. ECHEMI.
  • SAFETY DATA SHEET for 2-methyl-4-nitroaniline. Aldrich.
  • This compound | 64993-07-3. ChemicalBook.
  • This compound synthesis. ChemicalBook.
  • This compound (C7H6N2O4). PubChemLite.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • This compound [64993-07-3]. Chemsigma.

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An In-depth Technical Guide to the Thermal Stability and Degradation of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the thermal analysis of 6-Nitro-1,3-benzodioxol-5-amine is not extensively available in public literature. This guide synthesizes information from established principles of thermal analysis, safety data, and studies on structurally analogous compounds—specifically nitroaromatic amines and benzodioxole derivatives—to provide a predictive framework for its thermal behavior. All predicted values and pathways require experimental verification.

Introduction

This compound is a substituted aromatic compound featuring a benzodioxole core, an amine group, and a nitro group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. As with any energetic material, a thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing.[1][2] This guide provides a comprehensive analysis of the predicted thermal behavior of this compound, rooted in the well-documented chemistry of its constituent functional groups.

Molecular Structure and Its Influence on Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular architecture. Three key structural features dictate its behavior upon heating: the nitro group, the aromatic amine, and the 1,3-benzodioxole ring system.

  • The Nitroaromatic System: The presence of a nitro group (-NO₂) on the aromatic ring is the primary determinant of the compound's energetic nature. Nitroaromatic compounds are known for their potential to undergo rapid and highly exothermic decomposition at elevated temperatures, often between 250°C and 350°C for pure substances.[3][4][5][6] The high bond energy of the C-NO₂ bond means that its cleavage can release a significant amount of energy, potentially leading to a runaway reaction.[7]

  • The Amino Group and Intramolecular Interactions: The amino group (-NH₂) is situated ortho to the nitro group. This spatial arrangement is critical, as it allows for intramolecular hydrogen bonding between an amine hydrogen and an oxygen of the nitro group. This interaction can lower the activation energy for decomposition compared to its meta and para isomers by facilitating specific decomposition pathways.[8][9] Studies on ortho-nitroanilines and related compounds suggest that they can decompose via the formation of cyclic intermediates.[7][8]

  • The 1,3-Benzodioxole Ring: The 1,3-benzodioxole moiety is generally stable but can undergo decomposition at high temperatures.[10][11] Its degradation can involve the cleavage of the ether linkages and potential release of carbon monoxide or formaldehyde.[12]

Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Thermal Degradation Pathways

Based on the chemistry of analogous compounds, a multi-step degradation process is anticipated for this compound. The decomposition is likely to be highly exothermic and may proceed via competing radical and concerted mechanisms.

  • Initial Decomposition Step: The primary and most critical step is expected to be the homolytic cleavage of the C-NO₂ bond, releasing a nitrogen dioxide radical (•NO₂). This is a common initiation step in the thermal decomposition of nitroaromatic compounds.[9][13]

  • Intramolecular Rearrangement: Due to the ortho-positioning of the amine and nitro groups, an alternative initial pathway could involve an intramolecular rearrangement to form a transient cyclic intermediate, which then eliminates a water or hydroxyl radical. This pathway is often observed in ortho-nitroanilines and can lead to the formation of benzofurazan-like structures.[8]

  • Decomposition of the Benzodioxole Ring: At higher temperatures, the 1,3-benzodioxole ring is expected to decompose. This can occur through the cleavage of the C-O bonds of the dioxole ring.

  • Secondary Reactions and Fragmentation: The initial degradation products will be highly reactive and can undergo a cascade of secondary reactions, leading to the formation of smaller gaseous molecules such as CO, CO₂, NOx, and H₂O, along with a carbonaceous residue.

Proposed Degradation Pathway Diagram

degradation_pathway A This compound B Initial Heating A->B C Pathway 1: C-NO2 Bond Cleavage B->C High Temp. D Pathway 2: Intramolecular Rearrangement B->D Lower Activation Energy? E Aromatic Radical + •NO2 C->E F Cyclic Intermediate D->F G Ring Opening & Fragmentation E->G Secondary Reactions F->G Further Decomposition H Gaseous Products (NOx, CO, CO2, H2O) G->H I Char Residue G->I

Caption: Proposed thermal degradation pathways.

Hypothetical Thermal Analysis Data

While no specific experimental data is available, we can predict the likely outcomes of a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment based on similar compounds.

Parameter Predicted Value / Observation Justification
Melting Point (DSC) ~150 - 200 °CBased on melting points of similar substituted nitroanilines.[14]
Onset of Decomposition (TGA) ~200 - 250 °CNitroaromatic compounds often decompose at temperatures above 200°C.[4][15] The presence of the amine group might slightly lower this compared to nitrobenzene alone.
Major Mass Loss (TGA) A rapid, multi-stage mass loss between 200 °C and 400 °C.The initial loss would correspond to the nitro and amino groups, followed by the decomposition of the aromatic and dioxole rings.[16]
Exothermic Events (DSC) A sharp, significant exotherm coinciding with the major mass loss in TGA.Decomposition of nitro compounds is highly exothermic.[3][5][6]
Residual Mass at 600 °C (TGA) 10 - 30%Aromatic compounds often leave a char residue upon decomposition.

Recommended Experimental Protocol for Thermal Analysis

To validate the predicted thermal behavior, a combined TGA-DSC analysis is recommended. The following protocol provides a robust starting point for such an investigation.

Objective

To determine the thermal stability, decomposition profile, and associated energetic changes of a nitroaromatic amine sample using TGA and DSC.

Instrumentation
  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

  • Microbalance with a sensitivity of at least 0.1 µg.

  • Inert gas supply (e.g., high-purity nitrogen or argon).

  • Aluminum or gold crucibles (gold is preferred for its inertness at higher temperatures).

Experimental Procedure
  • Sample Preparation:

    • Carefully weigh 2-5 mg of the this compound sample into a clean, tared crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

    • Use a vented lid to allow for the escape of gaseous decomposition products while maintaining a controlled atmosphere.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (empty, with lid) into the instrument's furnace.

    • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

    • Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature.

  • Data Analysis:

    • TGA Curve: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

    • DSC Curve: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Integrate the area under the exothermic peaks to quantify the heat of decomposition.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Processing A Weigh 2-5 mg of Sample B Place in Crucible with Vented Lid A->B C Load Sample and Reference into Furnace B->C D Purge with Inert Gas (20-50 mL/min) C->D E Heat from 30°C to 600°C at 10°C/min D->E F Record Mass, Heat Flow, and Temperature E->F G Plot TGA Curve (% Mass Loss vs. Temp) F->G H Plot DSC Curve (Heat Flow vs. Temp) F->H I Determine Onset Temp, Mass Loss %, and Heat of Decomposition G->I H->I

Caption: Workflow for TGA-DSC analysis.

Safety Considerations

Given the nitroaromatic amine structure, significant safety precautions are mandatory when handling and heating this compound.

  • Explosion Hazard: Nitroaromatic compounds can decompose explosively, especially under confinement or in the presence of impurities.[3][5][6] All heating experiments should be conducted on a small scale and behind a blast shield.

  • Runaway Reactions: The decomposition is highly exothermic, creating the potential for a thermal runaway.[3][4][5][6][17] Ensure adequate cooling and pressure relief measures are in place for any larger-scale heating.

  • Toxicity: The decomposition of this compound will likely release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[18][19] All thermal experiments must be performed in a well-ventilated fume hood or a dedicated, vented instrument.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is required. For handling larger quantities, additional protective gear may be necessary.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its constituent functional groups allows for a robust prediction of its thermal behavior. It is anticipated to be an energetic material with a decomposition onset temperature in the range of 200-250 °C. The decomposition is expected to be a multi-step, highly exothermic process, posing potential runaway reaction and explosion hazards. The ortho-relationship between the amine and nitro groups is a key structural feature that likely influences the decomposition mechanism. The protocols and predictive data presented in this guide serve as a foundational framework for researchers and drug development professionals. It is imperative that these predictions are validated through careful and controlled experimental thermal analysis before any scale-up or process development is undertaken.

References

  • Gustin, J.-L. (1995). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 14(3), 199-207.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667-2692.
  • American Chemical Society. (1995). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Krishnan, K., & Ninan, K. N. (1983). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 309-314.
  • Gustin, J.-L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download.
  • Chen, J. C. (2015).
  • ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds.
  • Tsang, W. (1986).
  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 108-117.
  • Science made alive: Chemistry/Experiments. (n.d.). Violence of a nitration runaway.
  • PubChem. (n.d.). 3-Nitroaniline.
  • PubChem. (n.d.). 4-Nitroaniline.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 36-50.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
  • SciELO. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577-580.
  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.

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A Comprehensive Technical Guide to 6-Nitro-1,3-benzodioxol-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzodioxole Intermediate

6-Nitro-1,3-benzodioxol-5-amine, a substituted benzodioxole derivative, represents a key building block in synthetic organic chemistry with significant potential for applications in drug discovery and development. Its unique structural features, comprising a nitro group and an amine on the benzodioxole scaffold, provide two reactive sites for diverse chemical transformations. This guide offers an in-depth technical overview of this compound, including its commercial availability, key quality attributes, and its application as a strategic intermediate in the synthesis of complex bioactive molecules. The 1,3-benzodioxole moiety is a well-established pharmacophore present in numerous natural products and approved pharmaceuticals, underscoring the relevance of its derivatives in medicinal chemistry.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound (CAS Number: 64993-07-3) is available from a range of commercial suppliers specializing in fine chemicals and research compounds.[1][2][][4][5][6] Key suppliers include:

  • BOC Sciences: A global provider of special chemicals, offering this compound for research and development purposes.[]

  • Sigma-Aldrich: A major distributor of chemicals for research, listing the compound from various partners.[7]

  • Chemsigma: A distributor specializing in a wide array of chemical products for scientific research.[4]

  • Acmec Biochemical: A supplier of biochemicals and fine chemicals.[2]

  • CP Lab Safety: A supplier of laboratory chemicals and safety equipment.[6]

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the purity and impurity profile of the specific lot being purchased. While a standard purity of 96% is often cited, this can vary between suppliers and batches.[7]

Technical Specifications and Quality Control

Ensuring the quality of this compound is critical for the success and reproducibility of subsequent synthetic steps. The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 64993-07-3[1][2][5]
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [2]
Appearance Solid[7]
Purity Typically ≥96%[7]
Boiling Point 377 °C[1]
Density 1.587 g/cm³[1]
Flash Point 178 °C[1]
Storage 4°C, protect from light[7]
Illustrative Certificate of Analysis

While an actual Certificate of Analysis for a specific batch is proprietary to the supplier, the following is a representative example of what a researcher should expect. This example is a composite based on typical specifications for fine chemical intermediates.

Certificate of Analysis - Example

Product Name: This compound
CAS Number: 64993-07-3
Lot Number: XXXX-YYYY
Analysis Date: YYYY-MM-DD
Test Specification Result Method
Appearance Yellow to orange crystalline powderConformsVisual
Identification (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 98.0%98.7%HPLC
Loss on Drying ≤ 1.0%0.3%Gravimetric
Residue on Ignition ≤ 0.5%0.1%USP <281>
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS
Analytical Methodologies for Quality Assessment

Robust analytical methods are essential for verifying the identity and purity of this compound.

A validated reverse-phase HPLC method is the gold standard for assessing the purity of this compound and identifying any process-related impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak relative to the total peak area.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.0-8.0 ppm) corresponding to the protons on the benzodioxole ring.

  • Methylene Protons: A singlet corresponding to the two protons of the dioxole ring's methylene group (-O-CH₂-O-).

  • Amine Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂).

Safe Handling and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7] A storage temperature of 4°C is recommended.[7]

  • In case of exposure:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[8] In all cases of significant exposure, seek immediate medical attention.

Application in the Synthesis of Bioactive Molecules: A Hypothetical Pathway to a Tadalafil Analog

The benzodioxole moiety is a key structural component of Tadalafil, a potent PDE5 inhibitor used for the treatment of erectile dysfunction. While the commercial synthesis of Tadalafil often starts from piperonal, this compound can serve as a strategic starting material for the synthesis of Tadalafil analogs or other complex heterocyclic structures. The presence of both an amino and a nitro group allows for orthogonal chemical modifications.

The following diagram illustrates a hypothetical synthetic workflow demonstrating how this compound could be utilized to construct a key intermediate for a Tadalafil analog.

G A This compound B Diazotization (NaNO₂, HCl) A->B Step 1 C Sandmeyer Reaction (e.g., CuCN) B->C Step 2 D 6-Nitro-1,3-benzodioxole-5-carbonitrile C->D Product E Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) D->E Step 3 F 6-Amino-1,3-benzodioxole-5-carbonitrile E->F Product G Hydrolysis of Nitrile (e.g., NaOH, H₂O₂) F->G Step 4 H 6-Amino-1,3-benzodioxole-5-carboxamide G->H Product I Pictet-Spengler Reaction (with D-tryptophan methyl ester) H->I Step 5 J Key Tadalafil Analog Intermediate I->J Product

Caption: Hypothetical synthetic pathway from this compound.

This proposed pathway showcases the versatility of this compound. The amino group can be converted to other functionalities via diazotization, while the nitro group can be selectively reduced to an amine at a later stage. This allows for a stepwise construction of a polysubstituted benzodioxole derivative, which can then be incorporated into a more complex molecular scaffold, such as the beta-carboline core of Tadalafil analogs.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential for applications in drug discovery and development. Its dual functionality allows for a wide range of synthetic transformations, making it a valuable tool for medicinal chemists. A thorough understanding of its technical specifications, adherence to safe handling protocols, and rigorous quality control are essential for its successful application in the synthesis of novel bioactive compounds. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the synthetic potential of this important building block.

References

  • Acmec Biochemical. 6-Nitrobenzo[d][2][7]dioxol-5-amine.
  • Chemsigma. This compound [64993-07-3].
  • CP Lab Safety. 6-nitro-1, 3-benzodioxol-5-amine, 250 mg.
  • Sdfine. CERTIFICATE OF ANALYSIS.
  • Google Patents. WO2006091975A1 - Process of synthesizing tadalafil.
  • Google Patents. US20060276652A1 - Preparation of tadalafil intermediates.
  • MicroChemicals. CERTIFICATE OF ANALYSIS EXAMPLE.
  • Scribd. Certificate of Analysis.
  • ResearchGate. Alternative Synthesis of Tadalafil: PDE5 Inhibitor.
  • Google Patents. EP2181997A1 - A process for the preparation of tadalafil.
  • Google Patents. US8871932B2 - Process for the preparation of tadalafil.
  • PubChem. This compound.

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understanding the reactivity of the amine and nitro groups in 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 6-Nitro-1,3-benzodioxol-5-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical reactivity of this compound, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. The unique electronic and steric environment created by the interplay of an electron-donating amine group, a potent electron-withdrawing nitro group, and the fused 1,3-benzodioxole ring system dictates a distinct and selective reactivity profile. This document will explore the causality behind its chemical behavior, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of any functional group on an aromatic ring is fundamentally governed by the cumulative electronic and steric effects of all substituents. In this compound, the amine (-NH₂) and nitro (-NO₂) groups are situated in an ortho relationship, creating a classic "push-pull" system that profoundly influences the molecule's behavior.

Electronic Effects: A Tug-of-War for Electron Density

The chemical personality of this compound is dominated by the electronic interplay between its substituents and the aromatic core.

  • The 1,3-Benzodioxole System: This fused ring system, derived from catechol, acts as a moderate electron-donating group. The oxygen atoms donate electron density into the aromatic ring via a +R (resonance) effect, which generally activates the ring towards electrophilic attack.[1]

  • The Amine Group (-NH₂): The amine group is a strong activating group. Its lone pair of electrons is readily delocalized into the benzene ring (+R effect), significantly increasing the ring's nucleophilicity.[2] However, due to the high electronegativity of nitrogen, it also exerts a weak electron-withdrawing inductive (-I) effect.[1] In most aromatic systems, the resonance effect of the amine group is dominant.

  • The Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through both a strong -I effect (inductive withdrawal) and a potent -R effect (resonance withdrawal).[3][4] This withdrawal of electron density makes the aromatic ring electron-deficient and significantly less reactive towards electrophiles.

The net result is a highly polarized molecule. The strong electron-donating amine and the powerfully withdrawing nitro group create a significant dipole moment. The position ortho to the amine and meta to the nitro group (the 4-position) is the most electron-rich, while the rest of the ring is comparatively electron-poor. Crucially, the electron-withdrawing nitro group significantly reduces the basicity and nucleophilicity of the adjacent amine group.

Steric Considerations

The ortho positioning of the amine and nitro groups introduces moderate steric hindrance. While not prohibitive for many reactions, the bulk of the nitro group can influence the approach of reagents to the amine's lone pair, potentially affecting reaction rates.[5] Furthermore, crystal structure analysis of related compounds shows that the nitro group is often rotated out of the plane of the aromatic ring, which can slightly disrupt its resonance effect.[6]

Reactivity Profile of the Amine Group

Despite its electron-deficient environment, the primary aromatic amine remains the most versatile site for synthetic elaboration. Its lone pair of electrons, though less available, is the key to its reactivity.[7][8]

Diazotization: Gateway to Diverse Functionalities

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to functionalities that are otherwise difficult to install.[9][10] The amine in this compound readily undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).

The resulting diazonium salt is a valuable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas), allowing for its replacement by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions.

Logical Workflow: Diazotization of the Amine Group

Diazotization Start This compound Reagents NaNO₂, HCl 0-5 °C Start->Reagents Intermediate Arenediazonium Salt Reagents->Intermediate Diazotization Product Diverse Products (Halides, CN, OH, etc.) Intermediate->Product Sandmeyer, etc.

Caption: Diazotization workflow for this compound.

Experimental Protocol: Diazotization and Subsequent Iodination

This protocol describes a representative Sandmeyer-type reaction to install an iodine atom, demonstrating the utility of the diazonium intermediate.

  • Suspension: Suspend this compound (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes. The formation of a clear solution indicates the generation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-Iodo-6-nitro-1,3-benzodioxole.

Causality: The use of a strong acid and low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[11] The sequential addition ensures controlled generation and reaction of the nitrous acid.

Acylation: Protection and Functionalization

The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides. This reaction is often employed to protect the amine group during subsequent chemical transformations or to introduce a new molecular scaffold.[12][13]

Experimental Protocol: Acylation with Acetic Anhydride

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

  • Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. If using dichloromethane, separate the organic layer, wash with dilute HCl (to remove base), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and recrystallize the crude product from a suitable solvent like ethanol to obtain N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide.

Causality: The base (pyridine or triethylamine) is essential to neutralize the carboxylic acid byproduct, driving the reaction to completion.

Reactivity Profile of the Nitro Group

The nitro group's primary role in synthesis is as a precursor to a primary amine via reduction. Its strong electron-withdrawing nature makes it highly susceptible to reduction.

Reduction to an Amine

The transformation of the nitro group into an amine is one of the most fundamental and reliable reactions in organic synthesis.[14] This conversion is critical for producing diamino derivatives, which are valuable precursors for heterocycles and polymers. A variety of reagents can accomplish this, with the choice often depending on functional group tolerance and cost.[15][16]

  • Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is a clean and efficient method. However, it is not always selective and can sometimes reduce other functional groups.

  • Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid (like HCl) are robust, cost-effective, and widely used on an industrial scale.[17][18]

  • Transfer Hydrogenation: Reagents like ammonium formate with Pd/C offer a safer alternative to using hydrogen gas.

  • Selective Chemical Reduction: Tin(II) chloride (SnCl₂) is known for its mildness and can selectively reduce nitro groups in the presence of other reducible functionalities like nitriles or esters.[19]

Logical Workflow: Reduction of the Nitro Group

Reduction Start This compound Reagents Reducing Agent (e.g., SnCl₂, H₂/Pd-C, Fe/HCl) Start->Reagents Product 1,3-Benzodioxole-5,6-diamine Reagents->Product Reduction

Caption: Common reduction pathways for the nitro group.

Experimental Protocol: Reduction with Tin(II) Chloride (SnCl₂)

This method is chosen for its high yield and functional group tolerance.[19]

  • Suspension: Suspend this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl to the suspension.

  • Heating: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Basification: After cooling to room temperature, pour the reaction mixture into ice and carefully basify with a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

  • Extraction & Filtration: Filter the mixture through a pad of Celite to remove the tin hydroxides, washing the pad with ethyl acetate. Collect the filtrate and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-Benzodioxole-5,6-diamine.

Causality: The large excess of SnCl₂ is required for the multi-electron reduction process. The final basic workup is crucial to deprotonate the newly formed amine (which exists as an ammonium salt in the acidic medium) and to precipitate insoluble tin salts, facilitating purification.[18][19]

Summary of Reactivity

The synthetic utility of this compound is derived from the distinct and predictable reactivity of its two primary functional groups.

Functional GroupKey ReactionReagentsProduct TypeMechanistic Insight
Amine (-NH₂) Group DiazotizationNaNO₂, HClArenediazonium SaltElectrophilic attack by nitrosonium ion on the amine.[10]
AcylationAcetic Anhydride, BaseAmideNucleophilic attack of the amine on the carbonyl carbon.
Nitro (-NO₂) Group ReductionSnCl₂/HCl; H₂/Pd-C; Fe/HClAmineMulti-step electron transfer from the reducing agent.[14]

Conclusion

This compound presents a fascinating case study in competitive functional group reactivity. The primary amine, while deactivated by the adjacent nitro group, remains the principal handle for nucleophilic reactions, most notably diazotization and acylation. Conversely, the nitro group's main synthetic fate is its reduction to a second amine functionality, yielding the valuable 1,3-benzodioxole-5,6-diamine. A thorough understanding of the electronic push-pull dynamics and the judicious selection of reaction conditions allow researchers to selectively manipulate these functional groups, cementing this molecule's role as a powerful and versatile building block in modern organic synthesis.

References

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Methodological & Application

Application Notes and Protocols for the Purification of 6-Nitro-1,3-benzodioxol-5-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the purification of 6-Nitro-1,3-benzodioxol-5-amine, a key intermediate in pharmaceutical synthesis.[][2] The focus of this document is on the application of recrystallization techniques to achieve high purity of the target compound. Detailed protocols, solvent selection strategies, and troubleshooting guidance are presented to aid researchers, scientists, and professionals in drug development.

Introduction: The Importance of Purity

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, making it an ideal choice for this application.[3][4] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[2][5]
Molecular Weight 182.13 g/mol [2][5]
Appearance Yellow to orange crystalline solid[2][5]
Melting Point 203-204 °C[6]
Predicted logP 2.08[2]
Boiling Point 370.7 °C at 760 mmHg[2]

The relatively high melting point suggests a stable crystal lattice. The predicted logP indicates moderate lipophilicity, which can guide the initial solvent selection.

Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency.

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

  • It should be non-toxic, inexpensive, and non-flammable.

Single Solvent Recrystallization

For this compound, several polar and non-polar solvents can be considered. Based on literature and the compound's structure, the following solvents are recommended for screening:

SolventRationale
Isopropanol A proven solvent for the recrystallization of this compound.[6]
Ethanol/Methanol Often used for aromatic amines and nitro compounds.[5][6][7]
Ethyl Acetate A moderately polar solvent that can be effective.
Toluene A non-polar solvent that may be useful if impurities are highly polar.
Acetone A polar aprotic solvent with good solvating power.[8][9]

A systematic approach to solvent screening is recommended. This involves dissolving small amounts of the crude compound in different solvents at their boiling points and observing the formation of crystals upon cooling.

Diagram: Solvent Selection Workflow

SolventSelection start Start: Crude Compound dissolve Dissolve in Hot Solvent Candidates (e.g., Isopropanol, Ethanol, Ethyl Acetate) start->dissolve observe Observe upon Cooling dissolve->observe crystals Crystals Form? observe->crystals good_solvent Good Single Solvent crystals->good_solvent Yes no_crystals No Crystals or Oiling Out crystals->no_crystals No multi_solvent Consider Multi-Solvent System no_crystals->multi_solvent

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Multi-Solvent Recrystallization

If a suitable single solvent cannot be identified, a multi-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound using isopropanol, a known effective solvent.[6]

Materials and Equipment
  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol to cover the solid. Heat the mixture on a hot plate with gentle stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the yield.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Boil the solution for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator to remove any residual solvent.

Diagram: Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve decolorize 2. Decolorize with Activated Carbon (Optional) dissolve->decolorize cool 4. Slow Cooling to Induce Crystallization hot_filter 3. Hot Filtration (if decolorized) decolorize->hot_filter hot_filter->cool ice_bath 5. Further Cooling in Ice Bath cool->ice_bath filter 6. Collect Crystals by Vacuum Filtration ice_bath->filter wash 7. Wash with Cold Solvent filter->wash dry 8. Dry the Purified Crystals wash->dry end End: Pure Crystals dry->end

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Common Issues

IssuePossible CauseSolution
Oiling Out The compound is insoluble in the solvent at its boiling point, or the melting point of the compound is lower than the boiling point of the solvent.Use a lower boiling point solvent or a different solvent system.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low Yield The compound is too soluble in the cold solvent, or not all of the compound crystallized out.Ensure the solution is thoroughly cooled. Minimize the amount of solvent used for washing.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization, possibly with the addition of activated carbon.

Conclusion

Recrystallization is a robust and effective method for the purification of this compound. Careful solvent selection and adherence to a systematic protocol are essential for achieving high purity and yield. The information provided in these application notes serves as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • BOC Sciences. (n.d.). CAS 64993-07-3 this compound.
  • Guidechem. (n.d.). This compound 64993-07-3.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.

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using 6-Nitro-1,3-benzodioxol-5-amine in Suzuki coupling reactions

The strategic halogenation of this compound unlocks its potential as a versatile substrate for Suzuki-Miyaura cross-coupling. By understanding the underlying mechanism and making informed choices about the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of novel 5,6-disubstituted-1,3-benzodioxoles. These compounds serve as valuable scaffolds for probing biological systems and developing next-generation therapeutics. Further exploration could involve adapting this protocol for use with other organoboron reagents (e.g., MIDA boronates, trifluoroborates) to access even more diverse chemical space. [14]

VII. References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Semantic Scholar. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of medicinally relevant heterocyclic compounds utilizing 6-nitro-1,3-benzodioxol-5-amine as a key starting material. The unique ortho-nitroaniline functionality of this precursor allows for its versatile transformation into a variety of fused heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the significance of these molecular scaffolds in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 64993-07-3) is a highly functionalized aromatic compound that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, featuring an o-nitroaniline moiety fused to a benzodioxole ring, presents a unique combination of reactive sites that can be exploited for the construction of complex molecular architectures. The 1,3-benzodioxole scaffold is a common motif in numerous natural products and pharmacologically active molecules, valued for its ability to modulate metabolic stability and receptor binding.[3] The adjacent amino and nitro groups are poised for cyclization reactions, providing a convergent and efficient entry into various fused heterocyclic systems. These heterocyclic cores are considered "privileged structures" in medicinal chemistry, as they are frequently found in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

This guide will focus on three major classes of heterocycles accessible from this compound: benzimidazoles, quinoxalines, and phenazines. We will explore the key synthetic transformations, provide detailed step-by-step protocols, and offer insights into the mechanistic underpinnings of these reactions.

I. Synthesis of Benzimidazole Derivatives via Reductive Cyclization

The synthesis of benzimidazoles from o-nitroanilines is a well-established and highly efficient transformation. The general strategy involves the reduction of the nitro group to an in-situ generated o-phenylenediamine, which then undergoes condensation with an aldehyde or its equivalent to form the imidazole ring. This one-pot reductive cyclization is atom-economical and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core.[6]

Mechanistic Rationale

The reaction proceeds through a tandem reduction-condensation-cyclization sequence. Common reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are employed to selectively reduce the nitro group in the presence of an aldehyde. The resulting o-phenylenediamine intermediate then reacts with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the stable benzimidazole ring system. The choice of reducing agent and reaction conditions can be tuned to accommodate a wide range of functional groups on the aldehyde.[7][8]

Workflow for Benzimidazole Synthesis

A This compound D In-situ formation of 6-amino-1,3-benzodioxol-5-amine A->D Reduction B Aldehyde (R-CHO) E Condensation to form Schiff base B->E C Reducing Agent (e.g., Na₂S₂O₄) C->D D->E F Intramolecular Cyclization E->F G Aromatization F->G H 2-Substituted-1,3-benzodioxolo[5,6-e]benzimidazole G->H

Caption: Reductive cyclization pathway to benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-1,3-benzodioxolo[5,6-e]benzimidazoles

This protocol is adapted from a general method for the one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes.[6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.2 eq.) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux with stirring.

  • Slowly add sodium dithionite (3.0-4.0 eq.) portion-wise over 30 minutes. The reaction is exothermic, and the color of the solution will change.

  • After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterValueReference
Reducing Agent Sodium Dithionite (Na₂S₂O₄)[6]
Solvent Ethanol/Water[6]
Temperature Reflux[6]
Reaction Time 2-6 hours[6]
Typical Yield 70-95% (for analogous systems)[6]

II. Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] For the synthesis starting from this compound, a preliminary reduction of the nitro group is necessary to generate the corresponding o-phenylenediamine, 5,6-diamino-1,3-benzodioxole. This diamine can then be reacted with various 1,2-dicarbonyl compounds to afford a library of substituted quinoxalines.

Mechanistic Rationale

The synthesis of quinoxalines is a robust and high-yielding reaction. The more nucleophilic amino groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a double condensation and dehydration to form the stable, aromatic pyrazine ring of the quinoxaline system. A variety of catalysts, including acids, and different reaction conditions, such as microwave irradiation, have been employed to facilitate this transformation.[10]

Workflow for Quinoxaline Synthesis

A This compound C 5,6-Diamino-1,3-benzodioxole A->C Step 1 B Reduction (e.g., H₂, Pd/C) B->C E Condensation C->E D 1,2-Dicarbonyl Compound (R-CO-CO-R') D->E F Cyclization and Dehydration E->F G Substituted 1,3-Benzodioxolo[5,6-b]quinoxaline F->G

Caption: Two-step synthesis of quinoxalines.

Experimental Protocol: Synthesis of 1,3-Benzodioxolo[5,6-b]quinoxalines

This protocol is a two-step procedure involving the reduction of the nitroaniline followed by condensation.

Step 1: Reduction to 5,6-Diamino-1,3-benzodioxole

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol or ethanol in a pressure vessel, add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5,6-diamino-1,3-benzodioxole, which can often be used in the next step without further purification.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

Materials:

  • Crude 5,6-diamino-1,3-benzodioxole

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq.)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the crude 5,6-diamino-1,3-benzodioxole in ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Reflux the reaction mixture for 1-3 hours.

  • Cool the reaction to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

ParameterStep 1: ReductionStep 2: CondensationReference
Reagents H₂, 10% Pd/C1,2-Dicarbonyl Compound[9]
Solvent Methanol/EthanolEthanol/Acetic Acid[9]
Temperature Room TemperatureReflux[9]
Reaction Time 2-12 hours1-3 hours[9]
Typical Yield High (often quantitative)80-95% (for analogous systems)[9][10]

III. Synthesis of Phenazine Derivatives

The synthesis of phenazines from this compound is more challenging but can be envisioned through classical methods such as the Wohl-Aue reaction. This reaction involves the condensation of an aniline with a nitroarene under basic conditions at elevated temperatures.[11] Modern variations of this reaction may offer milder conditions.

Mechanistic Rationale

The Wohl-Aue reaction is thought to proceed through a series of complex redox and condensation steps. The aniline derivative is believed to be oxidized, while the nitroarene is reduced, leading to intermediates that ultimately cyclize to form the phenazine core. The harsh conditions often limit the substrate scope and can lead to side products.[11]

Workflow for Phenazine Synthesis (Wohl-Aue Type)

A This compound E Redox and Condensation Cascade A->E B Aniline B->E C Base (e.g., KOH) C->E D High Temperature D->E F 1,3-Benzodioxolo[5,6-a]phenazine E->F

Caption: General scheme for the Wohl-Aue synthesis of phenazines.

Representative Protocol: Synthesis of 1,3-Benzodioxolo[5,6-a]phenazines

This is a general procedure based on the classical Wohl-Aue reaction and should be performed with caution due to the high temperatures and strong base.

Materials:

  • This compound

  • Aniline

  • Potassium hydroxide (KOH)

  • High-boiling solvent (e.g., glycerol, optional)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions, combine this compound (1.0 eq.), aniline (2.0-3.0 eq.), and powdered potassium hydroxide (excess).

  • Heat the mixture to 150-200 °C with vigorous stirring for several hours. The reaction progress can be monitored by taking small aliquots and analyzing by TLC after workup.

  • After the reaction is complete, cool the mixture to a safe temperature.

  • Carefully add water to the reaction mixture to dissolve the inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina.

ParameterValueReference
Reagents Aniline, KOH[11]
Conditions 150-200 °C, neat or in a high-boiling solvent[11]
Reaction Time 4-24 hours[11]
Typical Yield Variable (often moderate to low for classical method)[11]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a range of medicinally important heterocyclic compounds. The strategic placement of the amino and nitro groups allows for efficient construction of benzimidazole, quinoxaline, and phenazine ring systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives based on these privileged scaffolds for applications in drug discovery and development. Further optimization of reaction conditions and exploration of modern catalytic methods will undoubtedly expand the synthetic utility of this important building block.

References

  • Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity. (n.d.). In MDPI.
  • Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. (n.d.). In Connect Journals.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). In PubMed Central.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). In Bentham Science.
  • Synthesis of benzimidazoles. (n.d.). In Organic Chemistry Portal.
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. In Jiangxi Normal University.
  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole. (n.d.). In PrepChem.com.
  • Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. (2013). In CORE.
  • Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. (2020). Research Journal of Pharmacy and Technology, 13(9), 4185.
  • Experiment 5 - Synthesis of Benzimidazole. (n.d.). In Scribd.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). In Reachem.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (n.d.). In Pharmacophore.
  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • El Alami, A., El Maraghi, A., Youssoufi, F., Atif, A., & Sdassi, H. (2024). Review of synthesis process of nitrobenzimidazole derivatives.
  • Product Class 15: Quinoxalines. (n.d.). In Science of Synthesis.
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8.

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The Strategic Utility of 6-Nitro-1,3-benzodioxol-5-amine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern pharmaceutical synthesis, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 6-Nitro-1,3-benzodioxol-5-amine, a substituted benzodioxole, represents one such critical building block.[] Its unique arrangement of functional groups—a primary amine, a nitro group, and the characteristic methylenedioxy bridge—offers a rich platform for a multitude of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this precursor, with a particular focus on its potential pathway toward the synthesis of key pharmaceutical intermediates, such as those required for the production of Tadalafil.

The 1,3-benzodioxole moiety is a prevalent feature in a wide array of biologically active natural products and synthetic compounds.[2] The presence of both an amino and a nitro group on this scaffold provides orthogonal handles for synthetic manipulation, allowing for the strategic construction of complex molecular architectures. This document will detail the synthesis of this compound, explore its chemical reactivity, and present detailed protocols for its transformation into valuable downstream intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 64993-07-3[]
Molecular Formula C₇H₆N₂O₄[]
Molecular Weight 182.13 g/mol []
Appearance Orange solid[3]
Melting Point 203-204 °C[3]
Boiling Point 377 °C[]
Density 1.587 g/cm³[]

Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices.[4] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[4] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[4] In case of contact, immediately flush the affected area with plenty of water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5]

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the deacetylation of N-(6-nitro-1,3-benzodioxol-5-yl)acetamide. This method provides high yields of the desired product.[3]

Reaction Principle:

The synthesis proceeds via a base-catalyzed hydrolysis of the acetamide group. Sodium methoxide in methanol is a commonly used reagent for this transformation, effectively cleaving the amide bond to yield the free amine.

Experimental Protocol:
  • Materials:

    • N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

    • Methanol (anhydrous)

    • Sodium methoxide

    • Glacial acetic acid

    • Toluene

    • Dichloromethane

    • Isopropanol

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N-(6-nitro-1,3-benzodioxol-5-yl)acetamide (40 g) in methanol (4 L) with heating.[3]

    • In a separate flask, prepare a solution of sodium methoxide (40 g) in methanol (4 L) and bring it to a boil.[3]

    • Carefully add the hot sodium methoxide solution to the solution of the acetamide.[3]

    • Heat the reaction mixture at reflux for exactly 15 minutes.[3]

    • Quench the reaction by adding glacial acetic acid (220 ml).[3]

    • Remove the methanol by distillation under reduced pressure.[3]

    • Add toluene and evaporate under reduced pressure (repeat twice) to remove residual acetic acid and methanol.[3]

    • Dissolve the residue in dichloromethane (3 L) and filter through a pad of silica gel to remove insoluble inorganic residues.[3]

    • Concentrate the filtrate in vacuo.[3]

    • Recrystallize the resulting solid from isopropanol to yield this compound as an orange solid (yield: ~95%).[3]

Application in the Synthesis of Pharmaceutical Intermediates

The strategic positioning of the amino and nitro groups on the 1,3-benzodioxole scaffold makes this compound a valuable precursor for a variety of pharmaceutical intermediates. A notable application lies in its potential, through a series of transformations, to serve as a starting point for the synthesis of key precursors for drugs like Tadalafil.

While the direct synthesis of Tadalafil intermediates from this compound is not extensively documented, a plausible and scientifically sound synthetic pathway can be proposed based on well-established chemical transformations. This pathway highlights the versatility of the starting material.

Proposed Synthetic Pathway to a Tadalafil Precursor:

The synthesis of Tadalafil typically involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carbaldehyde).[3][6] The following proposed multi-step synthesis outlines a conceptual route to a piperonal derivative from this compound.

G A This compound B 1,3-Benzodioxole-5,6-diamine A->B Reduction (e.g., Catalytic Hydrogenation) C 6-Amino-1,3-benzodioxole-5-diazonium salt B->C Diazotization D 6-Amino-1,3-benzodioxole-5-carbonitrile C->D Sandmeyer Reaction (e.g., CuCN) E 6-Amino-1,3-benzodioxole-5-carbaldehyde D->E Reduction (e.g., DIBAL-H) F Tadalafil Precursor E->F Pictet-Spengler Reaction with D-Tryptophan methyl ester

Caption: Proposed synthetic pathway from this compound to a Tadalafil precursor.

Step 1: Reduction of the Nitro Group

The initial step involves the selective reduction of the nitro group to a primary amine, yielding 1,3-benzodioxole-5,6-diamine. Catalytic hydrogenation is a common and effective method for this transformation.[4]

  • Reaction Principle: The nitro group is reduced to an amine in the presence of a metal catalyst (e.g., Palladium on carbon) and a hydrogen source (e.g., H₂ gas). This reaction is typically highly efficient and selective.

  • Illustrative Protocol (Catalytic Hydrogenation):

    • In a hydrogenation vessel, suspend this compound in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 1,3-benzodioxole-5,6-diamine.

Step 2: Selective Diazotization

One of the amino groups of the resulting diamine can be selectively converted to a diazonium salt. Diazotization is a well-established reaction for converting primary aromatic amines into versatile diazonium intermediates.[7]

  • Reaction Principle: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Illustrative Protocol (Diazotization):

    • Dissolve 1,3-benzodioxole-5,6-diamine in a dilute mineral acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group

The diazonium salt can be converted to a nitrile via the Sandmeyer reaction, a classic method for introducing a variety of functional groups onto an aromatic ring.[8]

  • Reaction Principle: The diazonium salt reacts with a copper(I) cyanide solution to replace the diazonium group with a cyano group.

  • Illustrative Protocol (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The product, 6-amino-1,3-benzodioxole-5-carbonitrile, can be extracted with an organic solvent and purified by chromatography or recrystallization.

Step 4: Reduction of the Nitrile to an Aldehyde

The nitrile group can be reduced to an aldehyde using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • Reaction Principle: DIBAL-H is a selective reducing agent that can convert nitriles to aldehydes at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup.

  • Illustrative Protocol (Nitrile Reduction):

    • Dissolve 6-amino-1,3-benzodioxole-5-carbonitrile in an anhydrous solvent (e.g., toluene or dichloromethane) and cool to a low temperature (e.g., -78 °C).

    • Slowly add a solution of DIBAL-H in an appropriate solvent.

    • Stir the reaction at low temperature for a specified time.

    • Quench the reaction carefully with a suitable reagent (e.g., methanol followed by aqueous acid).

    • After workup and extraction, the desired aldehyde, 6-amino-1,3-benzodioxole-5-carbaldehyde, can be isolated and purified.

Step 5: Pictet-Spengler Reaction

The resulting amino-aldehyde is a key intermediate that can undergo a Pictet-Spengler reaction with D-tryptophan methyl ester to form the core structure of Tadalafil. The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines.[9]

  • Reaction Principle: The reaction involves the condensation of a β-arylethylamine (in this case, D-tryptophan methyl ester) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

  • Illustrative Protocol (Pictet-Spengler Reaction):

    • Combine 6-amino-1,3-benzodioxole-5-carbaldehyde and D-tryptophan methyl ester in a suitable solvent (e.g., dichloromethane or isopropanol).[3]

    • Add an acid catalyst, such as trifluoroacetic acid or hydrochloric acid.[3]

    • Stir the reaction mixture at the appropriate temperature (ranging from low temperatures to reflux, depending on the specific conditions) until the reaction is complete.[3]

    • The resulting tetrahydro-β-carboline intermediate can then be further elaborated to Tadalafil.

Conclusion: A Gateway to Diverse Pharmaceutical Scaffolds

This compound serves as a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The proposed synthetic pathway to a key Tadalafil precursor, while conceptual, is grounded in well-established and reliable organic transformations, underscoring the strategic importance of this starting material. Researchers and drug development professionals can leverage the protocols and insights provided in this application note to explore the full potential of this compound in their synthetic endeavors, paving the way for the discovery and development of new and improved therapeutic agents.

References

  • Anumula, R. R., et al. (2008). Alternative Synthesis of Tadalafil: PDE5 Inhibitor. Organic Process Research & Development, 12(6), 1137-1139.
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  • Fisher Scientific. (n.d.). Safety Data Sheet for 1,3-Benzodioxole, 5-nitro-.
  • Zhang, Y., et al. (2005). Improved Synthesis of Tadalafil.
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  • Ataman Kimya. (n.d.). PIPERONAL.
  • Eureka | Patsnap. (n.d.). Piperonal preparation method.
  • Wikipedia. (n.d.). Piperonal.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Anumula, R. R., et al. (2008). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Tetrahedron: Asymmetry, 19(18), 2184-2188.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Scribd. (n.d.). Mild Conversion of Aryl Enamines to Aldehydes.
  • PubMed Central. (n.d.). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • ACS Publications. (n.d.). Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions.
  • BOC Sciences. (n.d.). Custom Diazotization Services. Retrieved from a valid URL for the service description.

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reaction of 6-Nitro-1,3-benzodioxol-5-amine with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Reactions of 6-Nitro-1,3-benzodioxol-5-amine

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the reactivity of this compound with various electrophiles. As a versatile synthetic intermediate, this compound's unique electronic structure, governed by a potent amine-activating group and a nitro-deactivating group, presents specific challenges and opportunities in the synthesis of novel heterocyclic compounds. This guide explains the causality behind experimental choices, offers validated, step-by-step protocols for key transformations such as diazotization and acylation, and provides a framework for predicting and controlling reaction outcomes.

Introduction: The Synthetic Potential of this compound

This compound, with a molecular formula of C₇H₆N₂O₄, is a substituted aniline derivative featuring the important benzodioxole scaffold.[1][2] This scaffold is a key structural motif in numerous natural products and pharmacologically active molecules.[3][4] The strategic placement of a primary amine and a nitro group on the benzodioxole ring makes it a highly valuable building block for creating complex molecular architectures, particularly in the field of medicinal chemistry.[5]

The reactivity of the aromatic core is dictated by a delicate interplay of electronic effects:

  • Amine (-NH₂): A strongly activating, ortho-, para-directing group. It significantly increases the nucleophilicity of the aromatic ring.

  • Nitro (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

  • Methylenedioxy (-O-CH₂-O-): A moderately activating, ortho-, para-directing group that donates electron density to the ring.

The combined influence of these substituents makes the C4 position (ortho to the amine and meta to the nitro group) the most probable site for electrophilic aromatic substitution. The primary amine group itself is a primary site of reactivity, readily undergoing reactions such as acylation, alkylation, and diazotization.

Diagram 1: Structure and Electronic Directing Effects

G cluster_0 This compound mol pos_nh2 nh2_label Activating (ortho, para-director) pos_nh2->nh2_label pos_no2 no2_label Deactivating (meta-director) pos_no2->no2_label pos_ocho ocho_label Activating (ortho, para-director) pos_ocho->ocho_label pos_c4 c4_label Most Reactive Site for C-Substitution c4_label->pos_c4

Caption: Electronic influence of substituents on the core scaffold.

Diazotization: A Gateway to Diverse Functionalities

The conversion of the primary aromatic amine of this compound into a diazonium salt is arguably its most powerful transformation. This reaction, first reported by Peter Griess in 1858, opens a gateway to a vast array of functional groups via subsequent reactions (e.g., Sandmeyer, Schiemann).[6] The process involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6][7]

Mechanistic Rationale

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium.[6] This potent electrophile is then attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule generate the stable aryl diazonium ion.[6] The stability of this intermediate is crucial, allowing for its isolation or immediate use in subsequent synthetic steps.

Diagram 2: Mechanism of Diazotization

G start NaNO₂ + 2H⁺ step1 Formation of Nitrosonium Ion (NO⁺) + H₂O start->step1 Acidic Medium step2 Nucleophilic Attack by Amine Ar-NH₂ attacks NO⁺ step1->step2 Electrophile Generation step3 Proton Transfer Formation of N-nitrosamine (Ar-NH-N=O) step2->step3 step4 Tautomerization & Protonation Formation of Diazohydroxide (Ar-N=N-OH₂⁺) step3->step4 end Elimination of H₂O Forms Aryl Diazonium Ion (Ar-N₂⁺) step4->end

Caption: Key steps in the formation of the aryl diazonium salt.

Protocol: Diazotization and Subsequent Sandmeyer Reaction (Halogenation)

This protocol details the formation of the diazonium salt and its subsequent conversion to a halogenated derivative (e.g., 6-Nitro-4-chloro-1,3-benzodioxol-5-amine).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

Protocol:

  • Preparation of Amine Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1.82 g (10 mmol) of this compound in 20 mL of water. Carefully add 5 mL of concentrated HCl. Stir the mixture and cool to 0-5 °C in an ice-salt bath.

    • Causality: Forming the hydrochloride salt of the amine increases its solubility in the aqueous medium and provides the necessary acidic environment for the reaction. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a pre-cooled solution of 0.76 g (11 mmol) of NaNO₂ in 5 mL of water dropwise. The addition should be slow enough to keep the temperature from rising above 5 °C.

    • Causality: The slow, cold addition of nitrite ensures the controlled in situ generation of nitrous acid, preventing side reactions and thermal decomposition of the product. A slight excess of nitrite ensures complete conversion of the amine.

  • Preparation of Catalyst: In a separate flask, dissolve 1.5 g (15 mmol) of CuCl in 10 mL of concentrated HCl. Cool this solution in an ice bath.

    • Causality: This creates the active catalyst solution for the Sandmeyer reaction, which facilitates the displacement of the diazonium group with a chloride ion.

  • Sandmeyer Coupling: Slowly and carefully add the cold diazonium salt solution from step 2 to the cold CuCl solution from step 3 with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Causality: The copper(I) catalyst mediates the single-electron transfer process that leads to the loss of dinitrogen gas and the formation of an aryl radical, which then abstracts a chlorine atom from the copper complex.

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Acylation: Protection and Functionalization of the Amine

N-acylation is a fundamental reaction for protecting the amine group, reducing its activating effect, or introducing amide functionalities that may be crucial for biological activity.[4][8] The reaction involves treating the amine with an acylating agent like an acid chloride or anhydride in the presence of a base.

Protocol: Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M HCl solution

Protocol:

  • Dissolution: Dissolve 1.82 g (10 mmol) of this compound in 50 mL of DCM in a round-bottom flask.

  • Base Addition: Add 1.2 mL (15 mmol) of pyridine to the solution and cool the flask in an ice bath.

    • Causality: Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.

  • Acylation: While stirring, add 1.1 mL (12 mmol) of acetic anhydride dropwise to the cold solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 50 mL of 1M HCl solution to quench the reaction and remove excess pyridine. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be recrystallized from ethanol to yield the pure acetamide derivative.

Other Electrophilic Reactions: A Brief Overview

While diazotization and acylation are primary transformations, other electrophilic reactions can be envisioned, though they may require careful optimization due to the molecule's complex electronics.

  • N-Alkylation: Direct alkylation of the amine with alkyl halides can be challenging due to potential over-alkylation. Reductive amination, involving condensation with an aldehyde followed by reduction (e.g., with NaBH₃CN), is often a more controlled method for synthesizing secondary amines.

  • Aromatic Halogenation: Direct halogenation of the ring (e.g., at the C4 position) would require mild conditions (e.g., NBS or NCS in a polar solvent) to avoid oxidation and side reactions, given the high activation from the amine group.

  • Condensation Reactions: The primary amine can readily condense with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid.[9]

Summary of Reaction Parameters

The following table summarizes typical conditions for the key reactions discussed. Researchers should use these as a starting point and optimize for their specific needs.

ReactionElectrophileReagents & ConditionsTypical YieldMelting Point (°C)
Starting Material ---203-204[10]
Diazotization Nitrosonium Ion (NO⁺)NaNO₂, HCl, H₂O, 0-5 °CIntermediateNot Isolated
Sandmeyer (Chlorination) Diazonium SaltCuCl, HCl, 0 °C to RT60-85% (Est.)Product Specific
N-Acylation Acetyl Cation (CH₃CO⁺)Acetic Anhydride, Pyridine, DCM, 0 °C to RT>90% (Est.)Product Specific

Note: Estimated yields are based on similar transformations in the literature. Actual yields will vary based on experimental execution and purification.

Diagram 3: Synthetic Workflow Overview

G start Start: this compound diazotization Protocol 2.2: Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization acylation Protocol 3.1: N-Acylation (Ac₂O, Pyridine) start->acylation diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCl) diazonium->sandmeyer halogen_prod Halogenated Product (e.g., 4-Chloro derivative) sandmeyer->halogen_prod amide_prod N-Acylated Product (Amide) acylation->amide_prod

Caption: Key synthetic pathways from the starting amine.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by its primary amine functionality. Through straightforward and well-established reactions like diazotization and N-acylation, researchers can access a wide variety of derivatives. Understanding the electronic interplay of the substituents is key to predicting outcomes and designing rational synthetic routes. The protocols provided herein serve as a validated foundation for the exploration and utilization of this valuable chemical building block in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • de Souza, M. V. N., et al. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society. [Link]
  • Karthikeyan, J., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Denmark, S. E., et al. (2009). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Google Patents. (1999). US5874547A - Diazotization of amines.
  • European Patent Office. (1983). EP 0003656 B1 - Process for the diazotisation of amines.
  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
  • Google Patents. (2001). US6242606B1 - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • Al-Omaim, I. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. [Link]
  • Li, Y.-J., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences. [Link]
  • Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • PubChem. (n.d.). 7-Methoxy-6-nitro-1,3-benzodioxol-5-amine.
  • El-Sayed, M. A.-A., et al. (2023). Drug Discovery Applications of Nitroso (Hetero)
  • Salapack, D., et al. (2016). Pyridoxylamine reactivity kinetics as an amine based nucleophile for screening electrophilic dermal sensitizers. Toxicology in Vitro. [Link]
  • Quiroga, J., et al. (2018). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank. [Link]
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine.
  • Mesto, E., et al. (2023). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

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Application Notes & Protocols for the Catalytic Reduction of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Vicinal Diamines in Drug Discovery

The reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines, which are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The target molecule of this guide, 6-Nitro-1,3-benzodioxol-5-amine, presents a specific challenge and opportunity: the selective reduction of a nitro group positioned ortho to an existing amine. The successful execution of this reaction yields 1,3-Benzodioxole-5,6-diamine, a vicinal or ortho-phenylenediamine. This structural motif is a highly valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which are prevalent in biologically active compounds.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic reduction of this compound. We will explore the underlying reaction mechanism, present two robust protocols utilizing different hydrogen sources, and emphasize the critical safety procedures required for successful and safe experimentation.

Reaction Mechanism: The Pathway from Nitro to Amine

The catalytic hydrogenation of an aromatic nitro compound is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[4] The reaction proceeds through a stepwise reduction pathway involving the sequential addition of hydrogen. The generally accepted mechanism involves the formation of nitroso and hydroxylamine intermediates before the final amine product is generated.[1][5]

The catalyst, typically Pd/C, facilitates the dissociation of the hydrogen source (e.g., molecular hydrogen or a donor molecule) into reactive hydrogen atoms adsorbed onto the palladium surface.[4] The nitroaromatic compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen to the nitro group.

ReactionMechanism Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H₂/Catalyst Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂/Catalyst Product 1,3-Benzodioxole-5,6-diamine Hydroxylamine->Product + H₂/Catalyst Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Pd/C Catalyst B Purge System with Inert Gas (N₂) A->B C Add Solvent and Substrate B->C D Introduce Hydrogen Source (H₂ Gas or Hydrazine) C->D E Stir Vigorously at Set Temperature D->E F Monitor Reaction (TLC / LC-MS) E->F G Purge with N₂ to Remove H₂ (if applicable) F->G Reaction Complete H Filter through Celite (Keep Catalyst Wet!) G->H I Concentrate Filtrate Under Reduced Pressure H->I J Purify Crude Product (if necessary) I->J

Sources

Application Notes & Protocols for the Comprehensive Characterization of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-10-001

Version: 1.0

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 6-Nitro-1,3-benzodioxol-5-amine (CAS No. 64993-07-3). As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, rigorous characterization is imperative to ensure quality, safety, and consistency in research and development.[1][2] This guide moves beyond mere procedural lists, delving into the rationale behind methodological choices. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction: The Analytical Imperative

This compound is a substituted benzodioxole, a structural motif present in numerous biologically active compounds.[3] Its molecular architecture, featuring a nitro group and an amine group on the benzodioxole core, makes it a versatile precursor. The nitro group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and chromatographic behavior.[1] The amine group provides a site for further functionalization. The precise characterization of this compound is critical for several reasons:

  • Purity Assessment: Identifying and quantifying impurities, including starting materials, by-products, and degradation products from its synthesis is crucial for regulatory compliance and ensuring predictable downstream reactions.[4][5]

  • Structural Verification: Unambiguous confirmation of the molecular structure is the foundation of any chemical research or development program.

  • Stability Studies: Understanding the degradation pathways under various stress conditions (e.g., heat, light, pH) requires robust analytical methods.

This guide provides the foundational analytical methodologies to address these requirements, ensuring a high degree of confidence in the quality of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for method development, such as selecting appropriate solvents and anticipating the compound's behavior in different analytical systems.

PropertyValueReference(s)
CAS Number 64993-07-3[1][6]
Molecular Formula C₇H₆N₂O₄[1][7]
Molecular Weight 182.13 g/mol [1][4]
Appearance Yellow crystalline solid[1]
Melting Point 203-204 °C[5]
Boiling Point (est.) 370.7 °C at 760 mmHg[1]
Density (est.) 1.587 g/cm³[1][6]
Monoisotopic Mass 182.03276 Da[7]
LogP (predicted) 2.08[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for separating the target analyte from potential impurities. The choice between HPLC and GC-MS depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The strong polarity imparted by the nitro and amine groups suggests that a highly aqueous mobile phase will be required for adequate retention on a C18 column.

  • Rationale: A standard C18 column provides a robust, versatile stationary phase for retaining the moderately polar benzodioxole structure. The mobile phase gradient starts with a high water content to retain the polar analyte and gradually increases the organic modifier (acetonitrile) to elute it and any less polar impurities. UV detection is chosen based on the chromophoric nature of the aromatic nitro-amine system. An acidic modifier (formic acid) is used to suppress the ionization of the amine group, leading to sharper, more symmetrical peaks.[8]

Instrumentation & Conditions:

ParameterSpecification
System HPLC or UHPLC system with UV/PDA Detector
Column C18, 5 µm, 4.6 x 250 mm (for HPLC) or C18, 1.8 µm, 2.1 x 100 mm (for UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.5 mL/min (for 2.1 mm ID)
Column Temp. 30 °C
Detection UV at 254 nm and 340 nm
Injection Vol. 5 µL
Run Time ~15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Interpretation:

  • The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • A photodiode array (PDA) detector can be used to assess peak purity by comparing UV spectra across the peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN:Water s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV/PDA Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Confirmation

GC-MS is an ideal technique for identifying volatile and semi-volatile impurities. Given its estimated boiling point, this compound is amenable to GC analysis. The high sensitivity and specificity of mass spectrometry, particularly in selected ion monitoring (SIM) mode, make it excellent for trace-level analysis of potential process-related impurities.[9][10]

  • Rationale: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., Rxi-5MS) is a general-purpose column suitable for a wide range of semi-volatile compounds. The temperature program starts at a low temperature to resolve any volatile impurities and then ramps up to elute the main analyte. Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.

Instrumentation & Conditions:

ParameterSpecification
System GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole)
Column Rxi-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 270 °C
Injection Mode Splitless (1 µL injection)
Oven Program 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Source Temp. 200 °C
MS Interface Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Sample Preparation:

  • Accurately weigh ~5 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent like ethyl acetate or methanol.

  • Vortex until fully dissolved.

  • Transfer to a GC vial.

Data Interpretation:

  • Identification: The compound is identified by its retention time and by matching its mass spectrum with a reference or library spectrum. The molecular ion peak should be observed at m/z 182.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of NO₂, OCH₂O, and other characteristic fragments of the benzodioxole ring.

  • Impurity Profiling: Unknown peaks can be tentatively identified by searching their mass spectra against the NIST library.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Weigh Sample s2 Dissolve in Ethyl Acetate s1->s2 a1 Inject into GC s2->a1 a2 Separation a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis a3->a4 d1 Identify by Retention Time a4->d1 d2 Confirm by Mass Spectrum d1->d2

Caption: Workflow for GC-MS analysis.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

  • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound due to its high polarity, capable of dissolving the analyte, and its high boiling point. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Instrumentation & Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Solvent: DMSO-d₆

  • Concentration: ~10-20 mg/mL

  • Internal Standard: Tetramethylsilane (TMS)

Expected ¹H NMR Spectral Features: The structure suggests a simple but informative ¹H NMR spectrum.

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). One proton is adjacent to the amine group and the other is adjacent to the nitro group. The strong electron-donating effect of the amine group will shield its adjacent proton, shifting it upfield, while the electron-withdrawing nitro group will deshield its adjacent proton, shifting it downfield.

  • Methylene Protons (2H): A sharp singlet corresponding to the two protons of the dioxole bridge (-O-CH₂-O-) is expected around δ 6.0-6.2 ppm.

  • Amine Protons (2H): A broad singlet for the -NH₂ protons, which may be shifted depending on concentration and water content in the solvent.

Expected ¹³C NMR Spectral Features:

  • Seven distinct carbon signals are expected. The chemical shifts will be influenced by the attached functional groups, with carbons attached to oxygen and the nitro group being significantly downfield.

NMR_Logic cluster_structure This compound cluster_protons Expected ¹H Signals cluster_carbons Expected ¹³C Signals struct Structure (C₇H₆N₂O₄) p1 Aromatic H (singlet) struct->p1 correlate to p2 Aromatic H (singlet) struct->p2 correlate to p3 Methylene -OCH₂O- (singlet, 2H) struct->p3 correlate to p4 Amine -NH₂ (broad singlet, 2H) struct->p4 correlate to c1 7 distinct carbon signals struct->c1

Caption: Key expected NMR signal correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Rationale: Attenuated Total Reflectance (ATR) is a modern, simple technique that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used. The spectrum will provide clear evidence for the key functional groups.

Instrumentation & Conditions:

  • System: FT-IR Spectrometer with ATR accessory or KBr pellet press

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.

Expected Characteristic Absorption Bands: The following table summarizes the expected vibrational frequencies based on known data for similar compounds.[3][11]

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Appearance
3400 - 3200N-H stretch (Amine)Two sharp bands
1620 - 1580N-H bend (Amine)Medium to strong
1550 - 1490NO₂ asymmetric stretch (Nitro group)Strong, sharp
1360 - 1320NO₂ symmetric stretch (Nitro group)Strong, sharp
1600 - 1450C=C aromatic ring stretchMultiple bands
1250 - 1200C-O-C asymmetric stretch (Dioxole ring)Strong
1040 - 1020C-O-C symmetric stretch (Dioxole ring)Strong
940 - 920O-CH₂-O bend (Dioxole ring)Medium

Data Integration and Comprehensive Characterization

A single analytical technique is rarely sufficient for full characterization. The true power of this analytical suite lies in the integration of data from all methods:

  • HPLC provides quantitative purity data.

  • GC-MS confirms the molecular weight (m/z 182) and identifies volatile impurities.

  • NMR provides the definitive structural "blueprint" of the molecule, confirming connectivity.

  • FT-IR offers rapid confirmation of all key functional groups (amine, nitro, benzodioxole).

Together, these methods provide a self-validating system, ensuring an unambiguous and comprehensive characterization of this compound, meeting the rigorous standards required in research and drug development.

References

  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
  • PubChemLite. This compound (C7H6N2O4). [Link]
  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. [Link]
  • Pardo, O., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4145-4155. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • PubChem. 1,3-Benzodioxol-5-amine. [Link]
  • Loghmani-Khouzani, H., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E, 67(12), o3469. [Link]
  • SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. [Link]
  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]
  • PubChem. 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. [Link]
  • NIST. 1,3-Benzodioxol-5-amine. [Link]
  • Cheméo. 1,3-Benzodioxol-5-ol. [Link]
  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the identification of impurities in 6-Nitro-1,3-benzodioxol-5-amine. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities.[1] The developed reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings.

Introduction

This compound (CAS No. 64993-07-3) is a yellow crystalline solid with the molecular formula C7H6N2O4.[1][2] Its chemical structure, featuring a benzodioxole ring with nitro and amine functional groups, makes it a valuable precursor in the synthesis of a range of biologically active molecules.[1] Given its role in pharmaceutical manufacturing, ensuring the purity of this intermediate is critical to the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[3] Specifically, reverse-phase HPLC is well-suited for the analysis of aromatic and moderately polar compounds like this compound.[4][5] This application note presents a validated HPLC method developed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliable and reproducible purity analysis.[6][7][8]

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity > 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution. For higher resolution of trace impurities, a column with a smaller particle size (e.g., 1.8 µm) can be utilized.[9]

  • Instrumentation: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is required.

Chromatographic Conditions

The selection of chromatographic parameters is crucial for achieving optimal separation. A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic analyte. The mobile phase composition of acetonitrile and water is a common and effective choice for reversed-phase chromatography of aromatic nitro compounds.[4][10] The UV detection wavelength is selected based on the UV absorbance spectrum of this compound.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with the mobile phase.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8][11] To demonstrate specificity, a solution of the reference standard was injected, and the retention time and peak purity were evaluated. The method is considered specific if the main peak is well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7][8] A series of solutions of this compound were prepared at concentrations ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]

Concentration (µg/mL) Peak Area (arbitrary units)
10125,430
25312,870
50624,990
1001,251,500
1501,876,200
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7][8] It was determined by the recovery of a known amount of the reference standard spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
808079.599.38
100100100.2100.20
120120119.499.50
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The %RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the ruggedness of the method. The %RSD should be ≤ 2%.

Precision Type Replicate Peak Area Mean Peak Area %RSD
Repeatability11,251,8001,251,4500.25
21,250,500
31,252,100
41,249,900
51,253,000
61,251,400
IntermediateDay 11,251,4501,250,9750.32
Day 21,250,500
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate validate Validate Method (Linearity, Accuracy, etc.) calculate->validate report Generate Report validate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The developed and validated RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in both research and manufacturing environments. The straightforward mobile phase and common C18 column make this method easily transferable to other laboratories.

References

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • This compound 64993-07-3. Guidechem.
  • Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • 64993-07-3, this compound Formula. ECHEMI.
  • This compound | 64993-07-3. ChemicalBook.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(4), 1190–1193.
  • 7-Methoxy-6-nitro-1,3-benzodioxol-5-amine. PubChem.
  • This compound (C7H6N2O4). PubChemLite.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
  • Application Notes & Protocols for the HPLC Analysis of Benzodioxole Derivatives. Benchchem.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Benchchem.

Sources

Application Notes & Protocols for the Development of Bioactive Molecules from the 6-Nitro-1,3-benzodioxol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 6-nitro-1,3-benzodioxol-5-amine scaffold as a versatile starting point for the synthesis and discovery of novel bioactive molecules. We present a strategic workflow, detailed synthetic protocols, a tiered biological screening cascade, and preliminary ADME-Tox profiling methods. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to empower rational drug design.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold offers a unique combination of structural features for medicinal chemistry exploration. The benzodioxole core provides a rigid, lipophilic framework amenable to synthetic modification.[1][5] The two key functional groups, an amine at the 5-position and a nitro group at the 6-position, provide orthogonal handles for chemical diversification.

  • The Amine Group (-NH₂): As a nucleophile, this primary amine is a versatile anchor point for a multitude of chemical transformations, including acylation, alkylation, and participation in condensation reactions to build more complex heterocyclic systems.[6]

  • The Nitro Group (-NO₂): This potent electron-withdrawing group significantly influences the electronic properties of the aromatic ring.[5] It can act as a key pharmacophore, particularly in antimicrobial agents where its reduction within target cells can lead to cytotoxic metabolites.[7][8] Furthermore, it serves as a synthetic precursor that can be reduced to a second amine, opening pathways for further derivatization.

This guide outlines a logical progression from scaffold to potential lead compounds, as illustrated in the workflow below.

Drug_Discovery_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Generation Scaffold This compound Scaffold Library Diversified Chemical Library Scaffold->Library Parallel Synthesis (Protocols 1.1-1.3) PrimaryScreen Primary Screen (e.g., Cell Viability) Library->PrimaryScreen Compound Collection SecondaryScreen Secondary Screen (e.g., MIC, Enzyme Assay) PrimaryScreen->SecondaryScreen Initial Hits Hits Validated 'Hits' SecondaryScreen->Hits Confirmation & Prioritization ADMETox Early ADME-Tox (in silico & in vitro) Hits->ADMETox Hit Profiling Lead 'Lead' Candidates ADMETox->Lead Selection Criteria Met

Figure 1: A high-level workflow for bioactive molecule development.

Part I: Synthesis of a Diversified Chemical Library

The primary goal is to generate a library of compounds with diverse physicochemical properties by modifying the amine and nitro functionalities. All synthesized compounds must be purified (e.g., by column chromatography or recrystallization) and characterized to confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and HRMS.[9]

Protocol 1.1: Synthesis of N-Acyl Derivatives (Amide Library)

Rationale: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. This reaction introduces a diverse set of R-groups, allowing for the exploration of the chemical space around the scaffold.

Methodology (Based on DCC/HOBt Coupling):

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected carboxylic acid (R-COOH) (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 1.2: Modification via the Nitro Group - Reduction and Subsequent Derivatization

Rationale: Reducing the nitro group to an amine creates a 1,3-benzodioxole-5,6-diamine. This new intermediate is highly valuable, providing a second nucleophilic site for derivatization, enabling the synthesis of unique structures such as benzimidazoles or other fused heterocyclic systems.

Methodology:

  • Nitro Reduction:

    • Suspend this compound (1.0 eq) in ethanol or methanol.

    • Add a reducing agent such as Tin(II) chloride (SnCl₂) (3-5 eq) or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.[2]

    • Heat the reaction under reflux (for SnCl₂) or stir at room temperature (for Pd/C) until the starting material is consumed (monitor by TLC).

    • For the SnCl₂ method, carefully neutralize the reaction with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Subsequent Derivatization (Example: Reductive Amination):

    • Dissolve the resulting diamine (1.0 eq) and a chosen aldehyde or ketone (1.1 eq) in a suitable solvent like methanol.

    • Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

    • Stir the reaction at room temperature for 4-12 hours.

    • Quench the reaction, extract the product, and purify as described in Protocol 1.1.

Part II: Biological Screening Cascade

Given the known biological activities of benzodioxole derivatives, a focused screening approach targeting anticancer, antimicrobial, and anti-inflammatory pathways is recommended.[1][3][6][9]

Screening_Cascade cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary & Mechanistic Screening CompoundLibrary Synthesized Library (100+ Compounds) Anticancer Anticancer Screen (MTT Assay @ 10 µM) CompoundLibrary->Anticancer Antimicrobial Antimicrobial Screen (MIC Assay) CompoundLibrary->Antimicrobial DoseResponse Dose-Response (IC50) on Cancer Lines Anticancer->DoseResponse >50% Inhibition Spectrum Broad-Spectrum Antimicrobial Activity Antimicrobial->Spectrum MIC < 32 µg/mL ValidatedHits Validated Hits DoseResponse->ValidatedHits Spectrum->ValidatedHits EnzymeAssay Mechanism of Action (e.g., PTP1B, COX-2) ValidatedHits->EnzymeAssay Elucidate MOA

Figure 2: A tiered biological screening cascade for hit identification.

Protocol 2.1: Primary Anticancer Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard high-throughput method to identify compounds with cytotoxic or cytostatic effects against cancer cell lines.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a single high concentration (e.g., 10 µM) of each library compound in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control.

Compound IDR-Group (Acyl)% Inhibition (MCF-7 @ 10 µM)Hit?
BZD-001-COCH₃12.5No
BZD-007-CO-Ph-4-Cl78.2Yes
BZD-015-CO-Cyclohexyl23.1No
BZD-022-CO-Napthyl85.6Yes

Table 1: Hypothetical primary screening data for anticancer activity.

Protocol 2.2: Secondary Antimicrobial Screening (MIC Assay)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This assay is fundamental for quantifying the potency of potential antimicrobial compounds. Nitroaromatic compounds, in particular, are of interest due to their established mechanisms as broad-spectrum antimicrobials.[5][10][11]

Methodology (Broth Microdilution):

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed.

Compound IDS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
BZD-001>12864
BZD-034816
BZD-05148
BZD-068>128>128

Table 2: Hypothetical MIC data for selected compounds.

Part III: Hit-to-Lead Considerations & Early ADME-Tox

Once validated hits are identified, a preliminary assessment of their drug-like properties is crucial to guide further optimization efforts.

Protocol 3.1: In Silico and In Vitro Profiling

Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) helps to de-risk projects by identifying compounds with potentially unfavorable properties before committing significant resources.

Methodologies:

  • In Silico Prediction: Use computational software (e.g., SwissADME, Schrodinger Suite) to calculate key physicochemical properties and assess for potential liabilities. This includes Lipinski's Rule of Five, calculated LogP (cLogP), and predicted aqueous solubility.

  • Kinetic Solubility: Experimentally determine the aqueous solubility of promising hits using a turbidimetric or nephelometric assay.

  • Cytotoxicity in Normal Cells: Evaluate the cytotoxicity of hits against a non-cancerous human cell line (e.g., HEK293T) using the MTT assay (Protocol 2.1) to determine a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[9] An SI > 10 is generally desirable.

Compound IDcLogPLipinski ViolationsSolubility (µM)HEK293T IC₅₀ (µM)Selectivity Index (vs. MCF-7)
BZD-0073.8025.4>100>12.8
BZD-0224.505.145.25.8
BZD-0512.9088.9>100N/A (Antimicrobial)

Table 3: Hypothetical early ADME-Tox data for hit compounds.

Conclusion

The this compound scaffold represents a fertile starting point for the discovery of novel bioactive agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By employing a systematic and logical screening cascade, as detailed in these application notes, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The subsequent early-stage evaluation of ADME-Tox properties is a critical step in translating these initial "hits" into viable "lead" candidates for preclinical development.

References

  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities.
  • Bentham Science. (n.d.). Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor. The Open Medicinal Chemistry Journal.
  • ResearchGate. (n.d.). Some bioactive compounds containing a 1,3-benzodioxole moiety.
  • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853–859.
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • Li, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894371.
  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6961.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • de Oliveira, R. B., et al. (2021). The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current Medicinal Chemistry, 28(37), 7759-7782.
  • Martinez-Alvarez, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632.
  • Hays, C., et al. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Journal of Fungi, 8(9), 936.

Sources

Scale-Up Synthesis of 6-Nitro-1,3-benzodioxol-5-amine: An Application Note and Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 6-Nitro-1,3-benzodioxol-5-amine, a key intermediate in the development of various pharmaceuticals and research chemicals. The described methodology follows a robust and scalable three-step pathway commencing from the readily available precursor, 1,3-benzodioxole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety protocols to ensure a safe and efficient synthesis.

Introduction

This compound is a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique structure, featuring a nitro group and an amine group on the benzodioxole scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The 1,3-benzodioxole moiety is a common feature in numerous natural products and approved drugs, contributing to their pharmacological profiles. This application note details a reliable and scalable three-step synthesis of this compound suitable for laboratory use, with a focus on procedural safety and high yield.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence starting from 1,3-benzodioxole:

  • Acetylation: The first step involves the protection of the future amine position via acetylation of 5-amino-1,3-benzodioxole, which is synthesized from 1,3-benzodioxole. A more direct approach starts with the acetylation of commercially available 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) to yield 5-acetamino-1,3-benzodioxole. This protecting group strategy is crucial for directing the subsequent nitration to the desired position.

  • Nitration: The second step is the regioselective nitration of 5-acetamino-1,3-benzodioxole. The acetamido group is an ortho-, para-director, and in this case, directs the incoming nitro group to the 6-position, yielding 5-acetamino-6-nitro-1,3-benzodioxole.

  • Hydrolysis (Deacetylation): The final step involves the hydrolysis of the acetamido group of 5-acetamino-6-nitro-1,3-benzodioxole to furnish the target compound, this compound.

This synthetic route is advantageous due to the availability of the starting materials, the high yields of each step, and the straightforward purification procedures.

Experimental Protocols

PART 1: Synthesis of 5-Acetamino-1,3-benzodioxole

This protocol assumes the use of commercially available 1,3-benzodioxol-5-amine.

Materials:

  • 1,3-Benzodioxol-5-amine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 1,3-benzodioxol-5-amine in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-acetamino-1,3-benzodioxole.

PART 2: Synthesis of 5-Acetamino-6-nitro-1,3-benzodioxole

Materials:

  • 5-Acetamino-1,3-benzodioxole

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 56.5 g of 5-acetamino-1,3-benzodioxole in 250 ml of glacial acetic acid.[1]

  • Prepare the nitrating mixture by carefully adding 30 ml of concentrated nitric acid to 100 ml of glacial acetic acid in a separate beaker, and cool it to room temperature.[1]

  • Cool the solution of 5-acetamino-1,3-benzodioxole in the reaction flask to 15-20°C using an ice bath.

  • Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the reaction temperature is maintained between 15-25°C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • A precipitate of the product should form. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-acetamino-6-nitro-1,3-benzodioxole.

PART 3: Synthesis of this compound

Materials:

  • 5-Acetamino-6-nitro-1,3-benzodioxole

  • Methanol

  • Sodium methoxide

  • Glacial acetic acid

  • Toluene

  • Methylene chloride

  • Isopropanol

  • Silicon dioxide (for filtration)

Equipment:

  • Large round-bottom flask (e.g., 10 L for the described scale)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • In a 10 L round-bottom flask equipped with a reflux condenser, dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating.[2]

  • In a separate flask, prepare a solution of 40 g of sodium methoxide in 4 L of methanol, and bring it to a boil.[2]

  • Add the hot sodium methoxide solution to the hot solution of the starting material.[2]

  • Heat the mixture to reflux and maintain it for exactly 15 minutes.[2]

  • After 15 minutes, immediately interrupt the reaction by adding 220 ml of glacial acetic acid.[2]

  • Remove the methanol by distillation. To remove the last traces of methanol and acetic acid, perform a two-fold evaporation with toluene.[2]

  • Dissolve the resulting residue in 3 L of methylene chloride. The product will dissolve, leaving behind insoluble organic residues.[2]

  • Filter the methylene chloride solution through a pad of silicon dioxide to remove the insoluble residues.[2]

  • Evaporate the methylene chloride solution in vacuo using a rotary evaporator.[2]

  • Recrystallize the resulting residue from isopropanol to yield pure 5-amino-6-nitro-1,3-benzodioxole (which is the same as this compound). A yield of 30.9 g (95% of theory) with a melting point of 203°-204° C can be expected.[2]

Data Summary

Compound NameStarting MaterialReagentsSolventYieldMelting Point
5-Acetamino-1,3-benzodioxole1,3-Benzodioxol-5-amineAcetic anhydride, Glacial acetic acidGlacial acetic acidHigh-
5-Acetamino-6-nitro-1,3-benzodioxole5-Acetamino-1,3-benzodioxoleNitric acid, Glacial acetic acidGlacial acetic acidHigh-
This compound5-Acetamino-6-nitro-1,3-benzodioxoleSodium methoxide, Glacial acetic acidMethanol95%203-204 °C

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deacetylation A 1,3-Benzodioxol-5-amine B 5-Acetamino-1,3-benzodioxole A->B Acetic anhydride, Glacial acetic acid C 5-Acetamino-6-nitro-1,3-benzodioxole B->C HNO₃, Glacial acetic acid D This compound C->D 1. NaOMe, MeOH 2. Acetic acid

Caption: Three-step synthesis of this compound.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Keep containers securely sealed when not in use and avoid physical damage.[4]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[5]

Nitration-Specific Precautions:

  • Nitration reactions are highly exothermic and can be dangerous if not controlled properly.

  • Concentrated nitric acid and glacial acetic acid are highly corrosive. Handle with extreme care.[3]

  • The addition of the nitrating mixture must be slow and controlled, with careful monitoring of the reaction temperature.[3]

  • Ensure an ice bath is readily available for cooling in case of an exothermic runaway.

  • Install relief valves and shutdown systems for added safety in a scale-up scenario.[3]

Handling of Nitro Compounds:

  • Nitroaromatic compounds can be toxic and should be handled with care.

  • Avoid dust formation when handling solid nitro compounds.[5]

  • Dispose of nitro-containing waste according to institutional and local regulations.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: The reported melting point is 203-204°C.[2]

  • Molecular Formula: C₇H₆N₂O₄[6][7]

  • Molecular Weight: 182.13 g/mol [6]

  • Spectroscopic Analysis: Further characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure.

Troubleshooting

  • Low Yield in Nitration: Ensure the reaction temperature is strictly controlled. Temperatures that are too high can lead to the formation of byproducts. Ensure the starting material is fully dissolved before adding the nitrating mixture.

  • Incomplete Deacetylation: The reaction time for deacetylation is critical. A shorter time may result in incomplete reaction, while a longer time could potentially lead to degradation. The 15-minute reflux time should be adhered to strictly.[2]

  • Purification Issues: If the final product is not pure after recrystallization, column chromatography using silica gel with a suitable solvent system (e.g., hexane:ethyl acetate) can be employed for further purification.[6]

Conclusion

The synthetic pathway and protocols detailed in this application note provide a reliable and scalable method for the laboratory synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their research and development needs.

References

  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds.
  • MDPI. (2024). (E)-1-(Benzo[d][2][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
  • PrepChem. (n.d.). Synthesis of 5-acetamino-6-nitro-1,3-benzodioxole.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • PubChem. (n.d.). 5,6-Dinitro-1,3-benzodioxole.

Sources

functionalization of the amino group in 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Functionalization of the Amino Group in 6-Nitro-1,3-benzodioxol-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of the primary amino group of this compound (CAS: 64993-07-3)[1]. This compound serves as a valuable and versatile building block in the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of the primary amine ortho to a nitro group on the benzodioxole scaffold presents unique reactivity that can be strategically exploited. This document elucidates the core principles and provides field-proven, step-by-step protocols for key transformations including acylation, sulfonylation, reductive amination, and diazotization. Each section explains the underlying chemical logic, offers validated experimental procedures, and presents data in a clear, accessible format to facilitate successful synthetic outcomes.

Introduction: The Strategic Importance of this compound

The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[2][3] The derivative, this compound, is of particular synthetic interest. The electronic properties of its substituents—the electron-donating methylenedioxy group and the strongly electron-withdrawing nitro group—modulate the reactivity of the aromatic ring and the nucleophilicity of the amino group.

The primary amine at the 5-position serves as a critical synthetic handle, allowing for the covalent introduction of diverse functional groups and the construction of elaborate molecular architectures.[3] However, the reduced basicity and nucleophilicity of this amine, due to the adjacent nitro group, necessitates carefully optimized reaction conditions. This guide aims to provide robust and reproducible protocols to effectively functionalize this key intermediate.

Core Synthetic Transformations and Protocols

The functionalization of an aromatic amine is a cornerstone of modern organic synthesis. The following sections detail the most pivotal reactions for modifying this compound.

Acylation: Formation of Amide Bonds

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. Acylation of this compound introduces an acyl group, creating a stable amide linkage. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Causality of Experimental Design: The amine's nucleophilicity is attenuated by the adjacent nitro group. Therefore, using a highly reactive acylating agent (acyl chloride) is often preferred. A tertiary amine base (e.g., triethylamine or pyridine) is included to neutralize the HCl generated in situ, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

Experimental Protocol: Acylation with Benzoyl Chloride

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 g, 5.49 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.15 mL, 8.24 mmol, 1.5 equiv) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylating Agent Addition: While stirring at 0 °C, add benzoyl chloride (0.70 mL, 6.04 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the desired N-(6-nitro-1,3-benzodioxol-5-yl)benzamide.

Data Presentation: Acylation Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentBenzoyl Chloride
BaseTriethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield85-95%

Visualization: Acylation Workflow

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl stir Stir 12-16h at RT add_acyl->stir quench Quench with H₂O stir->quench extract Liquid-Liquid Extraction quench->extract purify Recrystallize or Chromatography extract->purify end end purify->end Final Product

Caption: General workflow for the acylation of this compound.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and highly versatile method for forming C-N bonds, providing access to secondary and tertiary amines.[4][5] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is often more efficient and higher-yielding than direct alkylation, which can suffer from over-alkylation.

Causality of Experimental Design: The reaction is typically performed in a single pot. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is ideal because it is selective for the iminium ion over the carbonyl group of the starting aldehyde/ketone and is tolerant of mildly acidic conditions which can be used to catalyze imine formation.

Experimental Protocol: Reductive Amination with Cyclohexanone

  • Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.49 mmol), cyclohexanone (0.68 mL, 6.59 mmol, 1.2 equiv), and 30 mL of 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add glacial acetic acid (0.03 mL, 0.55 mmol, 0.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.74 g, 8.24 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer to a separatory funnel and extract with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the N-cyclohexyl-6-nitro-1,3-benzodioxol-5-amine product.

Data Presentation: Reductive Amination Parameters

ParameterValue
Starting AmineThis compound
Carbonyl SourceCyclohexanone
Reducing AgentSodium Triacetoxyborohydride
Solvent1,2-Dichloroethane (DCE)
CatalystAcetic Acid
TemperatureRoom Temperature
Expected Yield70-85%

Visualization: Reductive Amination Mechanism

Reductive_Amination Amine R-NH₂ Imine [ R-N=R' ] Imine Intermediate Amine->Imine Ketone R'=O Ketone->Imine Product R-NH-R' Secondary Amine Imine->Product Reducer [H] Reducer->Product

Caption: Simplified mechanism of reductive amination.

Diazotization: Gateway to Further Functionalization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid.[6][7] Aryl diazonium salts are remarkably versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through subsequent reactions, such as the Sandmeyer or Schiemann reactions.[6][8]

Causality of Experimental Design: The reaction must be performed at low temperatures (0-5 °C) as aryl diazonium salts are thermally unstable and can decompose explosively at higher temperatures.[9] The weakly basic nature of the nitrated amine requires the use of a strong acid to ensure complete protonation and reaction with the nitrosonium ion (NO⁺) electrophile.[10]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Bromination)

  • Preparation of Diazonium Salt: In a 250 mL three-neck flask, suspend this compound (1.0 g, 5.49 mmol) in a mixture of concentrated HBr (48%, 10 mL) and water (10 mL). Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (0.42 g, 6.04 mmol, 1.1 equiv) in 5 mL of cold water dropwise. Stir vigorously for 30 minutes at 0-5 °C. The formation of the diazonium salt solution is complete when a drop of the reaction mixture gives a positive test (blue-black color) with starch-iodide paper.

  • Preparation of Sandmeyer Reagent: In a separate flask, dissolve copper(I) bromide (CuBr) (0.87 g, 6.04 mmol, 1.1 equiv) in 10 mL of concentrated HBr (48%) at 60 °C, then cool to room temperature.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Caution: Vigorous evolution of N₂ gas will occur.

  • Reaction Completion: After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-bromo-6-nitro-1,3-benzodioxole.

Data Presentation: Diazotization-Sandmeyer Reaction

ParameterValue
Diazotization
ReagentsNaNO₂, HBr
Temperature0-5 °C
Sandmeyer Reaction
ReagentCopper(I) Bromide (CuBr)
TemperatureRT to 60 °C
Expected Yield65-80%

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Acylating and Sulfonylating Agents (e.g., Benzoyl Chloride): These are corrosive and lachrymatory. Always handle them inside a chemical fume hood.

  • Reducing Agents (e.g., NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. Quench reactions carefully and slowly.

  • Diazonium Salts: Potentially explosive, especially when isolated in dry form. Always keep them in solution at low temperatures and use them immediately after preparation. Perform the reaction behind a blast shield.

Conclusion

This compound is a synthetically tractable and valuable intermediate for the construction of diverse and complex molecules. The protocols detailed in this guide for acylation, reductive amination, and diazotization provide a robust foundation for researchers in organic synthesis and drug discovery. The key to successfully functionalizing this molecule lies in understanding how its unique electronic properties influence the reactivity of the amino group and selecting reaction conditions accordingly. By following these validated procedures, scientists can confidently utilize this building block to advance their research programs.

References

  • Bioengineer.org. (2025). Direct Functionalization of N-Nitroamines via Deamination.
  • GeneOnline. (2025). Researchers Develop Method for Direct Functionalization of N-Nitroamines to Modify Aromatic Amines.
  • ChemicalBook. This compound synthesis.
  • Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate.
  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid.
  • Organic Chemistry Portal. Diazotisation.
  • Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • BYJU'S. Diazotization Reaction Mechanism.
  • BenchChem. (2025). Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry.
  • European Patent Office. Process for the diazotisation of amines - EP 0003656 B1.
  • ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
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Application Notes and Protocols for the Synthesis of Azo Dyes and Pigments from 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 6-Nitro-1,3-benzodioxol-5-amine (CAS No. 64993-07-3) as a diazo component in the synthesis of azo dyes and pigments. While this specific amine is not as widely documented in dye literature as other nitroanilines, its structure presents significant potential for creating novel chromophores with unique properties. The presence of the electron-withdrawing nitro group and the fused 1,3-benzodioxole ring system is expected to impart distinct electronic and steric characteristics to the resulting dyes, influencing their color, fastness, and solubility. This document synthesizes established principles of azo chemistry and adapts protocols from structurally analogous precursors to provide a robust framework for researchers exploring this compound. We present detailed, field-proven methodologies for the diazotization of this compound and its subsequent coupling with various aromatic nucleophiles to generate a spectrum of azo compounds.

Introduction: The Chemical Rationale

This compound is a yellow crystalline solid with the molecular formula C₇H₆N₂O₄.[1][2] Its utility as a precursor for azo dyes stems from the primary aromatic amine group (-NH₂), which can be converted into a reactive diazonium salt (-N₂⁺) through a process known as diazotization.[3]

Key Structural Features and Their Implications:

  • Primary Aromatic Amine: This functional group is the cornerstone of azo dye synthesis, enabling the formation of the diazonium cation.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring. This has two critical effects:

    • It reduces the basicity of the amine, making diazotization more challenging and often requiring stronger acidic conditions (e.g., nitrosylsulfuric acid) compared to more electron-rich anilines.[1][4]

    • It acts as a powerful auxochrome in the final dye molecule, causing a bathochromic (deepening of color) shift in the absorption spectrum. Dyes derived from nitroanilines are typically brighter and have higher tinctorial strength.[5]

  • 1,3-Benzodioxole Ring: This rigid, fused ring system provides steric bulk and can influence the planarity of the final dye molecule. This can affect the dye's aggregation properties, light fastness, and affinity for substrates like textile fibers.

The general synthetic pathway, common to all azo dye synthesis, is a two-step process: Diazotization followed by Azo Coupling .[1][6]

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂ / H₂SO₄  0-5 °C D Final Azo Dye / Pigment B->D  pH Control  (Acidic or Alkaline) C Coupling Component (e.g., Phenol, Naphthol, Aniline) C->D caption General workflow for azo dye synthesis. G cluster_0 Diazonium Salt cluster_1 Coupling Component Diazonium Diazotized this compound AzoDye Resulting Azo Dye Diazonium->AzoDye  NaOH (aq)  pH 9-10.5 Naphthol 2-Naphthol Naphthol->AzoDye caption Coupling with 2-Naphthol.

Caption: Coupling with 2-Naphthol.

Procedure:

  • Prepare Coupler Solution: In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained and cool to 0-5 °C in an ice bath.

  • Coupling Reaction: While maintaining the temperature at 0-5 °C and with vigorous stirring, slowly add the diazonium salt solution (from Protocol 1) to the alkaline 2-naphthol solution.

  • pH Control: A brightly colored precipitate should form immediately. Throughout the addition, monitor the pH and maintain it between 9 and 10.5 by adding more 10% NaOH solution as needed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Collect the precipitated dye by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Causality and Experimental Insights:

  • Why Alkaline pH? For coupling with phenols and naphthols, an alkaline medium (pH > 8) is essential. The hydroxide ions deprotonate the hydroxyl group to form the much more strongly activating phenoxide/naphthoxide ion (-O⁻). This greatly increases the electron density of the aromatic ring, making it susceptible to attack by the weakly electrophilic diazonium ion. [7]

Coupling with tertiary anilines, such as N,N-dimethylaniline, is performed under weakly acidic conditions and often yields violet to blue shades.

Procedure:

  • Prepare Coupler Solution: In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 50 mL of 10% hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the diazonium salt solution (from Protocol 1) to the acidic N,N-dimethylaniline solution with vigorous stirring, keeping the temperature below 5 °C.

  • pH Adjustment: After about half of the diazonium solution has been added, begin to slowly add a saturated solution of sodium acetate. This will raise the pH to between 4 and 5. Continue adding the remaining diazonium solution and sodium acetate concurrently to maintain this pH range. A colored precipitate will form.

  • Reaction Completion and Isolation: Stir for an additional 2-3 hours at 0-5 °C. Collect the product via vacuum filtration, wash with cold water, and purify by recrystallization.

Causality and Experimental Insights:

  • Why Acidic pH? Coupling with anilines must be done in a weakly acidic medium (pH 4-7). In strongly alkaline conditions, the diazonium salt would convert to a non-reactive diazohydroxide. In strongly acidic conditions, the amine group of the coupling component becomes protonated (-NR₂H⁺), which deactivates the ring and prevents the electrophilic substitution reaction. The optimal pH range represents a compromise where there is sufficient free amine for coupling and a stable diazonium ion concentration. [3]

Predicted Properties and Characterization

The dyes synthesized from this compound are expected to be disperse dyes, characterized by low water solubility and suitability for dyeing hydrophobic fibers like polyester. [5] Expected Properties:

Diazo ComponentCoupling ComponentExpected Color RangeKey Influencing Groups
This compound2-NaphtholOrange-Red to RedExtended conjugation of naphthyl ring; -NO₂ group
This compoundN,N-DimethylanilineRed-Violet to BlueStrong electron-donating -N(CH₃)₂ group; -NO₂ group
This compoundPhenolYellow to OrangeLess extended conjugation than naphthol
This compoundResorcinolOrange to BrownTwo activating -OH groups

Characterization:

  • UV-Visible Spectroscopy: The absorption maximum (λmax) should be determined in a suitable solvent (e.g., DMF, ethanol) to quantify the color. The molar extinction coefficient (ε) will indicate the tinctorial strength.

  • FTIR Spectroscopy: Confirm the presence of the azo bond (-N=N-) with characteristic peaks around 1400-1450 cm⁻¹. Also, verify the presence of the nitro group (~1530 and ~1350 cm⁻¹) and other functional groups.

  • NMR Spectroscopy (¹H & ¹³C): Elucidate the final structure and confirm the position of the azo linkage on the coupling component ring.

  • Mass Spectrometry: Determine the molecular weight of the synthesized dye to confirm its identity.

  • Fastness Tests: For textile applications, evaluate the light, wash, and sublimation fastness according to standard industry methods (e.g., AATCC or ISO).

Conclusion and Future Directions

This compound represents a promising, albeit under-explored, building block for the synthesis of novel azo dyes and pigments. The protocols detailed herein, adapted from established methodologies for analogous weakly basic amines, provide a solid foundation for research and development. The strong electron-withdrawing nature of the nitro group combined with the unique benzodioxole moiety is predicted to yield dyes with high tinctorial strength and potentially valuable fastness properties. Further research should focus on synthesizing a library of dyes using various coupling components and systematically evaluating their spectroscopic properties, solvatochromism, and performance on different substrates to fully unlock the potential of this versatile precursor.

References

  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Bello, K. A., et al. (2018). Synthesis and Application of Monoazo Disperse Dyes Based on Asymmetric Bisimide on Polylactic Acid Fabrics. Journal of Chemistry.
  • Patel, K., et al. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3-Benzothiazole.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
  • Naik, P. N., & Desai, K. R. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 1961-1965.
  • Wang, Y., et al. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega, 7(34), 30207–30217. [Link]
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Direct hair dyeing composition containing derivatives of nitrodiphenyl amine.
  • Al-Rubaie, L. A., & Mhessn, R. J. (2016). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal, 13(1).
  • Google Patents. (n.d.). 2-(Amino or substituted amino)-5,6-substituted phenol compounds, dyeing compositions containing them, and use thereof.
  • Gao, Y., et al. (2020). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC Advances, 10(47), 28189–28197. [Link]
  • Balan, B., et al. (n.d.).
  • Google Patents. (n.d.). Rinsable Dyes and Methods for their Preparation.
  • Google Patents. (n.d.). Colorants made from reactive dyes and fatty amines.
  • ZDHC Foundation. (n.d.). Dyes – Azo (Forming Restricted Amines).
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye.
  • Obi, J. C., et al. (2022). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes derived from Substituted Arylamines. ResearchGate.

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Troubleshooting & Optimization

common side products in the synthesis of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Nitro-1,3-benzodioxol-5-amine (CAS: 64993-07-3). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will explore the common side products, troubleshoot frequent experimental issues, and provide validated protocols to enhance reaction success, purity, and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the electrophilic aromatic nitration of 3,4-(methylenedioxy)aniline or a protected precursor. While seemingly straightforward, this reaction is fraught with potential pitfalls related to regioselectivity, substrate stability, and reaction control. The two powerful activating groups on the aromatic ring—the amine and the methylenedioxy ether—complicate the introduction of a single nitro group at the desired position. This guide provides expert insights into navigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of several nitro-isomers. Why am I not getting clean regioselectivity for the 6-nitro product?

A: This is the most common issue and stems from the powerful directing effects of the substituents on the starting material, 3,4-(methylenedioxy)aniline.

  • Causality: The amine group (-NH₂) is a potent ortho-, para-director, strongly activating the positions ortho to it (positions 2 and 6) and para (position 5, which is blocked). The methylenedioxy group is also an ortho-, para-director, activating its ortho positions (4 and 5). The desired product requires nitration at position 6, which is ortho to the amine. However, position 4 is also activated, leading to the formation of the undesired 4-Nitro-1,3-benzodioxol-5-amine isomer.

  • Expert Insight: Direct nitration of the unprotected aniline is notoriously difficult to control.[1] The strongly acidic conditions of a typical nitrating mixture (HNO₃/H₂SO₄) can protonate the amine to form an anilinium ion (-NH₃⁺).[2][3][4] This ion is a meta-director and a strong deactivator, leading to the formation of a significant amount of the 4-Nitro-1,3-benzodioxol-5-amine (which is meta to the anilinium group).

  • Solution: The most reliable solution is to protect the amine group, typically as an acetamide (N-acetyl-3,4-methylenedioxyaniline).[3][5] The N-acetyl group (-NHCOCH₃) is still an ortho-, para-director but is less activating than a free amine. This moderation prevents oxidation and over-nitration.[5] Crucially, its steric bulk hinders electrophilic attack at the adjacent ortho position (position 4), thereby favoring nitration at the less hindered position 6. The protecting group is then removed via hydrolysis to yield the desired product.[5][6]

Q2: The reaction turned into a dark, tarry, intractable mess with very little identifiable product. What went wrong?

A: This outcome is almost always due to oxidation of the aniline substrate.

  • Causality: The free amine group in 3,4-(methylenedioxy)aniline is highly susceptible to oxidation by nitric acid, especially under concentrated and elevated temperature conditions.[4][5] This leads to the formation of complex, high-molecular-weight polymeric or "tarry" materials.

  • Expert Insight: Another contributing factor can be over-nitration. The highly activated ring system can undergo multiple nitrations, particularly if the reaction temperature is not strictly controlled.[7] These polynitrated compounds are often unstable and contribute to decomposition and tar formation.

  • Solution:

    • Protect the Amine: As detailed in Q1, converting the amine to an acetanilide is the primary strategy to prevent oxidation.[5]

    • Strict Temperature Control: Maintain the reaction temperature below 10 °C during the addition of the nitrating agent.[3] Use an ice-salt or acetone-dry ice bath for efficient cooling.

    • Controlled Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to avoid localized areas of high concentration and temperature spikes.

Q3: My crude product contains a significant amount of unreacted N-acetylated intermediate after the final hydrolysis step. How can I drive the deprotection to completion?

A: Incomplete hydrolysis is a common issue, often resulting from insufficient reaction time or suboptimal conditions.

  • Causality: Amide hydrolysis, whether under acidic or basic conditions, is an equilibrium process. The stability of the N-acetyl-6-nitro-1,3-benzodioxol-5-amine can make deprotection sluggish.

  • Expert Insight: Basic hydrolysis is often preferred for this substrate. A common method involves refluxing with a base like sodium methoxide in methanol.[6][8]

  • Solution:

    • Increase Reaction Time: Extend the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Use a Stronger Base/Higher Temperature: While sodium methoxide in methanol is effective, ensure a sufficient molar excess is used.[6] Alternatively, aqueous acid hydrolysis (e.g., with H₂SO₄) can be effective but may require heating.[5]

    • Post-Reaction Quench: After basic hydrolysis, the reaction must be carefully neutralized with an acid like acetic acid before workup.[6][8]

Visualizing the Synthetic Pathway & Side Reactions

The following diagram illustrates the recommended synthetic route via an N-acetylated intermediate and highlights the formation of key side products from the direct nitration of 3,4-(methylenedioxy)aniline.

G cluster_0 Direct Nitration Pathway (Prone to Side Products) cluster_1 Recommended Protected Pathway A 3,4-(Methylenedioxy)aniline B This compound (Desired Product) A->B HNO3/H2SO4 (Minor Pathway) C 4-Nitro-1,3-benzodioxol-5-amine (Regioisomer) A->C HNO3/H2SO4 (Major Side Product) D Anilinium Ion Intermediate A->D Strong Acid E Oxidation/Tarry Products A->E Oxidation D->C Meta-directing effect F 3,4-(Methylenedioxy)aniline G N-acetyl-3,4- (methylenedioxy)aniline F->G Acetic Anhydride H N-acetyl-6-nitro-1,3- benzodioxol-5-amine G->H HNO3/H2SO4 (Controlled Nitration) I This compound (Desired Product) H->I Base Hydrolysis (e.g., NaOMe/MeOH)

Caption: Synthetic pathways to the target compound.

Troubleshooting Summary
Observed Problem Potential Cause Recommended Solution & Rationale
Poor Regioselectivity (Mixture of 4-nitro and 6-nitro isomers)1. Direct nitration of unprotected aniline.2. Formation of meta-directing anilinium ion.Protect the amine as an acetamide. The bulky acetyl group sterically hinders the 4-position and the moderated activation favors clean nitration at the 6-position.[3][5]
Dark Tarry Precipitate, Low Yield 1. Oxidation of the free amine by nitric acid.2. Over-nitration due to poor temperature control.1. Use the N-acetyl protected intermediate. This prevents direct contact of the amine with the oxidant.[5]2. Maintain reaction temperature below 10°C during nitration to prevent runaway reactions.
Incomplete Reaction (Starting material remains)1. Insufficient nitrating agent.2. Reaction time too short or temperature too low.1. Ensure at least one stoichiometric equivalent of nitric acid is used.2. Allow the reaction to stir for at least 30-60 minutes after addition is complete before quenching on ice.[3]
Incomplete Deprotection (N-acetylated nitro-compound remains)1. Insufficient base/acid for hydrolysis.2. Insufficient reflux time.1. Use a sufficient excess of base (e.g., sodium methoxide) and reflux for the recommended time (e.g., 15-60 minutes).[6][8]2. Monitor reaction completion by TLC before workup.
Validated Experimental Protocol: N-Acetylation Route

This protocol details the reliable, three-step synthesis starting from 3,4-(methylenedioxy)aniline.

Part 1: N-acetylation of 3,4-(Methylenedioxy)aniline

  • Dissolve 3,4-(methylenedioxy)aniline (10.0 g) in water.

  • Add acetic anhydride dropwise with vigorous stirring.

  • The N-acetyl product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield N-acetyl-3,4-(methylenedioxy)aniline.

Part 2: Nitration of N-acetyl-3,4-(methylenedioxy)aniline

  • In a flask, cool 20 mL of concentrated sulfuric acid in an ice-salt bath.

  • Slowly add the dried N-acetyl-3,4-(methylenedioxy)aniline (5.0 g) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • The yellow precipitate, N-acetyl-6-nitro-1,3-benzodioxol-5-amine, is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried.

Part 3: Hydrolysis of the N-acetyl group [6]

  • Dissolve the dried N-acetyl-6-nitro-1,3-benzodioxol-5-amine (e.g., 4.0 g) in methanol (400 mL) by heating in a round-bottom flask equipped with a reflux condenser.

  • In a separate flask, prepare a solution of sodium methoxide (e.g., 4.0 g) in hot methanol (400 mL).

  • Add the hot sodium methoxide solution to the solution of the nitro-compound and boil the mixture under reflux for exactly 15 minutes.

  • Interrupt the reaction by adding glacial acetic acid (22 mL).

  • Remove the methanol by distillation under reduced pressure.

  • The residue can be purified by dissolving in a suitable solvent like dichloromethane, filtering through a short plug of silica gel to remove baseline impurities, and evaporating the solvent.

  • Recrystallize the final product from isopropanol to obtain pure this compound as an orange or yellow solid.[6]

Purification Troubleshooting Workflow

If the final product purity is low, follow this decision tree.

G start Crude Product Obtained check_tlc Analyze by TLC/LC-MS Identify major impurities start->check_tlc is_starting_material Is the major impurity the N-acetyl intermediate? check_tlc->is_starting_material Check Impurity Profile is_isomer Is the major impurity the 4-nitro isomer? is_starting_material->is_isomer No re_hydrolyze Re-subject crude product to hydrolysis conditions (Part 3) is_starting_material->re_hydrolyze Yes other_impurity Are there multiple other spots / tarry residue? is_isomer->other_impurity No column_chrom Perform silica gel column chromatography. (e.g., Hexane:Ethyl Acetate) is_isomer->column_chrom Yes other_impurity->column_chrom No re_evaluate Re-evaluate nitration step. Check temperature control and use of protecting group. other_impurity->re_evaluate Yes re_hydrolyze->column_chrom recrystallize Recrystallize purified fractions from isopropanol column_chrom->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Decision workflow for product purification.

References
  • ResearchGate. (n.d.). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
  • PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?
  • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Chemistry Stack Exchange. (2019). Nitration of aniline.
  • PrepChem. (n.d.). Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
  • Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
  • PubMed. (2005). Determination of synthesis method of ecstasy based on the basic impurities.
  • PubMed. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • ResearchGate. (n.d.). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials | Request PDF.
  • Forensic Science International. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • Answers.com. (2024). Why is there rarely over nitration?
  • St. Olaf College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Semantic Scholar. (n.d.). Table 6 from Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • MolPort. (n.d.). Compound 2-{[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile.
  • YouTube. (2022). Nitration of Aniline.
  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • Wikipedia. (n.d.). Nitration.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • National Institutes of Health (NIH). (n.d.). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
  • Cheméo. (n.d.). 1,3-Benzodioxol-5-ol.

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Technical Support Center: Troubleshooting Low Yield in the Nitration of 3,4-Methylenedioxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of 3,4-methylenedioxyaniline and its derivatives. The unique electronic properties of this scaffold—a highly activated aromatic ring due to both the amine and the electron-donating methylenedioxy group—make it particularly susceptible to common pitfalls in electrophilic aromatic substitution. This document provides a structured, cause-and-effect approach to troubleshooting low yields and improving reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the nitration of 3,4-methylenedioxyaniline derivatives in a direct question-and-answer format.

Q1: My reaction yield is catastrophically low, and the mixture turned into a dark, tarry mess. What is the primary cause?

A: This is a classic sign of oxidative decomposition. The aniline moiety, especially on an already electron-rich ring like the 3,4-methylenedioxybenzene system, is extremely sensitive to the strong oxidizing nature of nitric acid.[1] Direct nitration attempts often lead to the formation of complex, high-molecular-weight oxidation products (tars) rather than the desired nitro derivative.

  • Causality: The high electron density of the aromatic ring, significantly increased by the -NH₂ group, makes it highly susceptible to attack by the oxidizing species present in the nitrating mixture. This leads to ring-opening and polymerization.

  • Solution: The most effective solution is to temporarily reduce the activating effect of the amino group by protecting it before nitration. The most common method is acetylation with acetic anhydride to form the corresponding acetanilide.[1] The resulting amide is still an ortho, para-director but is significantly less activating, which prevents oxidative degradation.[1]

Q2: I managed to get some product, but my NMR analysis shows a significant amount of the meta-nitro isomer. Why am I losing regioselectivity?

A: The formation of a substantial amount of the meta product is a direct consequence of the reaction medium's high acidity. In a strongly acidic solution (e.g., a mixture of nitric and sulfuric acid), the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[2]

  • Causality: Unlike the activating, ortho, para-directing amino group (-NH₂), the anilinium group is a powerful electron-withdrawing group. This deactivates the ring and directs incoming electrophiles to the meta position. You are therefore running two separate reactions simultaneously: one on the unprotonated aniline (giving o/p products) and one on the anilinium ion (giving m product), leading to a complex and difficult-to-separate mixture.

  • Solution: Protecting the amino group, as described in Q1, is the definitive solution. The amide nitrogen of an acetanilide is far less basic than an amine and is not significantly protonated under nitration conditions. This ensures that the directing effect remains ortho, para and prevents the formation of the meta isomer.

Q3: My reaction seems to have worked, but I've isolated di- and even tri-nitrated products, drastically lowering the yield of my desired mono-nitro compound. How can I improve selectivity?

A: The formation of polynitrated products is caused by over-activation of the aromatic ring. The combined electron-donating effects of the amino and methylenedioxy groups make the ring so reactive that after the first nitration, it remains activated enough for subsequent nitrations to occur, especially if conditions are not carefully controlled.

  • Causality: The first nitro group is deactivating, but its effect may not be sufficient to overcome the powerful activation of the other two groups, leading to a second or third substitution. This is often exacerbated by poor temperature control or an excess of the nitrating agent.[3]

  • Solutions:

    • Amine Group Protection: As before, converting the amine to an amide moderates the ring's reactivity to a controllable level.

    • Strict Temperature Control: Nitration is highly exothermic.[4] Maintain a low and stable temperature (typically 0-5 °C) using an ice-salt bath. Localized hot spots can accelerate the reaction and promote polynitration.[3]

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the nitrating agent. Add the agent slowly and dropwise to prevent a buildup of unreacted nitrating species.[3]

Q4: My workup is problematic. When I quench the reaction by pouring it onto ice, the product either doesn't precipitate cleanly or comes out as an oil, making isolation difficult and leading to yield loss. What can I do?

A: Workup issues in nitration reactions are common and often relate to the product's solubility or physical state in the highly acidic aqueous mixture.[3]

  • Causality: The product may be partially soluble in the acidic quench solution. Alternatively, impurities or isomeric mixtures can depress the melting point, causing the product to separate as an oil instead of a crystalline solid.

  • Solutions:

    • Sufficient Ice: Ensure you pour the reaction mixture onto a large volume of crushed ice to keep the temperature as low as possible during the quench, which maximizes the chance of precipitation.[3]

    • Neutralization: If the product remains in solution, careful neutralization is required. Slowly add a cold, dilute base (e.g., sodium carbonate solution or dilute NaOH) to the quenched mixture while maintaining a low temperature. The neutral product is typically much less soluble in water and will precipitate. Be cautious, as the neutralization of strong acid is highly exothermic.

    • Extraction: If the product oils out or is too soluble for precipitation, an alternative is to neutralize the quenched mixture and then perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purification: Crude nitrated products often require purification. Recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography are standard methods to remove isomers and byproducts.

Section 2: Visual Guides & Data

Troubleshooting Workflow

The following diagram provides a logical decision tree for diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_symptoms Symptom Analysis cluster_causes Probable Cause cluster_solutions Primary Solution start Low Yield Observed symptom1 Dark/Tarry Mixture High degree of decomposition start->symptom1 symptom2 High % of Meta-Isomer Loss of regioselectivity start->symptom2 symptom3 Polynitration Observed Di/Tri-nitro products start->symptom3 symptom4 Poor Isolation Oily product, low recovery start->symptom4 cause1 Oxidation of Substrate Ring is too activated symptom1->cause1 cause2 Anilinium Ion Formation -NH2 protonated to -NH3+ symptom2->cause2 cause3 Over-Reactivity Poor temp/stoichiometry control symptom3->cause3 cause4 Workup Issues Product solubility/purity symptom4->cause4 sol1 Protect Amine (e.g., Acetylation) cause1->sol1 cause2->sol1 cause3->sol1 sol2 Control Temperature (0-5 °C) cause3->sol2 sol3 Control Stoichiometry (~1.05 eq. HNO3) cause3->sol3 sol4 Optimize Workup (Neutralize/Extract) cause4->sol4

Caption: Troubleshooting workflow for low yield in aniline nitration.

The Critical Role of Amine Protection

The diagram below illustrates the divergent pathways of direct versus protected nitration, highlighting why protection is essential for a successful reaction.

ReactionPathways cluster_direct Direct Nitration (Uncontrolled) cluster_protected Protected Nitration (Controlled) aniline 3,4-Methylenedioxyaniline anilinium Anilinium Ion (-NH3+) aniline->anilinium Protonation op_product Ortho/Para Products aniline->op_product ortho,para-Directing tar Tarry Byproducts aniline->tar Oxidation reagents HNO3 / H2SO4 meta_product Meta-Nitro Product anilinium->meta_product meta-Directing start_aniline 3,4-Methylenedioxyaniline protection Protection Step (e.g., Acetic Anhydride) start_aniline->protection acetanilide N-Acetyl Derivative (Amide) protection->acetanilide nitration Nitration HNO3 / H2SO4 acetanilide->nitration nitro_amide Nitro-Acetanilide (Mainly Para) nitration->nitro_amide deprotection Deprotection (Hydrolysis) nitro_amide->deprotection final_product Desired Nitroaniline deprotection->final_product

Caption: Reaction pathways comparing direct vs. protected nitration.

Data Summary: Conditions and Expected Outcomes
IssueProbable CauseKey ParameterRecommended SettingExpected Improvement
Oxidation / Tarring Over-activation by -NH₂ groupReaction StrategyProtect amine as acetamide before nitration.Prevents decomposition, clean reaction profile.
Poor Regioselectivity Anilinium ion formationReaction StrategyProtect amine to prevent protonation.Eliminates meta-isomer formation.
Polynitration High ring reactivityTemperatureMaintain 0-5 °C with an ice-salt bath.Increases selectivity for mono-nitration.
Nitrating AgentUse 1.05-1.1 equivalents.Minimizes di- and tri-nitrated byproducts.
Low Product Recovery Product solubilityWorkup pHNeutralize quench solution carefully with base.Induces precipitation of the neutral product.

Section 3: Key Experimental Protocols

Safety Precaution: All procedures involving concentrated acids and organic solvents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Protection of 3,4-Methylenedioxyaniline via Acetylation

This protocol converts the highly reactive primary amine into a less reactive secondary amide.

  • Materials:

    • 3,4-Methylenedioxyaniline

    • Acetic anhydride

    • Glacial acetic acid (optional, as solvent)

    • Ice, Deionized water

  • Procedure:

    • In a flask, dissolve 1 equivalent of 3,4-methylenedioxyaniline in a minimal amount of glacial acetic acid (or use no solvent if the reaction proceeds well).

    • Cool the flask in an ice bath.

    • Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

    • Pour the reaction mixture slowly into a beaker containing a large volume of ice water with vigorous stirring.

    • The white precipitate of N-acetyl-3,4-methylenedioxyaniline will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Protocol 2: Nitration of N-acetyl-3,4-methylenedioxyaniline

This protocol describes the controlled mono-nitration of the protected aniline.

  • Materials:

    • N-acetyl-3,4-methylenedioxyaniline (from Protocol 1)

    • Concentrated sulfuric acid (H₂SO₄, 98%)

    • Concentrated nitric acid (HNO₃, 70%)

    • Ice

  • Procedure:

    • Carefully add 1 equivalent of the dried N-acetyl-3,4-methylenedioxyaniline in small portions to 3-4 equivalents of concentrated sulfuric acid, which is being cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C. Stir until all the solid has dissolved.

    • Prepare the nitrating mixture separately by slowly adding 1.05 equivalents of concentrated nitric acid to 1 equivalent of concentrated sulfuric acid in a flask cooled in an ice bath.

    • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the acetanilide from step 1. The temperature of the reaction mixture must be strictly maintained below 10 °C (ideally 0-5 °C) throughout the addition.

    • After the addition is complete, let the mixture stir in the ice bath for an additional 1-2 hours.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker, stirring constantly.

    • A yellow solid of the nitrated acetanilide should precipitate.

    • Collect the product by vacuum filtration, wash with copious amounts of cold water, and dry.

Protocol 3: Deprotection (Hydrolysis) of the Nitro-Acetanilide

This protocol removes the acetyl group to yield the final desired nitroaniline product.

  • Materials:

    • Nitrated acetanilide (from Protocol 2)

    • Concentrated hydrochloric acid (HCl) or sulfuric acid

    • Ethanol

    • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Procedure:

    • Place the crude nitrated acetanilide in a round-bottom flask.

    • Add a mixture of ethanol and concentrated HCl (e.g., a 1:1 mixture by volume).

    • Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling to room temperature, pour the acidic mixture onto ice.

    • Carefully neutralize the solution with a cold aqueous solution of NaOH or Na₂CO₃ until the desired nitroaniline precipitates. Keep the mixture cool.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Section 4: References

  • Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from [Link]

  • Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration? Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]

  • ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Sarthaks eConnect. (2020, February 28). During the nitration of aniline, the amino group is protected by. Retrieved from [Link]

  • Masaryk University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and practical, field-proven insights.

Introduction to Purification Challenges

This compound is a key intermediate in various synthetic pathways.[1] Its purification can be complicated by the presence of unreacted starting materials, regioisomers, and other byproducts from the nitration and amination steps of its synthesis. The compound's polarity, due to the presence of both nitro and amine functional groups, also requires careful selection of purification techniques and solvent systems.[2][3] This guide will walk you through common issues and their solutions.

Troubleshooting Guide

Problem 1: My crude product is a dark, oily residue, not the expected solid.

Q: I've completed the synthesis, and after workup, I'm left with a dark, viscous oil instead of the yellow-orange solid described in the literature. What could be the cause, and how do I proceed with purification?

A: This is a common issue that can arise from several factors. The dark coloration often indicates the presence of polymeric or degradation byproducts, which can inhibit crystallization. The oily consistency suggests that your crude product is likely a mixture with a significant amount of impurities that depress the melting point.

Probable Causes:

  • Incomplete Reaction: Significant amounts of starting materials may still be present.

  • Side Reactions: Over-nitration or other side reactions can lead to a complex mixture of byproducts.

  • Residual Solvent: Trapped solvent from the workup can prevent solidification.

  • Degradation: The product may be sensitive to the reaction or workup conditions (e.g., high temperatures or extreme pH).

Recommended Solutions:

  • Initial Purification by Solvent Trituration: Before attempting more complex purification methods, try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can help to dissolve non-polar impurities and may induce crystallization of your target compound.

  • Column Chromatography: This is the most effective method for separating the desired product from a complex mixture.[4][5] A silica gel column is recommended. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting point is a hexane:ethyl acetate gradient.[4]

    • Expert Tip: To avoid streaking on the column with highly polar impurities, you can pre-adsorb your crude oil onto a small amount of silica gel. Dissolve the oil in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column.[6][7]

Problem 2: I'm having trouble removing a persistent impurity that co-elutes with my product during column chromatography.

Q: I've run a silica gel column, but I have an impurity with a very similar Rf value to my product. How can I improve the separation?

A: Poor resolution in column chromatography is a frequent challenge, especially with isomers or byproducts of similar polarity.

Probable Causes:

  • Isomeric Impurities: Regioisomers formed during the synthesis are often the culprit, as they can have very similar polarities.

  • Suboptimal Solvent System: The chosen mobile phase may not have sufficient selectivity for the two compounds.

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Make small, incremental changes to your solvent system. Sometimes, a slight adjustment in the ratio of your solvents can significantly improve separation.

    • Change Solvent System: If fine-tuning doesn't work, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.[7]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be with the stationary phase. While silica gel is the most common choice, other options like alumina (basic or neutral) could offer different selectivity. For highly polar compounds, reversed-phase (C18) chromatography, which separates based on hydrophobicity, might be a viable alternative.[7]

  • Recrystallization: If you have managed to isolate a fraction that is enriched with your desired product but still contains the stubborn impurity, recrystallization can be a powerful final purification step.

Problem 3: My yield is very low after recrystallization.

Q: I've attempted to recrystallize my this compound, but I'm losing a significant amount of my product. What am I doing wrong?

A: Low recovery from recrystallization is typically a solvent selection issue or a problem with the procedure itself.

Probable Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have low recovery.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the solution upon cooling.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound rather than crystallization.

Recommended Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents in small test tubes. Good candidates will show low solubility at room temperature and high solubility upon heating. Isopropanol has been reported as a suitable recrystallization solvent for similar compounds.[8][9]

  • Use a Minimum Amount of Hot Solvent: Heat your chosen solvent and add it portion-wise to your crude product with stirring until it just dissolves. This ensures the solution is saturated.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Consider a Two-Solvent System: If you cannot find a suitable single solvent, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling this compound?

A1: It is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood.[10] Wear personal protective equipment, including gloves, a lab coat, and safety glasses.[11][12] Avoid creating dust.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[11] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[10][11]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a yellow or orange crystalline solid.[1][4] One source reports a melting point of 203-204°C.[8] A sharp melting point within a narrow range is a good indicator of high purity.

Q3: Can I use reversed-phase HPLC for the purification of this compound?

A3: Yes, reversed-phase HPLC can be an excellent technique for the final purification of this compound, especially for obtaining high-purity material for analytical standards or biological assays.[6] It is particularly useful for separating polar compounds that are difficult to resolve by normal-phase chromatography.[7]

Q4: Are there any known stability issues with this compound?

A4: While specific stability data is not extensively reported in the initial search, aromatic nitro compounds and amines can be sensitive to light, strong acids, and strong bases. It is advisable to store the purified compound in a tightly closed container in a cool, dry, and dark place.[10]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Secure a chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[13]

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[7]

    • Allow the silica to settle and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[7]

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as 100% hexanes.

    • Gradually increase the polarity of the mobile phase by incrementally adding more ethyl acetate. A common gradient might be:

      • 100% Hexanes

      • 95:5 Hexanes:Ethyl Acetate

      • 90:10 Hexanes:Ethyl Acetate

      • 85:15 Hexanes:Ethyl Acetate

      • Continue increasing the polarity as needed based on TLC analysis of the fractions. A 5:1 ratio of hexane to ethyl acetate has been reported to be effective.[4]

    • Collect fractions continuously and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol)[8][9]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely under vacuum.

Visualizations

Purification_Workflow Crude Crude Product (Dark Oil/Impure Solid) Trituration Solvent Trituration (e.g., Hexanes) Crude->Trituration Initial Cleanup Column Column Chromatography (Silica Gel) Crude->Column Direct Purification Trituration->Column If still impure Recrystallization Recrystallization (e.g., Isopropanol) Column->Recrystallization Final Polishing Pure Pure Product (>98%) Column->Pure If sufficiently pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography TweakRatio Fine-tune Solvent Ratio (e.g., 9:1 to 8.5:1.5) Start->TweakRatio ChangeSolvent Change Solvent System (e.g., DCM/MeOH) TweakRatio->ChangeSolvent No Improvement Success Improved Separation TweakRatio->Success Success ChangeStationary Change Stationary Phase (e.g., Alumina, C18) ChangeSolvent->ChangeStationary No Improvement ChangeSolvent->Success Success ChangeStationary->Success Success

Caption: Troubleshooting poor separation in column chromatography.

References

  • ChemicalBook. (2025-07-19). This compound - Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (2025-07-23). SAFETY DATA SHEET.
  • ChemicalBook. (2025-07-16). This compound | 64993-07-3.
  • Karthikeyan, S., Sethusankar, K., Devaraj, A., & Bakthadoss, M. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PubMed Central.
  • ECHEMI. (n.d.). 64993-07-3, this compound Formula.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • Fisher Scientific. (2024-03-27). SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • De Gruyter. (2025-12-05). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Guidechem. (n.d.). This compound 64993-07-3.
  • Myers, D. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Professor Dave Explains. (2023-03-10).
  • Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • BenchChem. (n.d.). Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives.

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optimizing reaction conditions for the synthesis of 6-Nitro-1,3-benzodioxol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Nitro-1,3-benzodioxol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide: From Precursor to Product

This section addresses specific issues that may arise during the multi-step synthesis. The most common synthetic route involves the nitration of a 5-substituted-1,3-benzodioxole precursor, followed by modification or deprotection to yield the final amine.

Issue 1: Poor Yield or Uncontrolled Reaction During Nitration of the Benzodioxole Ring

Question: I am attempting to nitrate my 5-acetamido-1,3-benzodioxole precursor and am experiencing either a very low yield of the desired 6-nitro product or a violent, exothermic reaction. What is causing this, and how can I optimize it?

Answer:

This is a critical step where precise control is paramount. The benzodioxole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the dioxole oxygens. This high reactivity can lead to over-nitration (dinitration) or oxidation if not properly managed.

Causality and Solutions:

  • Nitrating Agent is Too Strong: A mixture of concentrated nitric acid and sulfuric acid, while a common nitrating agent, can be too aggressive for this activated system, leading to dinitro products or decomposition[1].

    • Solution: Opt for a milder nitrating agent. A solution of nitric acid in glacial acetic acid is often effective. This generates the nitronium ion (in situ) at a controlled rate. For example, a procedure for a related compound involves dissolving the benzodioxole derivative in glacial acetic acid and adding a solution of nitric acid in glacial acetic acid dropwise at a controlled temperature.

  • Poor Temperature Control: Electrophilic nitration is highly exothermic. A rapid rise in temperature will accelerate the reaction, favoring the formation of unwanted byproducts and increasing safety risks.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 15°C, using an ice bath. The nitrating agent must be added slowly and dropwise to the substrate solution with vigorous stirring to ensure even heat dissipation.

  • Substrate Purity: Impurities in your starting material can act as catalysts or lead to side reactions.

    • Solution: Ensure your starting 5-acetamido-1,3-benzodioxole is of high purity, recrystallized if necessary, before proceeding with nitration.

Experimental Workflow: Controlled Nitration

Controlled Nitration Workflow sub High-Purity 5-Acetamido-1,3-benzodioxole reac Dissolve in Glacial Acetic Acid sub->reac cool Cool to 0-5°C (Ice Bath) reac->cool add Slow, Dropwise Addition of HNO3 in Acetic Acid cool->add Vigorous Stirring monitor Monitor by TLC (Consumption of Starting Material) add->monitor quench Quench Reaction (Pour onto Ice Water) monitor->quench isolate Filter Precipitate quench->isolate purify Wash with Water & Recrystallize isolate->purify prod Pure 5-Acetamido-6-nitro -1,3-benzodioxole purify->prod

Caption: Workflow for controlled nitration of the precursor.

Issue 2: Incomplete Deprotection of the 5-Acetamido Group

Question: I am trying to hydrolyze the 5-acetamido group on my 6-nitro-1,3-benzodioxole derivative to get the final amine product, but my TLC shows a significant amount of starting material remaining even after prolonged reaction times.

Answer:

Incomplete deprotection is typically a result of insufficient reagent stoichiometry, inadequate reaction temperature, or suboptimal solvent choice. The hydrolysis of the amide under basic conditions is a common and effective method for this transformation[2][3].

Causality and Solutions:

  • Insufficient Base: The hydrolysis is driven by a nucleophilic attack of a base (e.g., methoxide) on the amide carbonyl. An insufficient amount of base will lead to an incomplete reaction.

    • Solution: Use a significant molar excess of the base. For instance, procedures often call for dissolving the substrate in methanol and then adding a solution of sodium methoxide in methanol[2]. Ensure the sodium methoxide is fresh and has not decomposed due to moisture.

  • Reaction Temperature is Too Low: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: The reaction is typically performed at reflux in methanol[2][3]. Ensure you are maintaining a steady reflux for the specified duration. A 15-minute to 1-hour reflux is often cited[2][3].

  • Precipitation of Reactant: The starting material may not be fully soluble in the solvent at the reaction temperature, limiting its availability to react with the base.

    • Solution: Ensure the starting material is fully dissolved before or during the addition of the base. The literature describes dissolving the acetamido compound in a large volume of hot methanol before adding the methoxide solution[2].

Troubleshooting Deprotection

Troubleshooting Deprotection start Incomplete Deprotection TLC shows remaining starting material cause1 Insufficient Base? start->cause1 cause2 Low Temperature? start->cause2 cause3 Poor Solubility? start->cause3 sol1 Increase molar excess of NaOCH3. Use fresh reagent. cause1->sol1 Yes sol2 Ensure steady reflux in methanol. Check heating mantle. cause2->sol2 Yes sol3 Use larger solvent volume. Ensure full dissolution before refluxing. cause3->sol3 Yes

Caption: Decision tree for troubleshooting incomplete deprotection.

Issue 3: Difficulty in Purifying the Final Product

Question: After the deprotection step and workup, my crude this compound is an oily solid that is difficult to handle, and column chromatography is giving poor separation. How can I effectively purify my product?

Answer:

Purification challenges with this class of compounds often stem from residual starting materials, salts from the workup, or closely related side products. The final product is a solid, so effective purification should yield a crystalline material[2][4].

Causality and Solutions:

  • Residual Acetic Acid/Salts: The workup often involves neutralization with an acid, such as acetic acid, after the basic hydrolysis[2]. If not thoroughly removed, these salts can interfere with crystallization and chromatography.

    • Solution: After quenching the reaction with acetic acid, ensure the solvent (methanol) is completely removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of acetic acid[2]. The resulting residue should then be partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water to remove inorganic salts.

  • Improper Chromatography Conditions: If the polarity of the eluent system is not optimized, it can lead to co-elution of the product and impurities.

    • Solution: The literature specifies silica gel column chromatography with a hexane-ethyl acetate solvent system. A common ratio is 5:1 hexane:ethyl acetate[4]. It is crucial to perform small-scale TLC experiments with different solvent ratios to find the optimal system that provides good separation (Rf difference > 0.2) between your product and major impurities before committing to a large-scale column.

  • Final Product Recrystallization: Column chromatography yields a product that can often be further purified by recrystallization to obtain a high-purity, crystalline solid.

    • Solution: Isopropanol is cited as an effective recrystallization solvent for 5-amino-6-nitro-1,3-benzodioxole[2]. Dissolve the crude product from the column in a minimum amount of hot isopropanol and allow it to cool slowly to form crystals.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving regioselectivity in the nitration of 1,3-benzodioxole derivatives? The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The 1,3-dioxole group is an ortho-, para- director. If you start with a precursor like 5-amino-1,3-benzodioxole (or its acetamido protected form), the amino/acetamido group is a strong ortho-, para- director. Both groups strongly activate the 6-position for electrophilic attack, leading to the desired 6-nitro product.

Q2: How should I monitor the progress of my reactions? Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 3:1 or 4:1 Hexane:Ethyl Acetate) to achieve good separation between your starting material and product. Spot the reaction mixture alongside a spot of the starting material on the same plate. The reaction is complete when the starting material spot has been completely consumed.

Q3: Are there any specific safety precautions I should take? Yes. Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and can run away if not controlled; always use an ice bath and add reagents slowly.

Q4: Can I use other methods for the deprotection of the acetamido group? While basic hydrolysis with sodium methoxide in methanol is well-documented and high-yielding[2][3], acidic hydrolysis (e.g., with HCl) is also a viable option for amide cleavage. However, the choice depends on the stability of the rest of your molecule to acidic conditions. For this specific substrate, the basic method is proven to be effective.

Quantitative Data Summary

The tables below summarize typical reaction conditions reported in the literature for key steps in the synthesis.

Table 1: Nitration of Benzodioxole Derivatives

Substrate Nitrating Agent Solvent Temperature (°C) Yield (%) Reference
1,3-Benzodioxole HNO₃ (d=1.4) Glacial Acetic Acid 15-25 90.6 [5]
1,3-Benzodioxole Conc. HNO₃ (65%) Water 60-90 87 [6]

| Piperonal | Conc. HNO₃ | None | 20 | High Yield |[1] |

Table 2: Base-Mediated Deprotection of 5-Acetamido-6-nitro-1,3-benzodioxole

Reagent Solvent Reaction Time Conditions Yield (%) Reference
Sodium Methoxide Methanol 15 minutes Reflux 95 [2]
Sodium Ethoxide Methanol 15 minutes Reflux 97 [4]

| Sodium Methoxide | Methanol | 1 hour | Reflux | 90.1 |[3] |

References

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain - ResearchG
  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole - PrepChem.com.[Link]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH.[Link]
  • This compound (C7H6N2O4) - PubChemLite.[Link]
  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com.[Link]
  • Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole - PrepChem.com.[Link]
  • The optimized structure of the investigated 1,3-benzodioxole derivative.
  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.[Link]
  • 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PubMed Central.[Link]
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central.[Link]
  • 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem.[Link]
  • 3,4-Methylenedioxyamphetamine - Wikipedia.[Link]

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Technical Support Center: A Researcher's Guide to Minimizing Byproduct Formation in 6-Nitro-1,3-benzodioxol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzodioxol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Purity of the final compound is paramount, and achieving it requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters. This document moves beyond simple protocols to provide in-depth, experience-driven insights into common challenges, focusing on the identification and mitigation of byproduct formation.

The synthesis of this compound is a multi-step process that demands careful execution. The core challenge lies in achieving high regioselectivity during the critical electrophilic nitration step and ensuring a clean, high-yielding final deprotection. By understanding the causality behind potential side reactions, you can proactively optimize your methodology for a successful outcome.

Core Synthesis Pathway

The most reliable and commonly employed synthetic route begins with the protection of 5-amino-1,3-benzodioxole, followed by a regioselective nitration and subsequent deprotection. This pathway is designed to control the powerful activating nature of the amine group and direct the nitration to the desired C-6 position.

Caption: Common synthetic route to this compound.

Troubleshooting Guide: Byproduct Formation

This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and preventative solutions.

Issue 1: Poor Regioselectivity and Multiple Products in Nitration

Q: My nitration of 5-acetamido-1,3-benzodioxole resulted in a low yield of the desired 6-nitro product and my TLC/HPLC analysis shows multiple, difficult-to-separate spots. What are the likely byproducts and how can I improve the selectivity?

A: This is a classic challenge in the electrophilic aromatic substitution of highly activated ring systems. The byproducts are typically a combination of regioisomers, over-nitrated compounds, and oxidation products.

Probable Causes and Byproducts:

  • Isomer Formation (4-Nitro Byproduct): The primary byproduct is often the 5-acetamido-4-nitro-1,3-benzodioxole isomer. Both the acetamido group at C-5 and the methylenedioxy group are ortho-, para- directors. While the acetamido group strongly directs the incoming nitronium ion (NO₂⁺) to the adjacent C-6 position, a competing substitution can occur at the C-4 position, which is ortho to the methylenedioxy bridge and the other ortho position to the acetamido group.[1]

  • Dinitration: Harsh reaction conditions (high temperature, excess nitrating agent, or use of strong acids like H₂SO₄) can lead to the introduction of a second nitro group, yielding dinitro-1,3-benzodioxole derivatives.

  • Oxidation: The electron-rich benzodioxole ring is susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of complex, often colored, impurities and a significant reduction in yield.

Solutions to Enhance Regioselectivity and Minimize Byproducts:

  • Strict Temperature Control: This is the most critical parameter. The nitration should be performed at low temperatures (typically 0-10°C) to reduce the reaction rate and disfavor the formation of higher-energy intermediates and oxidation products. An ice bath is essential.[1]

  • Choice of Nitrating Agent: Avoid aggressive nitrating mixtures like fuming HNO₃/H₂SO₄. A milder system, such as concentrated nitric acid in glacial acetic acid, provides the nitronium ion in a more controlled manner.[2] This minimizes oxidation and dinitration.

  • Controlled Reagent Addition: The nitrating agent should be added dropwise to the substrate solution with vigorous stirring. This prevents localized areas of high concentration and temperature, which are major contributors to side reactions.

  • Reaction Monitoring: Monitor the reaction closely using TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent over-nitration and degradation of the product.

Data Summary: Nitration Conditions

ParameterSub-Optimal ConditionRecommended ConditionRationale
Temperature > 20°C (Room Temp)0 - 10°CMinimizes oxidation and dinitration byproducts.[1]
Nitrating System Conc. HNO₃ / H₂SO₄Conc. HNO₃ in Glacial Acetic AcidMilder conditions reduce ring oxidation and improve selectivity.[2][3]
Addition Rate Rapid / Bulk AdditionSlow, DropwisePrevents exothermic spikes and localized high reagent concentrations.
Molar Ratio >1.5 eq. HNO₃1.0 - 1.2 eq. HNO₃Prevents dinitration from excess electrophile.
Issue 2: Incomplete Deprotection or Product Degradation

Q: During the final hydrolysis of the acetamido group, I'm observing either incomplete conversion to the desired amine or the formation of new, colored impurities. What are the optimal deprotection conditions?

A: The deprotection of 5-acetamido-6-nitro-1,3-benzodioxole is a delicate step. The molecule contains an electron-withdrawing nitro group and an electron-donating amine (once formed) on a sensitive benzodioxole ring. Both strongly acidic and strongly basic conditions can cause issues if not properly controlled.

Probable Causes and Byproducts:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of base/acid can lead to residual starting material.

  • Degradation: The combination of a nitro group and an amino group on the same aromatic ring makes it susceptible to decomposition, especially at high temperatures. Harsh acidic conditions can also lead to hydrolysis of the methylenedioxy ether bridge.

  • Side Reactions (Base-Induced): Strong bases can potentially react with the nitro group or promote other undesired condensations if the temperature is too high.

Solutions for Clean and Efficient Deprotection:

  • Transesterification/Basic Hydrolysis: The most effective and high-yielding method reported is hydrolysis using a catalytic amount of sodium methoxide in refluxing methanol.[4][5] This method is generally clean and proceeds under relatively mild conditions. The reaction is typically complete within 15-60 minutes.

  • Quenching: After the reaction is complete, it is crucial to neutralize the base by adding an acid, such as acetic acid, before solvent removal. This prevents degradation of the product during workup and concentration.[4]

  • Avoid High Temperatures: While refluxing methanol is required, prolonged heating should be avoided. Monitor the reaction by TLC and proceed with workup as soon as the starting material is gone.

Troubleshooting_Workflow cluster_nitration Nitration Step Issues cluster_deprotection Deprotection Step Issues N_Start Observe Low Yield / Multiple Spots N_Q1 Isomeric Byproduct (4-Nitro)? N_Start->N_Q1 N_Q2 Dinitration or Oxidation? N_Start->N_Q2 N_Sol1 Refine Conditions: - Lower Temperature (0°C) - Milder Nitrating Agent N_Q1->N_Sol1 N_Sol2 Reduce Temperature, Use Stoichiometric HNO₃, Monitor Reaction Time N_Q2->N_Sol2 D_Start Incomplete Reaction or Degradation Observed D_Q1 Using NaOMe/MeOH? D_Start->D_Q1 D_Sol1 Ensure Anhydrous MeOH, Check NaOMe activity, Monitor by TLC D_Q1->D_Sol1 Yes D_Sol2 Switch to NaOMe/MeOH Protocol for Milder Conditions D_Q1->D_Sol2 No

Sources

troubleshooting poor separation in HPLC analysis of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 6-Nitro-1,3-benzodioxol-5-amine

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to diagnose and resolve common chromatographic challenges, ensuring robust and reliable analytical results.

Troubleshooting Guide: Poor Separation & Peak Shape Issues

This section addresses specific problems you may encounter during the HPLC analysis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Q1: My peak for this compound is tailing significantly. What is causing this and how can I fix it?

A1: Understanding the Cause: Peak tailing for a basic compound like this compound is a classic symptom of undesirable secondary interactions between the analyte's basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[1] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail" as they elute from the column.

Systematic Troubleshooting Protocol:

  • Mobile Phase pH & Buffer Optimization: The ionization state of both your analyte and the stationary phase silanols is critical.[2]

    • Action: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For a basic amine, working at a lower pH (e.g., pH 3-4) will protonate the amine, which can sometimes improve peak shape, but the key is to suppress the ionization of silanol groups. More effectively, working at a mid-range pH (e.g., pH 7-8, if your column allows) can deprotonate the silanols, but this requires a stable, high-purity silica column.

    • Protocol: Use a buffer to maintain a stable pH. A buffer concentration of 20-50 mM is typically sufficient to control the pH and improve reproducibility.

  • Use of a Mobile Phase Additive (Competitive Base):

    • Action: Introduce a small concentration of a competitive base, such as Triethylamine (TEA), into your mobile phase.

    • Protocol: Add 0.1% (v/v) TEA to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte and dramatically improving peak symmetry.[1] Note: TEA can elevate the UV baseline and may cause ion suppression if using LC-MS.

  • Evaluate Column Choice and Age:

    • Action: Not all C18 columns are the same. Older "Type A" silica columns have a high concentration of acidic silanols and are prone to causing peak tailing for basic compounds.[1]

    • Protocol: Switch to a modern, high-purity "Type B" silica column that is fully end-capped. End-capping treats the silica surface to minimize the number of accessible silanol groups.[3] If the column is old, it may be failing; replace it with a new one.

  • Check for Column Overload:

    • Action: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[4][5]

    • Protocol: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, your original concentration was too high. Reduce the sample concentration or injection volume accordingly.[1]

Q2: I am seeing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?

A2: Understanding the Cause: Poor resolution means the peaks for your analyte and the impurity are not sufficiently separated, leading to co-elution. This can be due to insufficient selectivity (α) or efficiency (N) in your chromatographic system. Improving resolution involves manipulating the mobile phase, stationary phase, or other method parameters to enhance these factors.

Systematic Troubleshooting Protocol:

  • Optimize Mobile Phase Strength (Isocratic Elution):

    • Action: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

    • Protocol: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time for your moderately non-polar analyte (Predicted LogP ~1.4-2.08) and may provide more time for separation to occur.[6][7][8] Make small, systematic adjustments (e.g., from 60% acetonitrile to 55%) and observe the effect on resolution.

  • Implement a Gradient Elution:

    • Action: If a single isocratic mobile phase composition doesn't resolve all compounds effectively, a gradient elution is a powerful tool.[2]

    • Protocol: Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This allows more polar compounds to elute first, followed by a stronger mobile phase to elute less polar compounds. A shallow gradient (e.g., increasing organic content by 1-2% per minute) provides the best chance to resolve closely eluting peaks.[7][9][10]

  • Change the Organic Solvent:

    • Action: Acetonitrile and methanol have different solvent properties and can offer different selectivity.

    • Protocol: If you are using acetonitrile, try substituting it with methanol (or vice-versa). This simple change can alter the elution order and improve the separation between your target compound and impurities.

  • Select a Different Stationary Phase:

    • Action: The choice of stationary phase chemistry is a primary driver of selectivity. If a standard C18 column is not providing adequate resolution, consider a different chemistry.

    • Protocol: For aromatic and nitroaromatic compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP/F5) stationary phase can provide alternative selectivity through π-π interactions. This is often highly effective for separating structurally similar aromatic compounds.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting poor separation in your HPLC analysis.

G cluster_0 cluster_1 Peak Shape Troubleshooting cluster_2 Resolution Troubleshooting start Poor Separation Observed check_peak_shape Evaluate Peak Shape: Tailing, Fronting, or Broad? start->check_peak_shape Start Diagnosis check_resolution Evaluate Resolution: Peaks Overlapping? start->check_resolution Start Diagnosis tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting broad All Peaks Broad check_peak_shape->broad Broad resolution_issue Resolution < 1.5 check_resolution->resolution_issue sol_tailing1 Adjust Mobile Phase pH Add Competitive Base (TEA) tailing->sol_tailing1 sol_fronting Reduce Sample Concentration / Injection Volume fronting->sol_fronting sol_broad Check for Extra-Column Volume / Leaks broad->sol_broad sol_tailing2 Switch to High-Purity, End-capped Column sol_tailing1->sol_tailing2 end_node Separation Optimized sol_tailing2->end_node sol_fronting->end_node sol_broad->end_node sol_res1 Optimize Mobile Phase Strength (Decrease % Organic) resolution_issue->sol_res1 sol_res2 Implement a Shallow Gradient sol_res1->sol_res2 sol_res3 Change Organic Solvent (e.g., ACN to MeOH) sol_res2->sol_res3 sol_res4 Switch Stationary Phase (e.g., C18 to Phenyl) sol_res3->sol_res4 sol_res4->end_node

Caption: A logical workflow for diagnosing and resolving poor HPLC separation.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an HPLC method for this compound?

A: A robust starting method would utilize reversed-phase chromatography. The table below provides recommended starting parameters that can be further optimized.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeA C18 column provides good retention for this moderately non-polar compound.[9]
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to control the ionization of the amine, improving peak shape.[10]
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic solvent for reversed-phase HPLC.[2]
Gradient 10% to 90% B over 10-15 minutesA gradient elution is recommended to ensure elution and provide good peak shape.[7]
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Detection UV at 254 nmNitroaromatic compounds typically have strong UV absorbance at this wavelength.[10][11]
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce mobile phase viscosity.
Injection Vol. 1-10 µLKeep the volume low to prevent band broadening.

Q: How should I prepare my samples and mobile phases?

A: Proper preparation is crucial for reproducible results and to prevent system issues.

  • Sample Preparation: Dissolve your sample in a diluent that is compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile). Ensure the final concentration is within the linear range of your detector to avoid overload.[12] Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[1]

  • Mobile Phase Preparation: Use high-purity HPLC-grade solvents and water. Always filter the aqueous portion of the mobile phase through a 0.45 µm filter to remove particles and prevent microbial growth.[13] Degas the mobile phase before use (e.g., by sonication or helium sparging) to prevent air bubbles from forming in the pump and detector.

Q: My retention times are drifting from one injection to the next. What should I check?

A: Retention time instability is often a sign of a problem with the HPLC system or mobile phase rather than the column itself.

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage. Even a small leak can cause pressure fluctuations and retention time drift.

  • Ensure Proper Pumping: If using a gradient, ensure the proportioning valve is functioning correctly.[12] Listen to the pump to ensure it is running smoothly. Inconsistent delivery from one solvent line can cause significant drift.

  • Mobile Phase Issues: Ensure you have enough mobile phase for the entire sequence. If the mobile phase is a mixture prepared by hand, ensure it is thoroughly mixed. Evaporation of the more volatile organic solvent over time can also change the mobile phase composition and increase retention times.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC, in particular, may require longer equilibration times than reversed-phase methods.

  • Temperature Fluctuation: Ensure the column compartment temperature is stable, as temperature changes can affect mobile phase viscosity and retention.[5]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). PubMed.
  • This compound 64993-07-3. (n.d.). Guidechem.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • 12.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • This compound (C7H6N2O4). (n.d.). PubChemLite.

Sources

Technical Support Center: Impurity Identification in 6-Nitro-1,3-benzodioxol-5-amine by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify impurities in 6-Nitro-1,3-benzodioxol-5-amine. The content is structured in a problem-and-solution format to address specific challenges encountered during experimental workflows.

Section 1: Introduction to Impurity Profiling

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical components of drug development and manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for impurity profiling to ensure the safety and efficacy of pharmaceutical products.[1][2][3][4][5] Any impurity present at a level greater than 0.1% must be identified and characterized.[2] this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace-level impurities can have significant impacts on the final drug product's safety and stability.

LC-MS is a powerful analytical technique for separating, detecting, and identifying impurities. Its high sensitivity and selectivity make it ideal for the complex matrices often encountered in pharmaceutical analysis.[6][7] This guide will walk you through common challenges and provide expert-driven solutions for robust and reliable impurity identification.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the LC-MS analysis of this compound.

Q1: What are the likely impurities I should expect to find in my this compound sample?

A1: Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.[1][5] The synthesis of this compound typically involves the nitration of a 1,3-benzodioxole derivative.[8][9][10]

Potential Impurities from Synthesis:

Impurity NameMolecular FormulaMonoisotopic Mass (Da)Potential Origin
1,3-Benzodioxol-5-amineC₇H₇NO₂137.05Unreacted starting material or incomplete nitration.
5-Nitro-1,3-benzodioxoleC₇H₅NO₄167.02Precursor to the final product.[10]
Dinitro derivativesC₇H₄N₂O₆228.01Over-nitration of the starting material or product.
Isomeric nitroaminesC₇H₆N₂O₄182.03Nitration at different positions on the aromatic ring.
Residual starting materials/reagentsVariesVariesIncomplete reaction or purification.

Q2: I am observing unexpected peaks in my mass spectrum that do not correspond to known impurities. What could they be?

A2: Unexpected peaks are common in ESI-MS and can often be attributed to adduct formation, in-source fragmentation, or contamination.[11][12]

  • Adducts: In electrospray ionization (ESI), molecules can associate with ions from the mobile phase or sample matrix.[11][12][13][14][15] Common adducts include:

    • [M+H]⁺: Protonated molecule (the most common in positive ion mode).

    • [M+Na]⁺: Sodium adduct.

    • [M+K]⁺: Potassium adduct.

    • [M+NH₄]⁺: Ammonium adduct, common when using ammonium-based buffers.[15]

    • [M-H]⁻: Deprotonated molecule (in negative ion mode).

    • [M+HCOO]⁻: Formate adduct, common when using formic acid.

    • [M+CH₃COO]⁻: Acetate adduct, common when using acetic acid.

  • In-Source Fragmentation: The parent molecule can fragment within the ion source of the mass spectrometer, leading to peaks at lower m/z values. This can be influenced by source temperature and voltages.

  • Contamination: Peaks could arise from contaminants in your solvents, sample vials, or the LC-MS system itself.[16] Common contaminants include plasticizers and slip agents from lab consumables.

Q3: My chromatographic peak shape for the main component is poor (tailing or fronting). What can I do to improve it?

A3: Poor peak shape can be caused by several factors related to the analyte, column, or mobile phase.[16][17]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[17]

  • Secondary Interactions: The amine group in this compound can interact with residual silanol groups on the silica-based column, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the amine and reduce these interactions.[18] Alternatively, use a column with end-capping or a different stationary phase.

  • Solvent Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. Dissolve your sample in the initial mobile phase composition if possible.[19]

Q4: I am having trouble achieving good sensitivity for my low-level impurities. How can I enhance my signal?

A4: Improving sensitivity often involves optimizing both the LC separation and the MS detection parameters.[20]

  • LC Optimization:

    • Increase Injection Volume: If your peak shape allows, a larger injection volume will increase the signal.

    • Sample Concentration: Concentrate your sample, but be mindful of potential solubility issues and column overload.

    • Gradient Optimization: A shallower gradient around the elution time of your impurities can improve peak height.

  • MS Optimization:

    • Ion Source Parameters: Optimize the nebulizer gas flow, drying gas flow and temperature, and capillary voltage to maximize ionization efficiency.

    • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If you know the mass of the expected impurities, using SIM or MRM mode will significantly improve the signal-to-noise ratio compared to a full scan.[6]

  • Derivatization: For certain impurities that are difficult to ionize, chemical derivatization can be employed to introduce a more readily ionizable group.[7][21][22]

Section 3: Troubleshooting Guides

This section provides systematic approaches to resolving more complex experimental issues.

Guide 1: Systematic Identification of an Unknown Peak

Problem: An unknown peak is consistently observed in your chromatogram, and it is above the identification threshold of 0.1%.

Workflow:

Caption: Workflow for the systematic identification of an unknown impurity.

Step-by-Step Protocol:

  • Accurate Mass Measurement: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the unknown peak to within 5 ppm.

  • Elemental Formula Generation: Use the accurate mass and isotopic pattern to generate a list of possible elemental formulas.

  • Database Search: Search chemical databases with the proposed formulas to find potential structures. Consider synthetic pathways and degradation routes to narrow down the possibilities.

  • MS/MS Fragmentation: Acquire a tandem mass spectrum (MS/MS) of the unknown peak. This involves isolating the parent ion and fragmenting it to produce daughter ions.[23]

  • Fragmentation Pattern Analysis: The fragmentation pattern provides structural information. For nitroaromatic compounds, common neutral losses include NO (30 Da), NO₂ (46 Da), and H₂O (18 Da).[23][24][25]

  • Structure Proposal: Based on the fragmentation data and knowledge of the synthetic process, propose a likely structure for the impurity.

  • Confirmation: The proposed structure should be confirmed by comparing its retention time and MS/MS spectrum with an authentic reference standard.

Guide 2: Resolving Co-eluting Impurities

Problem: Two or more impurities have very similar retention times, making accurate quantification difficult.

Troubleshooting Steps:

  • Modify the Mobile Phase Gradient:

    • Action: Decrease the ramp of the organic solvent gradient around the elution time of the co-eluting peaks. A shallower gradient increases the separation time between peaks.

    • Rationale: This provides more time for the analytes to interact with the stationary phase, enhancing resolution.

  • Change the Organic Solvent:

    • Action: If you are using acetonitrile, try methanol, or vice versa.

    • Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order of compounds, potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Action: Modify the pH of the aqueous mobile phase.

    • Rationale: Changing the pH can alter the ionization state of acidic or basic impurities, which in turn affects their retention on a reversed-phase column.

  • Change the Column Stationary Phase:

    • Action: If modifying the mobile phase is not effective, try a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).

    • Rationale: Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions with a phenyl column), which can resolve compounds that are difficult to separate on a standard C18 column.

  • Lower the Column Temperature:

    • Action: Decrease the column temperature.

    • Rationale: Lower temperatures can sometimes improve resolution, although it will also increase retention times and backpressure.

Caption: Decision tree for resolving co-eluting peaks in LC.

Section 4: Experimental Protocols

Protocol 1: Generic LC-MS Method for Impurity Profiling

This method serves as a starting point and should be optimized for your specific instrument and impurity profile.

  • LC System: UHPLC or HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

Section 5: Conclusion

The identification of impurities in this compound is a multi-faceted process that requires a systematic and logical approach. By understanding the potential sources of impurities, common LC-MS artifacts, and troubleshooting strategies, researchers can confidently identify and characterize unknown peaks. This guide provides a framework for addressing common challenges, but it is important to remember that each analysis may present unique hurdles requiring careful method development and optimization.

References

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  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
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  • Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators.
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  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
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  • ResearchGate. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
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  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
  • PubChemLite. (n.d.). This compound (C7H6N2O4).
  • PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry.
  • PubMed. (1979). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide.
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  • Rasayan Journal of Chemistry. (2019). A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN.
  • PubMed Central. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2).
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  • ResearchGate. (2025). Derivatization methods for LC-MS analysis of endogenous compounds.
  • PubMed Central. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile.
  • DSpace. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine.

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Nitration in Benzodioxole Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of benzodioxole systems. Nitro-substituted benzodioxoles are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] However, controlling the position of nitration on the benzodioxole ring can be a significant experimental hurdle. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve higher yields and predictable regioselectivity in your reactions.

I. Understanding the Challenge: Electronics and Sterics in Benzodioxole Nitration

The benzodioxole moiety, also known as methylenedioxybenzene, presents a unique case for electrophilic aromatic substitution. The methylenedioxy group is a powerful electron-donating group (EDG), which activates the aromatic ring towards electrophiles like the nitronium ion (NO₂⁺).[4][5] This activation, however, is not uniform across the ring.

The Directing Effects at Play

The oxygen atoms of the methylenedioxy group donate electron density into the benzene ring through resonance, increasing the nucleophilicity of the ortho and para positions.[6][7][8] In the case of an unsubstituted 1,3-benzodioxole, the positions available for substitution are C-4 and C-5. Due to the strong activating nature of the methylenedioxy group, nitration is expected to occur at these positions. The primary challenge arises from achieving selectivity between these positions, especially when other substituents are present on the ring.[9]

For instance, in 5-bromo-1,3-benzodioxole, the powerful activating effect of the methylenedioxy group directs the incoming nitro group primarily to the C-6 position, which is ortho to the methylenedioxy bridge.[9] The C-4 position is sterically hindered by the adjacent bromine atom.[9]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the nitration of benzodioxole derivatives in a practical question-and-answer format.

Q1: My nitration of 1,3-benzodioxole yields a mixture of 4-nitro and 5-nitro isomers with poor selectivity. How can I favor the formation of one isomer over the other?

A1: Achieving high regioselectivity in the nitration of unsubstituted 1,3-benzodioxole is challenging due to the similar activation of the C-4 and C-5 positions. However, you can influence the isomeric ratio by carefully selecting your nitrating agent and reaction conditions.

Troubleshooting Strategies:

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is the most common and aggressive nitrating agent.[10] The highly reactive nitronium ion (NO₂⁺) generated is less selective, often leading to a mixture of isomers.[11] To improve selectivity, consider milder conditions.

    • Milder Nitrating Agents: Reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) or metal nitrates (e.g., bismuth subnitrate, copper nitrate) can offer better regioselectivity.[12] These reagents generate a less reactive electrophile, which is more sensitive to subtle electronic and steric differences between the C-4 and C-5 positions.

    • Zeolite Catalysts: The use of solid acid catalysts like zeolites can significantly enhance para-selectivity in the nitration of some aromatic compounds.[13][14][15] The confined environment within the zeolite pores can sterically favor substitution at the less hindered position.

  • Reaction Temperature:

    • Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the thermodynamically more stable product.

  • Solvent Effects:

    • The choice of solvent can influence the reactivity of the nitrating agent.[16] Less polar solvents can sometimes lead to higher selectivity.

Q2: I am observing significant byproduct formation, including dinitration and oxidation products. What steps can I take to minimize these side reactions?

A2: The high activation of the benzodioxole ring makes it susceptible to over-reaction.[17]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. This is crucial to prevent dinitration.

  • Slow Addition: Add the nitrating agent dropwise to the solution of the benzodioxole derivative, maintaining a low temperature. This helps to control the reaction rate and dissipate any heat generated, which can promote side reactions.

  • Milder Conditions: As mentioned previously, switching to a milder nitrating agent and lower reaction temperatures will reduce the likelihood of oxidation and dinitration. For example, using dilute aqueous nitric acid can help achieve selective mono-nitration.[1]

Q3: My starting material has a deactivating group. How does this affect the nitration strategy?

A3: A deactivating group, such as a nitro group or a carbonyl, will decrease the reactivity of the aromatic ring towards electrophilic substitution.[4][5][18]

Troubleshooting Strategies:

  • Harsher Conditions: You may need to use more forcing conditions, such as a higher concentration of the nitrating agent or a higher reaction temperature, to achieve a reasonable reaction rate.

  • Directing Effects: Deactivating groups are typically meta-directors (with the exception of halogens, which are deactivating but ortho, para-directing).[6][8][18] The position of the new nitro group will be determined by the directing effect of the existing deactivating group in conjunction with the activating methylenedioxy group. Computational studies can be helpful in predicting the most likely site of nitration.[11]

Q4: Are there any "greener" or more environmentally friendly methods for nitrating benzodioxole systems?

A4: Traditional nitration methods often use large quantities of corrosive acids, leading to significant waste.[1][19] Several more environmentally benign approaches have been developed.

Alternative "Green" Protocols:

  • Solid-Supported Reagents: Using nitrating agents supported on solid materials like silica gel or montmorillonite clay can simplify product purification and reduce waste.[12][20]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, allowing for shorter reaction times and potentially milder conditions.[1][20]

  • Ultrasonication: Sonication has also been shown to enhance the rate and selectivity of nitration reactions.[16]

  • Aqueous Nitric Acid: In some cases, nitration can be achieved using aqueous nitric acid, reducing the need for strong co-acids like sulfuric acid.[1]

III. Experimental Protocols & Data

Protocol 1: Regioselective Nitration of 5-Bromo-1,3-benzodioxole

This protocol is adapted for the synthesis of 5-bromo-6-nitro-1,3-benzodioxole, a key intermediate.[9]

Materials:

  • 5-bromo-1,3-benzodioxole

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Dissolve the Starting Material: In a flask, dissolve 5-bromo-1,3-benzodioxole in glacial acetic acid.

  • Cool the Solution: Cool the flask in an ice-water bath to between 15-25°C.

  • Prepare the Nitrating Mixture: In a separate container, carefully add concentrated nitric acid to glacial acetic acid.

  • Slow Addition: Add the nitrating mixture dropwise to the cooled solution of 5-bromo-1,3-benzodioxole over a period of 15-20 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-bromo-6-nitro-1,3-benzodioxole.

Data Summary: Comparison of Nitrating Agents and Conditions
Nitrating AgentTypical ConditionsAdvantagesDisadvantagesRegioselectivity
HNO₃/H₂SO₄ 0-50°CHigh reactivity, inexpensiveLow selectivity, harsh conditions, significant wasteOften poor
HNO₃/Acetic Anhydride 0-25°CMilder than mixed acid, good yieldsAcetyl nitrate is unstableCan be improved
Metal Nitrates (e.g., Bi(NO₃)₃) Room Temp. - RefluxMild conditions, often good selectivityHigher cost, may require specific activatorsGenerally good to excellent
Zeolite Catalysts 70-90°CHigh para-selectivity, reusable catalystHigher temperatures may be requiredExcellent for para-substitution

IV. Visualizing the Process: Diagrams and Workflows

Diagram 1: General Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A HNO₃ + H₂SO₄ B H₂NO₃⁺ + HSO₄⁻ A->B Protonation C NO₂⁺ (Nitronium Ion) + H₂O B->C Dehydration D Benzodioxole Ring E σ-complex (Arenium Ion) D->E + NO₂⁺ F Nitrobenzodioxole E->F - H⁺

Caption: The three key steps in the electrophilic nitration of benzodioxole.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed cond1 Using Mixed Acid (HNO₃/H₂SO₄)? start->cond1 action1 Switch to Milder Nitrating Agent (e.g., Acetyl Nitrate, Metal Nitrate) cond1->action1 Yes cond2 Reaction Temperature > 25°C? cond1->cond2 No end Improved Regioselectivity action1->end action2 Lower Reaction Temperature (e.g., 0-10°C) cond2->action2 Yes cond3 Steric Hindrance a Factor? cond2->cond3 No action2->end action3 Consider Zeolite Catalyst to Favor para-Substitution cond3->action3 Yes cond3->end No action3->end

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Nitro-1,3-benzodioxol-5-amine (CAS No. 64993-07-3). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this critical synthetic intermediate. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Solubility Conundrum

This compound is a yellow crystalline solid widely used in the synthesis of pharmaceuticals and dyes.[1] Its molecular structure, featuring a rigid benzodioxole ring, a polar nitro group, and a basic amine group, creates a molecule with strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. These forces result in high crystal lattice energy, making the compound notoriously difficult to dissolve in many common organic solvents at ambient temperatures. This guide provides a systematic approach to overcoming this challenge.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble?

A: The poor solubility stems from its molecular structure and solid-state properties:

  • High Crystal Lattice Energy: The planar aromatic system allows for efficient packing in the crystal lattice. The strong electron-withdrawing nitro group and the electron-donating amine group create a significant molecular dipole, leading to strong dipole-dipole interactions between molecules in the solid state.

  • Intermolecular Hydrogen Bonding: The primary amine group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the benzodioxole moiety act as hydrogen bond acceptors.[2] This network of hydrogen bonds holds the molecules together tightly, requiring a substantial amount of energy to break apart and solvate.

  • Competing Polarity: The molecule has both polar (nitro, amine) and non-polar (aromatic ring) regions. This amphipathic nature means it is often not perfectly suited for either highly polar or purely non-polar solvents.

Q2: What are the recommended starting solvents for dissolving this compound?

A: For initial attempts, highly polar aprotic solvents are the most effective choice. These solvents can disrupt the strong intermolecular forces without interfering with the amine's reactivity.

  • Primary Recommendations: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Secondary Options (Often Requiring Heat): Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN). Methanol has been used in synthesis but may require large volumes and heating.[3]

Q3: Can I use heating to improve solubility? What are the risks?

A: Yes, heating is a very common and effective method to increase both the rate of dissolution and the saturation point. However, it must be done with caution.

  • Causality: Increasing the temperature provides the necessary kinetic energy to the solvent molecules to overcome the solute's crystal lattice energy.

  • Risks & Mitigation:

    • Degradation: Aromatic nitro compounds can be thermally sensitive. Always perform a small-scale test and monitor for color changes (e.g., darkening) that might indicate decomposition.

    • Side Reactions: Increased temperature can accelerate unwanted side reactions.

    • Safety: Ensure your vessel is properly vented and you are not heating near the solvent's flash point.[1]

    • Recommendation: Heat the solvent first, then add the solute in portions. Use the minimum temperature necessary to achieve a clear solution.

Q4: Is it possible to perform reactions under heterogeneous (slurry) conditions?

A: Yes, this is a viable strategy, particularly for reactions where the product is also poorly soluble or when the reagent is highly reactive.

  • Mechanism: In a slurry, a small amount of the compound is dissolved at any given time. As it reacts, it is removed from the equilibrium, and more of the solid dissolves to take its place (Le Châtelier's principle).

  • Considerations:

    • Kinetics: Reaction rates will be slower and dependent on the rate of dissolution. Vigorous stirring is essential to maximize the surface area.

    • Monitoring: Tracking reaction completion via methods like TLC or LC-MS can be challenging, as you must ensure you are sampling the liquid phase and that the reaction has truly gone to completion, not just stalled.

Q5: Can I modify the compound to temporarily increase its solubility?

A: Absolutely. This is an advanced and highly effective technique. The basicity of the amine group can be exploited to form a salt.

  • Strategy: Protonation. Amines are basic and react with acids to form ammonium salts.[4] These salts are ionic and are typically much more soluble in polar protic solvents (like water, ethanol, or methanol) than the free amine.

  • Application: You can add one equivalent of an acid (e.g., HCl in dioxane, or acetic acid) to your reaction mixture to form the salt in situ. This salt may then be soluble enough in your chosen solvent system to proceed with the reaction. The parent amine can be regenerated during aqueous workup by adding a base (e.g., NaHCO₃ or NaOH).[4]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable workflows for addressing solubility issues head-on.

Workflow: Systematic Solubility Screening

Before committing a large amount of material, perform a small-scale screening to identify the optimal solvent system.

Protocol:

  • Aliquot 5 mg of this compound into several small, labeled vials.

  • To each vial, add a different solvent (see table below) in 100 µL increments.

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe and record the solubility at room temperature.

  • If the compound is not soluble after adding 1.0 mL (concentration of 5 mg/mL), gently heat the vial to 40-50 °C and observe again.

  • Record your observations in a table.

Data Summary Table for Solubility Screening

Solvent Class Solubility at 25°C (mg/mL) Solubility at 50°C (mg/mL) Remarks (Color, Degradation)
Dichloromethane (DCM) Chlorinated
Tetrahydrofuran (THF) Ethereal
Ethyl Acetate (EtOAc) Ester
Acetonitrile (MeCN) Polar Aprotic
Methanol (MeOH) Polar Protic
Dimethylformamide (DMF) Polar Aprotic

| Dimethyl Sulfoxide (DMSO)| Polar Aprotic | | | |

Diagram: Solubility Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting.

G start Start: Dissolve Compound in Chosen Solvent check_sol Is it soluble at RT? start->check_sol heat Gently heat mixture (40-60°C) check_sol->heat No success Proceed with Reaction check_sol->success Yes check_sol_heat Is it soluble now? heat->check_sol_heat check_sol_heat->success Yes fail Insoluble check_sol_heat->fail No cosolvent Strategy 1: Add Polar Aprotic Co-solvent (e.g., DMF, DMSO) fail->cosolvent slurry Strategy 2: Consider Heterogeneous (Slurry) Reaction fail->slurry salt Strategy 3: Form Salt with Acid (e.g., HCl, AcOH) fail->salt

Caption: A decision tree for addressing solubility issues.

Protocol 1: Dissolution Using Co-solvents and Heat

This protocol is for situations where single solvents are insufficient.

  • Setup: To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add your starting material, this compound.

  • Primary Solvent: Add the primary reaction solvent (e.g., THF, Dioxane) to create a slurry.

  • Heating: Begin stirring and gently heat the mixture to 40-50 °C.

  • Co-solvent Addition: Slowly add a high-polarity aprotic solvent (e.g., DMF or NMP) dropwise until the solution becomes clear. Use the minimum amount necessary.

  • Reaction: Once a homogeneous solution is achieved, cool to the desired reaction temperature before adding other reagents.

Causality Note: Using a co-solvent combines the properties of two solvents. For example, THF is a good general solvent but may lack the polarity to break up the crystal lattice, while a small amount of DMF can provide that polarity boost without dramatically changing the overall reaction medium.

Protocol 2: Reaction via In Situ Salt Formation

This protocol leverages the basicity of the amine to enhance solubility in polar solvents.

  • Setup: To a reaction flask, add this compound and the chosen polar reaction solvent (e.g., methanol or ethanol).

  • Acidification: While stirring, add exactly one molar equivalent of a suitable acid (e.g., a 2M solution of HCl in diethyl ether, or glacial acetic acid).

  • Dissolution: Stir the mixture. The formation of the ammonium salt should result in a significant increase in solubility, potentially forming a clear solution. Gentle warming may be applied if needed.

  • Reaction: Proceed with the addition of your other reagents. Note that the reaction is now running under acidic conditions, which must be compatible with your other reagents.

  • Workup & Neutralization: Upon reaction completion, quench the reaction as required. During the aqueous workup, add a mild base (e.g., a saturated solution of sodium bicarbonate, NaHCO₃) to neutralize the acid and regenerate the free amine, which can then be extracted into an organic solvent.

Diagram: Workflow for Reaction via Salt Formation

G cluster_0 Reaction Phase cluster_1 Workup Phase A Start with Insoluble Amine Slurry B Add 1 eq. Acid (e.g., HCl, AcOH) A->B C Formation of Soluble Ammonium Salt B->C D Homogeneous Reaction with Reagents C->D E Quench Reaction & Add to Water D->E F Add Base (e.g., NaHCO3) to Neutralize E->F G Regenerate Insoluble Free Amine Product F->G H Extract with Organic Solvent (e.g., EtOAc) G->H

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 6-Nitro-1,3-benzodioxol-5-amine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support for managing the significant exothermic risks associated with the nitration of benzodioxole derivatives, a critical step in the synthesis pathway towards 6-Nitro-1,3-benzodioxol-5-amine. The information herein is designed to enhance laboratory safety and improve experimental reproducibility.

The Challenge: Understanding the Exothermic Nature of Nitration

The synthesis of this compound typically involves the nitration of an activated aromatic precursor, such as 5-acetamido-1,3-benzodioxole. This electrophilic aromatic substitution is notoriously exothermic.[1] The reaction involves generating the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids ("mixed acid").[2] The subsequent reaction with the electron-rich benzodioxole ring is rapid and releases a significant amount of heat.

Failure to control this exotherm can lead to a dangerous situation known as a thermal runaway. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, creating a positive feedback loop where the increasing temperature further accelerates the reaction rate.[3][4] This can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, boiling of solvents, release of toxic nitrogen dioxide (NO₂) fumes, and even explosion.[3][5][6]

This guide provides a framework for mitigating these risks through careful planning, precise control, and robust emergency preparedness.

Troubleshooting Guide: Exothermic Events & Side Reactions

This section addresses specific issues that may arise during the nitration of benzodioxole precursors.

Issue / Observation Potential Cause(s) Recommended Actions & Explanations
1. Rapid, Uncontrolled Temperature Rise A. Reagent Addition Too Fast: The rate of nitrating agent addition is too high for the cooling system to dissipate the generated heat. B. Inadequate Cooling: The cooling bath is not cold enough, or there is poor thermal contact with the reaction flask. C. Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[4][7]Immediate Actions: 1. Stop Reagent Addition Immediately. [4]2. Enhance Cooling: Add more dry ice or a colder solvent to the cooling bath. Ensure the flask is adequately immersed.3. Ensure Vigorous Stirring: Increase the stirring speed to break up hot spots and improve heat transfer.[4]4. Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, quench the reaction by pouring it onto a large volume of crushed ice.[7] This should only be attempted if the runaway is in its early stages and can be done safely.
2. Formation of Brown/Yellow Gas (NO₂) from the Flask A. Excessive Temperature: The reaction temperature has exceeded the optimal range, causing decomposition of nitric acid and/or the nitro-product.[4] B. Localized Hot Spots: Even if the bulk temperature appears normal, poor stirring can create hot spots leading to decomposition.[7]This is a critical warning sign of a developing thermal runaway. [4]1. Do NOT approach without proper respiratory protection. Nitrogen dioxide is highly toxic.[3][8]2. Immediately stop the addition of the nitrating agent. 3. Maximize cooling and agitation as described in the point above.4. Be prepared to execute an emergency shutdown and evacuation if the situation does not stabilize.
3. Formation of Dark, Tar-Like Byproducts A. Over-Nitration: The reaction temperature is too high, leading to the formation of unstable dinitro or trinitro species.[9] B. Oxidation of Substrate: The starting material or product is being oxidized by the strong nitric acid, a reaction favored at higher temperatures.[9]1. Maintain a Lower Reaction Temperature: For highly activated systems like benzodioxoles, maintaining temperatures between 0°C and 10°C is often crucial.[9]2. Control Reagent Stoichiometry: Use the minimum required amount of nitrating agent. Excess nitric acid increases the risk of oxidation.3. Slower Addition: A slower addition rate can help maintain a lower steady-state concentration of the nitrating agent, reducing side reactions.
4. Low Yield or No Reaction A. Overly Cautious Addition: The rate of reagent addition is too slow to initiate or sustain the reaction, especially at very low temperatures. B. Poor Quality Reagents: The nitric or sulfuric acid may be old or have absorbed moisture, reducing their potency.1. Check Thermometer Calibration: Ensure your temperature reading is accurate.2. Slightly Increase Addition Rate: If the temperature is stable and well below the target limit, you can cautiously increase the rate of addition.3. Allow for a slight, controlled exotherm. The reaction should generate some heat. A completely flat temperature profile may indicate the reaction has not started. Aim to maintain a stable target temperature (e.g., 5 °C) via controlled addition.4. Use Fresh Reagents: Ensure acids are from sealed bottles and are of the appropriate concentration.
Troubleshooting Workflow Diagram

G start Monitor Reaction Temperature temp_check Temperature Rising Uncontrollably? start->temp_check temp_check->start No stop_add 1. STOP Reagent Addition temp_check->stop_add Yes enhance_cool 2. Enhance Cooling & Agitation stop_add->enhance_cool no_gas Brown Gas (NO₂) Evolving? enhance_cool->no_gas stabilized Temperature Stabilized? continue_norm Continue Reaction with Extreme Caution stabilized->continue_norm Yes quench 3. EMERGENCY QUENCH stabilized->quench No continue_norm->start no_gas->stabilized No toxic_fume_protocol CRITICAL HAZARD Follow Steps 1-3 Use Respiratory Protection no_gas->toxic_fume_protocol Yes toxic_fume_protocol->stabilized

Caption: Emergency response workflow for a temperature excursion.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of sulfuric and nitric acid used? A1: Concentrated sulfuric acid is a stronger acid and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[1] This increases the reaction rate significantly compared to using nitric acid alone.

Q2: What is the safest order for mixing the acids? A2: Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[7] Never add sulfuric acid to nitric acid. The dilution of sulfuric acid is intensely exothermic, and reversing the order can cause dangerous splashing and a rapid temperature increase.

Q3: What are the essential pieces of safety equipment for this reaction? A3: All work must be conducted inside a certified chemical fume hood.[8] Essential personal protective equipment (PPE) includes:

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Safety goggles and a full-face shield.[10]

  • A chemical-resistant lab coat.[10]

  • An emergency eyewash and safety shower must be immediately accessible.[8]

Q4: How can I effectively quench the reaction upon completion? A4: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[7][11] This serves two purposes: it dilutes the strong acids, and the large volume of ice absorbs the significant heat of dilution.[11]

Q5: What are the advantages of continuous flow nitration over a traditional batch reaction? A5: For highly exothermic reactions like this, continuous flow chemistry offers superior safety and control. Reactants are pumped and mixed in a small-volume microreactor or tube reactor, which has a very high surface-area-to-volume ratio. This allows for near-instantaneous heat removal, preventing the formation of hot spots and dramatically reducing the risk of a thermal runaway.[7] While batch processing is common in research labs, flow chemistry is the preferred method for safer scale-up.

Experimental Protocol: Nitration of 5-Acetamido-1,3-benzodioxole

This protocol describes the nitration of a common precursor to produce 5-Acetamido-6-nitro-1,3-benzodioxole, which can then be hydrolyzed to the target amine. A thorough risk assessment must be conducted before starting this procedure. [12]

Reagents and Equipment
  • Reagents: 5-Acetamido-1,3-benzodioxole, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Crushed Ice, Deionized Water.

  • Equipment: Three-necked round-bottom flask, magnetic stirrer hotplate (with stirring function only), large magnetic stir bar, digital thermometer with a probe, dropping funnel, and a large cooling bath (e.g., an insulated container filled with dry ice/acetone or an ice-salt mixture).

Step-by-Step Methodology
  • Setup:

    • Assemble the three-necked flask in the cooling bath on the magnetic stirrer. Equip it with the stir bar, the thermometer probe (ensuring the tip is submerged in the reaction zone), and the dropping funnel.

    • Ensure the entire setup is securely clamped within a chemical fume hood.

  • Preparation of Nitrating Mixture (Mixed Acid):

    • In a separate beaker cooled in an ice-water bath, place the required volume of concentrated H₂SO₄.

    • Slowly and dropwise , add the required volume of concentrated HNO₃ to the sulfuric acid with constant stirring. This process is highly exothermic. [8] Keep the mixture cool throughout the addition.

  • Reaction:

    • Charge the three-necked flask with 5-Acetamido-1,3-benzodioxole and a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid).

    • Begin vigorous stirring and cool the flask to the target starting temperature (e.g., 0 °C).

    • Fill the dropping funnel with the pre-prepared, cold mixed acid.

    • Begin adding the mixed acid dropwise to the stirred solution in the flask.

    • Crucially, monitor the internal temperature. Adjust the addition rate to maintain the temperature within a narrow range (e.g., 0-5 °C).[13] The reaction is highly exothermic, and the temperature will rise if the addition is too fast.

    • After the addition is complete, allow the mixture to stir at the low temperature for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Work-up (Quenching):

    • Fill a large beaker with a substantial amount of crushed ice and water (at least 10 times the volume of the reaction mixture). Place it on a stirrer with a large stir bar.

    • Very slowly and carefully , pour the reaction mixture from the flask into the stirred ice-water slurry.[11] This dilution is also highly exothermic and must be done in a controlled manner.

    • A solid product should precipitate.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

    • The solid can then be purified, typically by recrystallization.

Process Flow Diagram

G cluster_prep Preparation cluster_reaction Controlled Nitration cluster_workup Work-up & Isolation prep_acid Prepare Mixed Acid (HNO₃ into H₂SO₄) Cool to 0°C add_acid SLOW Dropwise Addition of Mixed Acid prep_acid->add_acid prep_substrate Dissolve Substrate in Reaction Flask Cool to 0°C prep_substrate->add_acid monitor Maintain Temp at 0-5°C Vigorous Stirring add_acid->monitor react Stir at 0-5°C for 30-60 min monitor->react quench Slowly Pour Reaction into Stirred Ice-Water react->quench filter Filter Precipitate quench->filter wash Wash Solid with Cold Water filter->wash purify Purify by Recrystallization wash->purify

Caption: Experimental workflow for a controlled nitration reaction.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives.
  • University of California. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. Retrieved from University of California, Riverside.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • ChemicalBook. (n.d.). This compound synthesis.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Science made alive. (n.d.). Violence of a nitration runaway.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • De Gruyter. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • PubMed Central. (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile.
  • BenchChem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
  • The Natural Behaviour. (n.d.). Runaway Reaction.
  • ECHEMI. (n.d.). 64993-07-3, this compound Formula.
  • BenchChem. (2025). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.
  • ScienceDirect. (n.d.). Nitration and aromatic reactivity.
  • Reddit. (2021). Nitration of aromatic compound.
  • ResearchGate. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde from Piperonal.
  • BOC Sciences. (n.d.). CAS 64993-07-3 this compound.

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Technical Support Center: Catalyst Removal in 6-Nitro-1,3-benzodioxol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst workup procedures in the synthesis of 6-Nitro-1,3-benzodioxol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing catalytic residues from this critical reaction. Given the importance of purity in active pharmaceutical ingredients (APIs), complete catalyst removal is not just a procedural step but a regulatory and safety necessity.

The synthesis of this compound often involves catalytic hydrogenation of a dinitro precursor, commonly employing heterogeneous catalysts like palladium on carbon (Pd/C). While highly efficient, the subsequent removal of these catalysts can present significant challenges, from fine particulate matter contamination to product loss through adsorption. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your catalyst removal workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for removing a heterogeneous catalyst like Palladium on Carbon (Pd/C)?

A1: The most prevalent and direct method for removing heterogeneous catalysts such as Pd/C is filtration .[1][2][3] This process physically separates the solid catalyst from the liquid reaction mixture. For optimal results, it is highly recommended to use a filter aid, such as Celite® (diatomaceous earth), to form a filter cake.[1][2] This prevents the very fine catalyst particles from passing through the filter paper and contaminating the filtrate.[4]

Q2: Why is my filtrate dark or grey even after filtering out the Pd/C catalyst?

A2: A dark or grey filtrate is a common issue and typically indicates the presence of extremely fine catalyst particles, often referred to as "fines" or colloidal palladium, which are small enough to pass through standard filter paper.[4] To resolve this, a more robust filtration setup is necessary. Using a thicker, well-compacted pad of a filter aid like Celite® or employing a finer filter medium, such as a membrane filter with a specific pore size (e.g., 0.45 µm), can effectively trap these smaller particles.[4]

Q3: What are metal scavengers and when should I consider using them?

A3: Metal scavengers are specialized materials, often silica-based or polymer-supported, that contain functional groups with a high affinity for specific metals.[1][4][5] These functional groups, such as thiols, amines, or thioureas, selectively bind to dissolved or colloidal palladium species that are not easily removed by simple filtration.[4][5] You should consider using a scavenger when:

  • You suspect soluble palladium species are present in your reaction mixture.[4]

  • Post-filtration analysis, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), shows residual palladium levels above the acceptable limits for your application.[6]

  • Your final product is an API, which has stringent regulatory limits on heavy metal impurities.[7]

Q4: Can I reuse my Palladium on Carbon catalyst?

A4: While catalyst reuse is economically and environmentally attractive, it is often not practical in a research or pharmaceutical setting for several reasons. The "spent" catalyst can become deactivated due to surface poisoning by impurities or by-products.[8] Furthermore, the recovery process itself can be complex, and ensuring consistent activity for subsequent reactions is challenging. For high-volume industrial applications, spent catalysts are typically sent to specialized facilities for palladium recovery and recycling.[9]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific problems you may encounter during the catalyst workup phase in a detailed, cause-and-solution format.

Problem 1: High Residual Palladium Levels Detected After Filtration
  • Symptom: Analysis of your purified this compound by ICP-MS or a similar sensitive technique reveals palladium concentrations exceeding the regulatory or desired limits (e.g., >10 ppm for oral APIs).[7][10]

  • Underlying Cause: This issue often stems from the presence of soluble palladium species that cannot be removed by physical filtration.[4] Palladium can leach from the carbon support, especially under certain reaction conditions like the presence of acids.[11][12] The amine functionality in the product itself can also chelate with palladium, forming soluble complexes.[6]

  • Solution Pathway:

    • Employ a Metal Scavenger: This is the most targeted approach for removing dissolved palladium.[13][14] Thiol-based scavengers are particularly effective for binding with palladium.[6]

    • Activated Carbon Treatment: Stirring the filtrate with a fresh batch of activated carbon (typically 5-10% by weight relative to the product) can adsorb residual soluble palladium.[4][6] However, be aware that this method can be non-selective and may also adsorb your desired product, potentially lowering the yield.[3]

    • Recrystallization: Purifying the final compound through recrystallization can be an effective final step. The palladium impurities often remain in the mother liquor.[5][15]

Workflow for Scavenger-Based Palladium Removal

G cluster_0 Post-Filtration Workup A Crude Product Solution (Post-Filtration) B Add Metal Scavenger (e.g., Thiol-functionalized silica) A->B C Stir Mixture (1-24 hours at RT or slightly elevated temp.) B->C D Filter to Remove Scavenger (Use Celite® pad) C->D E Wash Scavenger with Solvent D->E F Combine and Concentrate Filtrate E->F G Purified this compound F->G H Analyze for Residual Pd (ICP-MS) G->H

Caption: General experimental workflow for palladium removal using scavengers.

Problem 2: Significant Product Loss During Workup
  • Symptom: The final isolated yield of this compound is substantially lower than expected after the catalyst removal steps.

  • Underlying Cause: Product loss can occur due to strong adsorption onto the catalyst's carbon support or onto the materials used for purification, such as activated carbon or even some metal scavengers.[4] Aromatic nitro compounds and amines can have a strong affinity for carbon surfaces.

  • Solution Pathway:

    • Thorough Washing: After the initial filtration of the catalyst, wash the filter cake extensively with fresh, hot solvent to recover as much adsorbed product as possible.

    • Optimize Adsorbent Quantity: If using activated carbon or a scavenger, use the minimum amount necessary to achieve the desired purity. Perform small-scale trials to determine the optimal loading.[4]

    • Consider Hot Filtration: Performing the filtration while the reaction mixture is still hot can decrease the viscosity of the solution and reduce the product's tendency to adsorb onto the catalyst surface. However, exercise extreme caution, especially when using flammable solvents, and ensure the process is conducted under an inert atmosphere to mitigate fire risk.[9]

Problem 3: Catalyst Filtration is Extremely Slow or Clogs the Filter
  • Symptom: The filtration process comes to a halt, or the flow rate is impractically slow.

  • Underlying Cause: This is almost always due to the fine particulate nature of the catalyst clogging the pores of the filter paper.

  • Solution Pathway:

    • Use a Filter Aid: As mentioned in the FAQs, using a thick (1-2 cm) pad of Celite® is the most effective solution.[2] The porous structure of the Celite® creates a permeable filter cake that traps the fine catalyst particles without blinding the filter surface.

    • Dilute the Reaction Mixture: Before filtration, dilute the mixture with additional solvent. This reduces the concentration of solids and the viscosity of the solution, facilitating a smoother filtration process.

    • Agitated Nutsche Filter Dryer (ANFD): For larger-scale operations, specialized equipment like an ANFD can be employed. These systems use an agitator to keep the filter elements clear of product buildup and can handle slurries more effectively.[16]

Experimental Protocols

Protocol 1: Standard Filtration of Pd/C using a Celite® Pad
  • Preparation: Place a piece of filter paper in a Büchner funnel.

  • Celite® Slurry: In a separate beaker, create a slurry of Celite® in the same solvent used in your reaction.

  • Forming the Pad: Pour the Celite® slurry into the Büchner funnel under gentle vacuum to form an even pad approximately 1-2 cm thick.[2]

  • Filtration: Carefully decant the reaction mixture onto the center of the Celite® pad. Avoid disturbing the pad surface.

  • Washing: Once the liquid has passed through, wash the filter cake with several portions of fresh, hot solvent to ensure complete recovery of the product.

  • Collection: The combined filtrate contains your product, free from the heterogeneous catalyst.

Data Presentation: Comparing Palladium Removal Methods

MethodEfficiencyAdvantagesDisadvantages
Filtration with Celite® Good for Heterogeneous PdSimple, cost-effective, fast.[2]Ineffective against soluble or colloidal palladium.[4]
Activated Carbon Moderate to GoodInexpensive and widely available.[3]Non-selective, may adsorb product leading to yield loss.[3][4]
Metal Scavengers ExcellentHighly selective, can reduce Pd levels to very low ppm.[17][18]Higher cost, may require screening to find the optimal scavenger.[18]
Recrystallization Good to ExcellentCan be a highly effective final purification step.[5]May not be sufficient on its own if initial Pd levels are very high.
Troubleshooting Decision Tree

G Start Workup Complete. Analyze Residual Pd (ICP-MS) CheckPd Is Pd Level < Target Limit? Start->CheckPd Success Process Complete CheckPd->Success Yes Troubleshoot High Pd Detected CheckPd->Troubleshoot No Scavenger Implement Metal Scavenger Protocol Troubleshoot->Scavenger CheckAgain Re-analyze Residual Pd Scavenger->CheckAgain CheckAgain->Success Yes Recrystallize Perform Recrystallization CheckAgain->Recrystallize No FinalCheck Final Pd Analysis Recrystallize->FinalCheck FinalCheck->Success Yes

Caption: Troubleshooting decision tree for high residual palladium levels.

References

  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). ACS Omega. [Link]
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). Analytical Chemistry. [Link]
  • Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. (2021). Organic Process Research & Development. [Link]
  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). ACS Omega. [Link]
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
  • Recovery of palladium (Pd) from spent catalyst by dry and wet method and re-preparation of Pd/C catalyst from recovered Pd. (2018).
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013).
  • A method for recovering palladium from spent Pd-C catalyst. (2005).
  • Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. [Link]
  • How can i remove palladium Pd catalyst easily? (2015).
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021). Agilent. [Link]
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2025).
  • Precious Metal Catalyst Filters. (n.d.).
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.).
  • Catalyst handling best practice guide. (n.d.).
  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022). SGS. [Link]
  • Using Palladium on carbon. (2020). Sciencemadness Discussion Board. [Link]
  • Your trick to remove residual palladium. (2025). Reddit. [Link]
  • How we can clean pd/C from probable impurities to reuse it? (2014).
  • Synthesis of 5-amino-6-nitro-1,3-benzodioxole. (n.d.). PrepChem.com. [Link]
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Analytical Methods. [Link]
  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]
  • This compound (C7H6N2O4). (n.d.). PubChemLite. [Link]
  • Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice. (2024).
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2020). Organic Process Research & Development. [Link]
  • How Do You Remove Catalysts From Polymers Efficiently? (2025). Chemistry For Everyone. [Link]

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Technical Support Center: A Guide to the Stability of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of 6-Nitro-1,3-benzodioxol-5-amine in various solvent systems. As a critical intermediate in the synthesis of pharmaceuticals and dyes, understanding its stability profile is paramount for ensuring experimental reproducibility, product purity, and process scalability.[1] This document provides in-depth FAQs, troubleshooting protocols, and validated experimental workflows to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses fundamental questions regarding the handling, storage, and inherent chemical nature of this compound.

Q1: What is this compound and what are its key chemical features?

This compound (CAS No: 64993-07-3) is a yellow crystalline solid with the molecular formula C₇H₆N₂O₄.[1][2][3] Its structure features a benzodioxole ring system substituted with both an amine (-NH₂) and a nitro (-NO₂) group. The nitro group is strongly electron-withdrawing, which significantly influences the molecule's reactivity and stability in various chemical environments.[1]

Q2: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound is primarily influenced by four factors:

  • Light Exposure: Nitroaromatic compounds are often photosensitive. Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[4][5][6]

  • Temperature: Elevated temperatures can accelerate degradation rates. Thermal decomposition is a risk, especially during prolonged heating or refluxing.

  • Solvent Choice & Polarity: The polarity of the solvent system can significantly impact the stability of nitroaromatics by stabilizing or destabilizing different electronic excited states, thereby affecting photophysical degradation pathways.[4][5] Protic solvents (e.g., alcohols, water) may also participate directly in degradation reactions.

  • Presence of Reactants: Contaminants such as strong oxidizing agents, acids, or bases can catalyze decomposition.[7]

Q3: What are the recommended storage conditions for both the solid compound and its solutions?

To ensure maximum shelf-life and experimental consistency, adhere to the following storage protocols:

  • Solid Form: Store the container tightly closed in a dry, cool, and well-ventilated area.[7][8][9] It is recommended to store at 4°C and protect from light.[10]

  • Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber glass vials or vials wrapped in aluminum foil to protect from light, tightly sealed to prevent solvent evaporation, and stored at a low temperature (e.g., 4°C). For sensitive applications, purging the solution with an inert gas (e.g., argon or nitrogen) can prevent oxidative degradation.

Q4: What are the likely degradation pathways for a nitroaromatic amine like this one?

While specific degradation pathways for this exact molecule require experimental confirmation, related nitroaromatic amines undergo several known transformations:

  • Photodecomposition: A common pathway for nitroaromatics, which can involve complex rearrangements or dissociation upon light absorption.[5][6]

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately the corresponding diamine species.[11] This can be initiated by reducing agents or certain catalytic impurities.

  • Oxidation of the Amine Group: The primary amine is susceptible to oxidation, which can lead to a variety of products and often results in the formation of colored impurities.

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrite under acidic conditions), secondary amines can form N-nitrosamines. While this compound is a primary amine, nitrosating agents can be a concern in complex reaction mixtures or as impurities in starting materials.[12]

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to diagnosing and resolving common stability-related problems observed during experiments.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Solution darkens or changes color over time. Degradation: Color formation is a hallmark of decomposition, often due to oxidation or photolysis creating highly conjugated systems.1. Protect from Light: Immediately switch to using amber vials or wrap glassware in foil. Light is a high-energy source that can break chemical bonds and initiate degradation.[4][5]2. Use an Inert Atmosphere: If oxidation is suspected, prepare the solution in a glovebox or sparge the solvent with nitrogen/argon before use. This removes dissolved oxygen, a key reactant in oxidative degradation pathways.3. Prepare Fresh Solutions: Avoid using stock solutions that are more than a few hours old, especially for sensitive, quantitative experiments.
Precipitate forms in a previously clear solution. 1. Low Solubility/Supersaturation: The compound may have crashed out of solution due to temperature changes or minor solvent evaporation.2. Degradation Product: The precipitate could be a degradant that is less soluble than the parent compound in the chosen solvent.1. Verify Solubility: Confirm you are working below the compound's solubility limit in that specific solvent and temperature.2. Analyze the Precipitate: If possible, isolate the solid and analyze it (e.g., via LC-MS or NMR) to determine if it is the parent compound or a new species. This will definitively distinguish between physical precipitation and chemical degradation.3. Seal Vessels: Ensure all vials and flasks are securely sealed to prevent solvent evaporation, which increases the effective concentration.
HPLC analysis shows decreasing purity and new peaks. Chemical Degradation: This is definitive evidence that the compound is not stable under the current conditions (solvent, time, temperature, light).1. Implement a Stability Study: This is the most direct way to understand the problem. Systematically expose the compound to different conditions to pinpoint the cause.2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to rapidly identify whether the degradation is caused by acid, base, heat, light, or oxidation.[13] This is a standard pharmaceutical industry practice for characterizing drug stability.[13]
Poor reproducibility in reaction outcomes. Inconsistent Purity of Starting Material: If the stock solution degrades over the course of a day or between experiments, the effective concentration of the active reactant will vary, leading to inconsistent results.1. Analyze Purity Before Each Use: Run a quick purity check (e.g., by HPLC or TLC) on the solution before starting a critical reaction.2. Adopt "Just-in-Time" Preparation: Prepare the solution immediately before it is needed for the reaction to minimize the opportunity for degradation.

Section 3: Key Experimental Protocols & Workflows

For proactive stability assessment, the following standardized protocols are recommended.

Protocol 1: General Solution Stability Assessment via HPLC

This protocol establishes a baseline for the compound's stability in a specific solvent over a 24-hour period under standard laboratory conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Sample (T=0): Immediately after dissolution, withdraw an aliquot, dilute it to the analytical concentration for your HPLC method, and inject it. This is your baseline purity.

  • Sample Incubation: Store the remaining stock solution in a tightly sealed amber vial at a controlled ambient temperature (e.g., 25°C).

  • Time-Point Sampling: Withdraw and analyze aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Calculate the percent purity of the main peak at each time point relative to the total peak area. A loss of purity greater than 2% typically indicates meaningful degradation. Plot purity versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to rapidly identify the key factors causing degradation, following principles outlined in ICH guidelines.[13] It is an essential tool for developing robust formulations and reaction conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interp Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) control Control (Protected from light, 4°C) stock->control Aliquot into separate vials acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Aliquot into separate vials base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Aliquot into separate vials oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Aliquot into separate vials thermal Thermal Stress (60°C, dark) stock->thermal Aliquot into separate vials photo Photolytic Stress (UV/Vis light, RT) stock->photo Aliquot into separate vials sampling Sample at t=0, 4, 8, 24h control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS Method sampling->hplc interp Compare Degradation vs. Control Identify Major Degradation Pathways Characterize Degradants hplc->interp

Caption: Workflow for a forced degradation study.

Section 4: Data Summary - Solvent System Stability Profile

The following table provides a generalized stability outlook based on fundamental chemical principles and data for analogous nitroaromatic compounds.[4][5][6][14] Note: This is a predictive guide; empirical testing via the protocols above is required for definitive characterization.

Solvent ClassExample SolventsPredicted StabilityRationale & Causality
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Good Generally good chemical compatibility. However, high polarity may stabilize excited states, potentially increasing photosensitivity compared to nonpolar solvents.[4][5] Ensure high purity, as trace water or impurities can cause issues.
Protic Polar Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Variable to Poor Protic solvents can participate in degradation through hydrolysis or act as proton sources/sinks. Alcohols can form strong interactions with the nitro group, potentially enhancing photoreactivity.[6][14] Stability is often pH-dependent in aqueous systems.
Nonpolar Hexanes, Toluene, Dichloromethane (DCM)Good (in dark) Lower polarity generally leads to less stabilization of polar excited states, which can sometimes reduce photolytic degradation rates.[4][5] The primary risk is low solubility.

References

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. (2023).
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroarom
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.MDPI.
  • Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025). Pharma Stability.
  • Influence of solvent on electronic structure and the photochemistry of nitrophenols.Royal Society of Chemistry.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • This compound - Safety D
  • Forced degradation: predicting nitrosamine form
  • SAFETY DATA SHEET - 1,3-Benzodioxole, 5-nitro-. (2024). Fisher Scientific.
  • (6-Nitro-1,3-benzodioxol-5-yl)amine.CymitQuimica.
  • This compound 64993-07-3.Guidechem.
  • 6-Nitro-2H-1,3-benzodioxol-5-amine.Sigma-Aldrich.
  • Biotransformation of nitro aromatic amines in artificial alkaline habit
  • Aldrich 146439 - SAFETY D
  • This compound synthesis.ChemicalBook.
  • This compound Formula.ECHEMI.
  • Nitrosamine Degradation Pathways. (2025).

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dealing with colored impurities during the purification of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Nitro-1,3-benzodioxol-5-amine

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges with product purity, particularly the removal of persistent colored impurities. The unique electronic properties of this molecule, possessing both a strong electron-donating amine group and a strong electron-withdrawing nitro group, make it susceptible to side reactions that generate highly colored byproducts.

This resource provides in-depth, experience-driven solutions in a direct question-and-answer format to help you diagnose and resolve common purification issues.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems you might encounter during the purification process.

Q1: My isolated this compound is an intense orange or reddish solid, not the expected pale yellow or orange solid. What is the likely cause?

Answer: An intense orange, red, or brown coloration is a strong indicator of highly conjugated impurities. The primary cause is often the formation of azo compounds. This can occur if any residual nitrous acid is present during the workup or purification, which can diazotize the product's primary aromatic amine. The resulting diazonium salt then couples with another molecule of the electron-rich this compound to form a highly colored azo dye[1].

Another potential cause is oxidation. Aromatic amines are susceptible to air oxidation, especially under light or in the presence of trace metals, which can lead to the formation of polymeric, dark-colored materials.

Troubleshooting Steps:

  • Ensure Complete Quenching: During the reaction workup, ensure the complete neutralization of all acidic reagents, particularly any remaining nitrating agents. A slightly basic wash (e.g., with aqueous sodium bicarbonate) can help remove acidic residues.

  • Minimize Light and Air Exposure: Protect the compound from direct light and store it under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during long-term storage or prolonged purification steps.

  • Purification: Proceed with the purification strategies outlined below, such as activated carbon treatment or column chromatography, which are effective at removing these types of impurities.

Q2: I've attempted recrystallization from isopropanol, but my product remains significantly colored. What are my next steps?

Answer: While recrystallization is a powerful technique, some impurities may have solubilities very similar to the target compound in common solvents like isopropanol[2]. If a single-solvent recrystallization is ineffective, two primary methods should be considered: treatment with activated carbon or column chromatography.

Method 1: Activated Carbon (Charcoal) Treatment Activated carbon is highly effective at adsorbing large, planar, conjugated molecules, which are characteristic of colored organic impurities[3][4].

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Cooling: Temporarily remove the flask from the heat source to prevent the solution from boiling over in the next step[4].

  • Addition of Carbon: Add a small amount of decolorizing activated carbon (typically 1-2% w/w relative to your compound) to the warm solution. A good starting point is the amount that fits on the tip of a spatula[4].

  • Heating and Swirling: Gently swirl the mixture and heat it back to a gentle boil for 5-10 minutes. The carbon's high surface area will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a thin pad of Celite® to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the purified crystals by filtration.

Note: Activated carbon will invariably adsorb some of your desired product, leading to a reduction in yield. Use the minimum amount necessary to achieve decolorization[4].

Method 2: Column Chromatography If carbon treatment is insufficient or leads to significant yield loss, silica gel column chromatography is the most robust option. A synthesis procedure for this compound specifies purification by silica gel column chromatography using a hexane:ethyl acetate mobile phase to yield an orange solid[5].

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (e.g., 100-200 mesh) using a suitable non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., gradient from 5% to 50% ethyl acetate in hexane). The less polar impurities will elute first.

  • Fraction Collection: The target compound, being more polar due to the amine and nitro groups, will elute later. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

For challenging separations involving basic amines, which can interact strongly with acidic silica, an amine-functionalized silica column or the addition of a small amount of a competing base (like triethylamine, ~0.1-1%) to the mobile phase can improve results by preventing peak tailing[6][7].

Q3: After purification, my product looks clean, but it starts to discolor again after a few days. How can I improve its stability?

Answer: The discoloration of the purified product upon storage is almost always due to slow air oxidation of the aromatic amine. As mentioned, this process can be accelerated by light.

Stabilization Strategies:

  • Inert Atmosphere: Store the final product in a sealed vial under an inert atmosphere like argon or nitrogen.

  • Refrigeration/Freezing: Store the vial at low temperatures (e.g., 4°C or -20°C) to slow the rate of decomposition.

  • Protection from Light: Use amber-colored vials or store clear vials in the dark to prevent photo-oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical sources of colored impurities in this synthesis?

Answer: The colored impurities are typically byproducts of the synthesis reaction itself. Key sources include:

  • Over-Nitration: The synthesis of the precursor, 6-nitropiperonal, can sometimes lead to the formation of dinitro- byproducts if the reaction conditions are too harsh. These are often yellow or orange[8].

  • Oxidative Side Products: The amine group is sensitive to oxidation, which can occur from excess nitrating agent or exposure to air during workup. This leads to complex, often polymeric, dark-colored impurities.

  • Azo Coupling: As detailed in the troubleshooting guide, reaction between a diazonium salt intermediate (formed from the product amine and nitrous acid) and another amine molecule creates intensely colored azo compounds[1].

  • Starting Material Impurities: Impurities present in the starting material (e.g., 5-acetamino-6-nitro-1,3-benzodioxole) can carry through the synthesis[2].

Q2: Is there a way to prevent or minimize the formation of these impurities from the start?

Answer: Yes, careful control of the reaction conditions is the best strategy to minimize impurity formation.

  • Temperature Control: During nitration steps, maintain the recommended temperature precisely. Runaway temperatures can increase the rate of side reactions, including over-nitration.

  • Stoichiometry: Use the correct stoichiometry of reagents. An excessive amount of nitrating agent can lead to unwanted byproducts and more aggressive oxidation.

  • Inert Atmosphere: When performing the final deprotection or amine-forming step and subsequent workup, working under an inert atmosphere (N₂ or Ar) can significantly reduce the formation of oxidative impurities.

  • Controlled Workup: Ensure that the workup procedure is performed promptly and efficiently, neutralizing any residual acids or oxidizing agents as quickly as possible.

Q3: What analytical techniques can I use to assess the purity and identify the colored impurities?

Answer: A combination of techniques is ideal for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): The simplest method to visually assess the number of components in your sample. The colored impurities will appear as distinct, colored spots separate from your product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. Using a UV-Vis detector, you can quantify the area percentage of your main peak versus the impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. It separates the components like HPLC, and the mass spectrometer provides the molecular weight of each impurity, which is critical for proposing their chemical structures (e.g., identifying a dinitro- byproduct or an azo-coupled dimer)[9].

Section 3: Data & Workflow Visualization

Table 1: Comparison of Purification Techniques
TechniquePrincipleIdeal for RemovingProsCons
Recrystallization Differential solubilityCrystalline impurities with different solubility profilesSimple, scalable, high purity for ideal systemsIneffective if impurity has similar solubility; potential for co-crystallization
Activated Carbon AdsorptionHighly conjugated, large, planar colored impurities (e.g., azo dyes, polymers)[10]Fast, effective for trace amounts of intense color, relatively inexpensive[3]Reduces overall yield, non-selective (adsorbs product too)[4], requires hot filtration
Column Chromatography Differential partitioning between stationary and mobile phasesWide range of impurities with different polaritiesHighly effective, high resolution, adaptable to many systemsMore complex, time-consuming, requires significant solvent, can be difficult for basic amines on silica[7]
Diagram 1: Troubleshooting Workflow for Colored Impurities

This diagram outlines a logical sequence of steps to diagnose and resolve issues with colored impurities during the purification of this compound.

G start Crude Product is Intensely Colored recrystallization Attempt Recrystallization (e.g., Isopropanol) start->recrystallization check_color Is Product Purity Acceptable? recrystallization->check_color carbon_treatment Perform Activated Carbon Treatment check_color->carbon_treatment No success Pure Product Obtained. Store under N2, cold, dark. check_color->success Yes check_color_carbon Is Product Purity Acceptable? carbon_treatment->check_color_carbon column_chromatography Perform Silica Gel Column Chromatography check_color_carbon->column_chromatography No / High Yield Loss check_color_carbon->success Yes check_fractions Analyze Fractions by TLC/LC-MS column_chromatography->check_fractions check_fractions->success Clean Separation fail Impurity Co-elutes. Consider Alternative Phase (e.g., Alumina, C18) or Derivatization check_fractions->fail Poor Separation

Caption: A decision tree for selecting the appropriate purification method.

References

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon.
  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal.
  • Clear Water Revival. (2024, September 6). How to Separate Colors in Water by Activated Carbon. Step by step guide.
  • Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds.
  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • De Gruyter. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • PrepChem.com. Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.
  • PubChem. This compound (C7H6N2O4).
  • PubMed Central. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile.
  • Technology Networks. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • ResearchGate. (2025, August 7). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
  • Michigan State University Chemistry. 4. Reaction of Amines with Nitrous Acid.
  • Defense Technical Information Center. Studies in Aromatic and Amine Nitration.
  • PubMed Central. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Nitro-1,3-benzodioxol-5-amine

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of biologically active heterocyclic compounds. Its unique structure, featuring a benzodioxole ring substituted with both an amino and a nitro group in a specific ortho-para relationship, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a valuable precursor for drug discovery programs targeting various diseases.

This guide will explore and contrast the most prevalent synthetic pathways to this important molecule, offering a critical evaluation of each to aid in the selection of the most appropriate route based on factors such as yield, purity, scalability, and safety.

Route 1: Nitration of N-acetyl-1,3-benzodioxol-5-amine Followed by Deacetylation

This classical and widely documented approach is a two-step process commencing with the readily available 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline). The amine functionality is first protected as an acetamide to direct the subsequent electrophilic nitration and to moderate the activating effect of the amino group.

Mechanistic Rationale

The initial acetylation of the amino group is a critical step. The powerful activating and ortho-, para-directing nature of the free amine would lead to a mixture of products and potential oxidation upon nitration. The acetyl group attenuates this reactivity and sterically hinders the ortho position, favoring nitration at the position para to the acetamido group. The subsequent deacetylation under basic conditions regenerates the free amine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-acetamino-1,3-benzodioxole

The synthesis of the starting material, 5-acetamino-1,3-benzodioxole, is a standard procedure involving the acetylation of 1,3-benzodioxol-5-amine with acetic anhydride.

Step 2: Nitration of 5-acetamino-1,3-benzodioxole to 5-acetamino-6-nitro-1,3-benzodioxole

This step involves the electrophilic aromatic substitution of the acetylated starting material.

  • Procedure: 56.5 g of 5-acetamino-1,3-benzodioxole is dissolved in 250 ml of glacial acetic acid in a sulfonation flask equipped with a stirrer, thermometer, and dropping funnel. A solution of 30 ml of nitric acid in 100 ml of glacial acetic acid is then added dropwise while maintaining the reaction temperature.[1]

Step 3: Deacetylation to this compound

The final step is the removal of the acetyl protecting group to furnish the target molecule.

  • Procedure: 40 g of 5-acetamino-6-nitro-1,3-benzodioxole is dissolved in 4 L of methanol with heating. A hot solution of 40 g of sodium methoxide in 4 L of methanol is added, and the mixture is refluxed for 15 minutes. The reaction is then quenched with 220 ml of glacial acetic acid. The product is isolated by distillation of the solvent, followed by extraction and recrystallization from isopropanol, yielding 30.9 g (95% of theory) of this compound with a melting point of 203-204°C.[2] A similar procedure using sodium ethoxide in methanol has also been reported to give a 97% yield.[3]

Data Summary for Route 1
ParameterStep 2: NitrationStep 3: Deacetylation
Starting Material 5-acetamino-1,3-benzodioxole5-acetamino-6-nitro-1,3-benzodioxole
Key Reagents Nitric acid, Glacial acetic acidSodium methoxide, Methanol, Acetic acid
Reported Yield Not specified in the snippetUp to 97%
Purity/Melting Point Not specified in the snippet203-204°C
Workflow Diagram

Route 1 A 1,3-Benzodioxol-5-amine B 5-Acetamino-1,3-benzodioxole A->B Acetylation C 5-Acetamino-6-nitro-1,3-benzodioxole B->C Nitration D This compound C->D Deacetylation

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via 5-Bromo-1,3-benzodioxole Intermediates

An alternative strategy involves the use of a halogenated precursor, specifically 5-bromo-1,3-benzodioxole. This route offers a different approach to controlling the regioselectivity of the functional group introductions. The synthesis can theoretically proceed through two main variations: nitration followed by amination, or amination followed by nitration.

Mechanistic Rationale

The bromine atom serves as a directing group and a potential leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The powerful activating effect of the methylenedioxy group directs electrophilic substitution, such as nitration, primarily to the ortho position (C-6). The presence of an electron-withdrawing nitro group then activates the ring for subsequent nucleophilic displacement of the bromine by an amine source.

Experimental Protocols

Variation 2a: Nitration followed by Amination

Step 1: Nitration of 5-bromo-1,3-benzodioxole to 5-bromo-6-nitro-1,3-benzodioxole

  • Procedure: To a solution of 5-bromo-1,3-benzodioxole in glacial acetic acid, a mixture of nitric acid and glacial acetic acid is added dropwise while maintaining the temperature between 15-25°C. The product, 5-bromo-6-nitro-1,3-benzodioxole, is isolated by filtration and recrystallization from ethanol.

Step 2: Amination of 5-bromo-6-nitro-1,3-benzodioxole

This step would involve a nucleophilic aromatic substitution reaction to replace the bromine atom with an amino group.

  • Conceptual Procedure: 5-bromo-6-nitro-1,3-benzodioxole would be reacted with an ammonia source, such as aqueous or gaseous ammonia, often in the presence of a catalyst and under elevated temperature and pressure. The electron-withdrawing nitro group facilitates this substitution.

Variation 2b: Amination followed by Nitration

This variation would involve the initial conversion of 5-bromo-1,3-benzodioxole to 5-amino-1,3-benzodioxole, followed by nitration. However, controlling the regioselectivity of the nitration of 5-amino-1,3-benzodioxole can be challenging due to the strong activating nature of the amino group, which could lead to multiple nitrated products or oxidation. Protection of the amino group would likely be necessary, leading to a route similar to Route 1.

Data Summary for Route 2 (Variation 2a)
ParameterStep 1: NitrationStep 2: Amination (Conceptual)
Starting Material 5-bromo-1,3-benzodioxole5-bromo-6-nitro-1,3-benzodioxole
Key Reagents Nitric acid, Glacial acetic acidAmmonia source (e.g., NH3)
Reported Yield High regioselectivity reportedDependent on reaction conditions
Purity/Melting Point Not specified in the snippetNot applicable
Workflow Diagram

Route 2 A 5-Bromo-1,3-benzodioxole B 5-Bromo-6-nitro-1,3-benzodioxole A->B Nitration C This compound B->C Amination (SNAr)

Sources

A Comparative Guide to the Reactivity of 6-Nitro-1,3-benzodioxol-5-amine and Other Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, nitroanilines serve as pivotal building blocks for the synthesis of a diverse array of complex molecules. The strategic placement of substituents on the aniline ring profoundly influences the compound's electronic properties and, consequently, its chemical reactivity. This guide offers an in-depth comparative analysis of the reactivity of 6-Nitro-1,3-benzodioxol-5-amine against common nitroaniline isomers—namely 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. Our examination will be grounded in the principles of physical organic chemistry, supported by available experimental data and detailed protocols for comparative analysis.

Unveiling the Electronic Architecture: The Influence of the Benzodioxole Moiety

The reactivity of an aromatic amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the aromatic ring. In nitroanilines, a delicate interplay exists between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). The position of these groups dictates the overall electronic character of the molecule.

In this compound, the presence of the 1,3-benzodioxole (or methylenedioxy) ring introduces an additional layer of electronic influence. The two oxygen atoms of the dioxole ring donate electron density to the aromatic system through resonance, rendering the ring more electron-rich compared to a simple benzene ring[1][2]. This increased electron density enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

To quantify this effect, we can consider the Hammett substituent constant (σ). The 3,4-methylenedioxy group has a σp value of -0.32, indicating a strong electron-donating character through resonance. In this compound, this electron-donating effect counteracts the electron-withdrawing effect of the nitro group, leading to a unique reactivity profile compared to its simpler nitroaniline counterparts.

Basicity and Nucleophilicity: A Comparative Perspective

The basicity of an aniline, and by extension its nucleophilicity, is a direct measure of the availability of the nitrogen's lone pair of electrons. Electron-withdrawing groups decrease basicity by delocalizing this lone pair, while electron-donating groups increase it.

A comparison of the pKa values of the conjugate acids of nitroaniline isomers reveals the following trend in basicity:

3-Nitroaniline > 4-Nitroaniline > 2-Nitroaniline

This trend can be explained by the electronic effects of the nitro group. In the meta position, the nitro group exerts only its inductive electron-withdrawing effect. In the ortho and para positions, both inductive and resonance effects are at play, leading to a more significant decrease in basicity. The lower basicity of the ortho isomer is often attributed to steric hindrance and potential intramolecular hydrogen bonding.

For this compound, the electron-donating methylenedioxy group is expected to increase the electron density on the amino nitrogen, thereby increasing its basicity relative to other nitroanilines where the nitro group is in a similar position. We can predict its basicity to be higher than that of 4-nitroaniline.

Predicted Basicity Order: This compound > 3-Nitroaniline > 4-Nitroaniline > 2-Nitroaniline

This enhanced basicity suggests that this compound will be a more potent nucleophile in reactions involving the amino group.

Reactivity in Key Chemical Transformations

To provide a comprehensive comparison, we will examine the reactivity of these compounds in three fundamental reaction types: electrophilic aromatic substitution, diazotization, and reduction of the nitro group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The rate of reaction is therefore highly sensitive to the electron density of the ring. Activating groups increase the rate of EAS, while deactivating groups decrease it[3][4].

The amino group is a strong activating group and an ortho, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director. In nitroanilines, the directing effects of these two groups are in opposition.

For this compound, the electron-donating methylenedioxy group, in concert with the amino group, strongly activates the ring towards electrophilic attack. The positions ortho and para to the amino group are the most activated. Given the substitution pattern, the position para to the amino group is occupied by the nitro group, and one ortho position is part of the fused ring. Therefore, electrophilic substitution is most likely to occur at the remaining ortho position.

Predicted Order of Reactivity in Electrophilic Aromatic Substitution: This compound > Aniline > 3-Nitroaniline > 4-Nitroaniline > 2-Nitroaniline

The significantly enhanced reactivity of this compound is a direct consequence of the powerful electron-donating nature of the methylenedioxy group, which makes its aromatic ring the most nucleophilic among the compared compounds.

Proposed Experimental Protocol for Comparative Bromination

To experimentally validate the predicted order of reactivity in EAS, a competitive bromination experiment can be performed.

Objective: To determine the relative rates of bromination of this compound, 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.

Materials:

  • This compound

  • 2-Nitroaniline

  • 3-Nitroaniline

  • 4-Nitroaniline

  • Bromine

  • Acetic acid (solvent)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of each nitroaniline in acetic acid.

  • Mix the solutions in a reaction vessel.

  • Add a sub-stoichiometric amount of bromine in acetic acid to the mixture with vigorous stirring at a constant temperature.

  • After a set reaction time, quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the organic products with a suitable solvent (e.g., dichloromethane).

  • Analyze the product mixture using GC-MS to determine the relative amounts of the brominated products of each nitroaniline.

Expected Outcome: The ratio of the brominated products will directly correspond to the relative reactivity of the parent nitroanilines. It is anticipated that the brominated derivative of this compound will be the major product, confirming its higher reactivity.

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt[5]. This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for a wide range of transformations. The rate-determining step of diazotization is the attack of the amine on the nitrosating agent (e.g., N₂O₃ or NO⁺)[6][7]. Therefore, the reaction rate is dependent on the nucleophilicity of the amine.

Kinetic studies on the diazotization of substituted anilines have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it[6][7]. The reaction rate often correlates well with the pKa of the aniline; more basic anilines react faster.

Based on our predicted order of basicity, we can anticipate the following order of reactivity in diazotization:

Predicted Order of Reactivity in Diazotization: This compound > 3-Nitroaniline > 4-Nitroaniline > 2-Nitroaniline

The enhanced nucleophilicity of the amino group in this compound, due to the electron-donating methylenedioxy group, should lead to a faster rate of diazotization compared to the other nitroanilines.

Proposed Experimental Protocol for Comparative Diazotization Kinetics

Objective: To compare the rates of diazotization of this compound and 4-nitroaniline.

Methodology: The reaction can be monitored spectrophotometrically by following the disappearance of the nitroaniline or the appearance of the diazonium salt or a coupled azo dye product.

Procedure:

  • Prepare solutions of the nitroaniline and sodium nitrite in an acidic medium (e.g., HCl or H₂SO₄) at a constant, low temperature (0-5 °C).

  • Initiate the reaction by mixing the solutions in a cuvette placed in a temperature-controlled UV-Vis spectrophotometer.

  • Monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

  • Determine the initial rate of the reaction from the absorbance versus time data.

  • Repeat the experiment under identical conditions for the other nitroaniline.

Data Analysis: The initial rates of the reactions will provide a direct comparison of the reactivity of the two compounds. The rate constants can be calculated if the reaction order is determined.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common and important transformation. This reaction typically proceeds via catalytic hydrogenation or using reducing agents like metal-acid combinations (e.g., Sn/HCl) or sodium borohydride in the presence of a catalyst[8]. The rate of reduction is influenced by the electron density at the nitro group. Electron-withdrawing substituents on the aromatic ring generally facilitate the reduction by making the nitro group more electrophilic.

The rate of reduction of nitroaromatic compounds has been shown to correlate with their electron affinities[9]. A higher electron affinity leads to a faster reduction rate. The electron-donating methylenedioxy group in this compound will increase the electron density on the aromatic ring and at the nitro group, thereby decreasing its electron affinity. Consequently, the reduction of its nitro group is expected to be slower than that of other nitroanilines.

Predicted Order of Reactivity in Nitro Group Reduction: 2-Nitroaniline ≈ 4-Nitroaniline > 3-Nitroaniline > this compound

The ortho and para isomers are expected to be reduced faster due to the stronger electron-withdrawing effect of the nitro group at these positions. The meta isomer will be slightly less reactive, and this compound is predicted to be the least reactive due to the counteracting electron-donating effect of the methylenedioxy group.

Proposed Experimental Protocol for Comparative Catalytic Hydrogenation

Objective: To compare the rates of reduction of the nitro group in this compound and 4-nitroaniline.

Materials:

  • This compound

  • 4-Nitroaniline

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • In a hydrogenation vessel, dissolve a known amount of the nitroaniline in ethanol.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas to a constant pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Take aliquots of the reaction mixture at regular time intervals.

  • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the corresponding diamine product.

Data Analysis: Plot the concentration of the starting material versus time for each compound. The initial slope of these plots will give the initial rate of reaction, allowing for a direct comparison of their reduction rates.

Summary of Predicted Reactivity

Reaction TypePredicted Order of ReactivityRationale
Electrophilic Aromatic Substitution This compound > 3-Nitroaniline > 4-Nitroaniline > 2-NitroanilineThe electron-donating methylenedioxy group strongly activates the aromatic ring.
Diazotization This compound > 3-Nitroaniline > 4-Nitroaniline > 2-NitroanilineThe electron-donating methylenedioxy group increases the nucleophilicity of the amino group.
Nitro Group Reduction 2-Nitroaniline ≈ 4-Nitroaniline > 3-Nitroaniline > this compoundThe electron-donating methylenedioxy group decreases the electrophilicity of the nitro group.

Conclusion

The presence of the 1,3-benzodioxole moiety in this compound imparts a unique and predictable reactivity profile compared to simpler nitroaniline isomers. The strong electron-donating nature of the methylenedioxy group is anticipated to enhance the reactivity of the molecule in reactions where the aromatic ring or the amino group acts as a nucleophile, such as electrophilic aromatic substitution and diazotization. Conversely, this same electronic effect is expected to decrease the rate of reduction of the nitro group.

This guide provides a robust theoretical framework for understanding and predicting the chemical behavior of this compound. The proposed experimental protocols offer a practical means to validate these predictions and to generate valuable quantitative data for researchers in the fields of drug discovery and materials science. By understanding these reactivity principles, scientists can better design synthetic routes and optimize reaction conditions for the creation of novel and functional molecules.

Visualizing the Concepts

Figure 1: A conceptual diagram illustrating the influence of electronic effects on the predicted reactivity of this compound compared to other nitroanilines in key chemical transformations.

G start start add_br2 add_br2 start->add_br2 react react add_br2->react quench quench react->quench extract extract quench->extract analyze analyze extract->analyze end end analyze->end

Figure 2: A workflow diagram for the proposed competitive bromination experiment to determine the relative reactivity of nitroanilines in electrophilic aromatic substitution.

References

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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 6-Nitro-1,3-benzodioxol-5-amine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment

In the landscape of pharmaceutical development and high-stakes chemical research, the purity of an intermediate compound is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 6-Nitro-1,3-benzodioxol-5-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and research compounds, is no exception.[1][2][] Its molecular structure, featuring a nitro group and an amine on a benzodioxole core, presents specific analytical challenges and necessitates a robust, multi-faceted approach to purity validation.

This guide provides an in-depth comparison of two gold-standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this critical intermediate. We will move beyond procedural outlines to explore the scientific rationale behind methodological choices, presenting these techniques not as isolated tests, but as a synergistic, self-validating system. Adherence to stringent analytical validation is a core tenet of regulatory bodies and is enshrined in guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7] This guide is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to implement a scientifically sound and defensible purity validation strategy.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for its unparalleled ability to separate, detect, and quantify impurities.[8][9] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging polarity differences to separate the target analyte from process-related impurities (e.g., starting materials, by-products) and potential degradants.[8]

The Causality Behind the Method: Why RP-HPLC?

The choice of RP-HPLC with a C18 stationary phase is deliberate. The benzodioxole core imparts significant hydrophobic character to the molecule, allowing for strong retention and interaction with the nonpolar C18 alkyl chains. The nitro and amine functional groups provide sufficient polarity to ensure elution with a common polar mobile phase, such as a mixture of acetonitrile and water. This setup provides an ideal selectivity window for separating impurities that may differ slightly in polarity, such as isomers or compounds with related functional groups.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a robust method suitable for routine quality control and impurity determination. Analytical method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[10][11][12][13]

1. Instrumentation and Consumables:

  • HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Note: A full DAD scan is recommended during method development to identify the optimal wavelength for all relevant peaks).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10.0 mL with the sample diluent to achieve a final concentration of ~1.0 mg/mL.

  • Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.

4. Data Analysis and Purity Calculation:

  • The purity is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurities at or above the reporting threshold (typically 0.05% as per ICH Q3A) should be reported.[5]

Data Presentation: Representative HPLC Purity Analysis
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
14.211,5600.08Unknown Impurity
28.951,945,80099.75This compound
310.123,3100.17Known By-product
Total 1,950,670 100.00
Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject 5 µL onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Quantitative NMR (qNMR) for Absolute Purity and Identity Confirmation

While HPLC is excellent for impurity profiling, it provides a relative purity value. Quantitative NMR (qNMR) offers a distinct and powerful alternative, providing an absolute purity assessment traceable to a certified reference material.[14][15] It is recognized as a primary ratio method of measurement. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14][16] By co-dissolving a precisely weighed sample with a precisely weighed internal standard of known purity, we can calculate the absolute purity of the analyte.

The Causality Behind the Method: Why qNMR?
  • Absolute Quantification: qNMR does not require a specific, highly purified reference standard of the analyte itself. Instead, a well-characterized, stable internal standard can be used, making it invaluable for novel compounds or intermediates where a certified standard may not exist.[15][16]

  • Structural Confirmation: The same experiment provides a high-resolution ¹H NMR spectrum, which serves as a definitive fingerprint of the molecule. This confirms the identity of the main component and can help in the structural elucidation of any major impurities if their signals are resolved.

  • Non-Destructive: The sample can be recovered after analysis if needed.[15]

Experimental Protocol: A Validated qNMR Method

1. Instrumentation and Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.

  • Certified Internal Standard (IS): Maleic acid (purity ≥ 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • High-precision analytical balance.

2. Sample Preparation (Critical Step):

  • Accurately weigh approximately 15 mg of this compound (m_analyte).

  • Accurately weigh approximately 10 mg of the maleic acid internal standard (m_IS) into the same vial.

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically d1 ≥ 30 s for accurate quantitation).

    • Pulse Angle: 90°

    • Number of Scans (ns): ≥ 16 (to ensure good signal-to-noise ratio).

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline-correct the spectrum.

  • Integrate a well-resolved signal from the analyte (I_analyte). For this compound, the singlet from the dioxole protons (-O-CH₂-O-) is an excellent choice.

  • Integrate a well-resolved signal from the internal standard (I_IS). For maleic acid, the singlet from the two vinyl protons is used.

  • Calculate the purity using the following equation[14]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (N_analyte = 2 for -O-CH₂-O-; N_IS = 2 for maleic acid)

    • M: Molar mass (M_analyte = 182.13 g/mol ; M_IS = 116.07 g/mol )

    • m: Mass

    • Purity_IS: Purity of the internal standard (e.g., 99.8%)

Data Presentation: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15s1HH-7 (Aromatic)
6.60s1HH-4 (Aromatic)
6.10s2HH-2 (-O-CH₂-O-)
5.50 (broad)s2H-NH₂

Note: Chemical shifts are predictive and may vary slightly.

Visualization: qNMR Workflow and Analyte Structure

QNMR_Workflow cluster_prep Precise Preparation cluster_acq NMR Acquisition cluster_data Data Analysis weigh_analyte Weigh Analyte (m_analyte) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Int. Std. (m_IS) weigh_is->dissolve acquire Acquire ¹H Spectrum (d1 ≥ 30s) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity (qNMR Formula) integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity determination.

structure img img

Caption: Structure of this compound.

Part 3: An Integrated Strategy - Comparison and Synergy

Neither HPLC nor qNMR alone tells the complete story. A robust validation strategy leverages the strengths of both, providing an orthogonal and comprehensive assessment of purity and identity.

Comparative Guide: HPLC vs. qNMR
FeatureHPLC (Area % Method)Quantitative NMR (qNMR)
Principle Relative quantification based on UV response.Absolute quantification based on molar equivalence.
Reference Standard Requires a high-purity standard of the analyte for accurate quantification (potency assay). Area % assumes equal response factors.Requires a certified internal standard (e.g., maleic acid), not the analyte itself.[15]
Information Provided Excellent for detecting and quantifying trace impurities (impurity profile).Provides absolute purity of the main component and confirms its chemical structure.
Sensitivity High (can detect impurities down to ~0.01-0.05%).Lower for trace impurities; best for quantifying the main component (>95%).
Throughput Moderate to high.Lower, due to longer acquisition times for quantitation.
Sample State Destructive (sample is consumed).Non-destructive (sample can be recovered).[15]

Conclusion: A Dual-Methodology Approach for Unimpeachable Validation

The validation of this compound purity is most rigorously accomplished not by choosing between HPLC and NMR, but by integrating them.

  • Use HPLC to develop a detailed impurity profile . This method excels at separating and detecting unknown and known impurities, satisfying the regulatory need to identify and quantify species present at low levels.[4][5]

  • Use qNMR to determine the absolute purity (assay value) of the bulk material and to provide unambiguous structural confirmation . This anchors the entire analysis to a primary method, ensuring accuracy and traceability.

By employing this orthogonal, two-pronged strategy, researchers and drug developers can generate a complete, self-validating data package. This approach provides the highest degree of confidence in the material's quality, ensuring that subsequent research or manufacturing steps are built on a foundation of unimpeachable scientific integrity.

References

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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: https://www.pharmaguideline.
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  • Quantitative NMR. Organic Primary Standards Group, NMIJ. Available at: https://unit.aist.go.jp/nmij/english/service/chem/organic/qnmr/
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  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-r2-impurities-new-drug-substances-step-5_en.pdf
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  • Analytical method validation: A brief review. JPR. Available at: https://jprsolutions.info/files/final-file-5c47f7169d25b9.01186812.pdf
  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. Available at: https://ntp.niehs.nih.gov/iccvam/suppdocs/feddocs/ich/ich-q6b-1999.pdf
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  • 1,3-Benzodioxole, 5-nitro-. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/75798
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem. Available at: https://www.benchchem.com/application-notes/comparative-purity-analysis-of-n-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine-by-hplc
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Differentiating Key Intermediates: A Spectroscopic Guide to 6-Nitro-1,3-benzodioxol-5-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis and drug development, the unambiguous identification of molecular structure is paramount. Positional isomers, molecules with identical formulas but different arrangements of functional groups, can exhibit vastly different pharmacological, toxicological, and chemical properties. For researchers working with derivatives of 1,3-benzodioxole (also known as methylenedioxybenzene), a scaffold present in numerous natural products and synthetic compounds, the precise characterization of substituted isomers is a critical control point.

This guide provides an in-depth spectroscopic comparison of 6-Nitro-1,3-benzodioxol-5-amine and its key positional isomers: 4-Nitro-1,3-benzodioxol-5-amine and 5-Nitro-1,3-benzodioxol-4-amine. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), can be expertly applied to differentiate these closely related compounds. The causality behind experimental choices and the interpretation of spectral data will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isomers in Focus

The three isomers share the same molecular formula (C₇H₆N₂O₄) and mass (182.13 g/mol ), making their differentiation reliant on subtle but distinct spectroscopic signatures that arise from the varied electronic environments created by the placement of the electron-donating amine (-NH₂) group and the electron-withdrawing nitro (-NO₂) group on the benzodioxole ring.

Compound Name Structure Key Feature
This compound Amine and Nitro groups are ortho to each other. Aromatic protons are para.
4-Nitro-1,3-benzodioxol-5-amine Amine and Nitro groups are ortho to each other. Aromatic protons are meta.
5-Nitro-1,3-benzodioxol-4-amine Amine and Nitro groups are ortho to each other. Aromatic protons are ortho.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a definitive fingerprint for each isomer.

Causality in NMR: Why Substituent Position Matters

The electronic nature of the -NH₂ and -NO₂ groups dictates the chemical shifts of the nearby aromatic protons. The electron-donating amine group shields adjacent protons (causing an upfield shift to lower ppm values), while the electron-withdrawing nitro group deshields them (causing a downfield shift to higher ppm values). The spatial relationship between the two aromatic protons determines their coupling.

  • ortho protons (on adjacent carbons) will couple, typically showing a doublet with a J-coupling constant of ~7-9 Hz.

  • meta protons (separated by one carbon) will show weaker coupling, appearing as a doublet with a small J-coupling of ~2-3 Hz.

  • para protons (on opposite carbons) do not couple and will appear as singlets.

Experimental Protocol: ¹H NMR

A standardized protocol ensures reproducibility and accurate data interpretation.

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Comparative ¹H NMR Analysis
IsomerAromatic Proton H-4/H-7Aromatic Proton H-5/H-6Methylene Protons (-OCH₂O-)
This compound H-7: Singlet ( deshielded by -NO₂)H-4: Singlet (shielded by -NH₂)Singlet (~6.0 ppm)
4-Nitro-1,3-benzodioxol-5-amine H-7: Doublet (J ≈ 2-3 Hz)H-6: Doublet (J ≈ 2-3 Hz)Singlet (~6.1 ppm)
5-Nitro-1,3-benzodioxol-4-amine H-7: Doublet (J ≈ 8-9 Hz)H-6: Doublet (J ≈ 8-9 Hz)Singlet (~6.1 ppm)

Analysis:

  • This compound is uniquely identified by the presence of two singlets in the aromatic region, a direct consequence of the para relationship between the two aromatic protons.

  • The other two isomers both show two doublets . They are distinguished by their coupling constants. The meta protons of 4-Nitro-1,3-benzodioxol-5-amine exhibit a small J-value, while the ortho protons of 5-Nitro-1,3-benzodioxol-4-amine show a much larger coupling constant.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for confirming the presence of key functional groups.

Causality in IR: Identifying Functional Group Vibrations

The primary amine and nitro groups have characteristic stretching frequencies.

  • N-H Stretch (Amine): Primary amines (-NH₂) display two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1]

  • N-O Stretch (Nitro): Aromatic nitro compounds (-NO₂) show two strong absorption bands resulting from asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching.[2]

  • O-C-O Stretch (Benzodioxole): The dioxole ring exhibits a characteristic C-O-C stretching vibration, often seen around 1245 cm⁻¹.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Caption: Workflow for solid sample analysis using ATR-FTIR.

Comparative IR Data Summary

While all three isomers will show the characteristic bands for the amine, nitro, and benzodioxole groups, subtle shifts in the exact frequencies can occur due to changes in the electronic environment and potential for intramolecular hydrogen bonding between the adjacent -NH₂ and -NO₂ groups.

Vibration ModeExpected Wavenumber (cm⁻¹)Isomer-Specific Notes
N-H Asymmetric Stretch3450 - 3490The position can be influenced by intramolecular H-bonding.
N-H Symmetric Stretch3350 - 3400The presence of two distinct peaks confirms a primary amine.
Aromatic C-H Stretch3000 - 3100Typically weak.
NO₂ Asymmetric Stretch1500 - 1550Strong absorption, characteristic of aromatic nitro compounds.[2][4]
NO₂ Symmetric Stretch1330 - 1360Strong absorption.[2][4]
Aromatic C=C Stretch1450 - 1600Multiple bands expected.
C-O-C Asymmetric Stretch1230 - 1260Strong, characteristic band for the dioxole moiety.[3]

Analysis: IR spectroscopy is excellent for confirming that all three functional groups (amine, nitro, benzodioxole) are present. While it may not be the primary tool for distinguishing between these specific positional isomers, it serves as a crucial validation step.

Part 3: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is sensitive to the extent of the conjugated π-electron system.

Causality in UV-Vis: The "Push-Pull" Effect

The combination of an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on a benzene ring creates a "push-pull" system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] A lower energy gap results in absorption at a longer wavelength (a bathochromic or red shift). The efficiency of this charge transfer, and thus the λmax, is highly dependent on the relative positions of the donor and acceptor groups.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Standard procedure for obtaining a UV-Vis absorption spectrum.

Comparative UV-Vis Analysis

The analysis of nitroaniline isomers serves as an excellent model for predicting the behavior of the target compounds. For nitroanilines, the λmax follows the order ortho > para > meta.[6][7] This is because the ortho and para isomers allow for more effective charge-transfer resonance structures compared to the meta isomer.

IsomerRelative Substituent PositionExpected λmax TrendRationale
This compound orthoLongest λmaxStrong intramolecular charge transfer (ICT) and potential for H-bonding stabilization of the excited state.
4-Nitro-1,3-benzodioxol-5-amine orthoLongest λmaxStrong ICT, similar to the 6-nitro isomer.
5-Nitro-1,3-benzodioxol-4-amine orthoLongest λmaxStrong ICT, similar to the other ortho isomers.

Note: While all three are ortho isomers, subtle differences in λmax are expected due to the influence of the fused dioxole ring on the benzene π-system. However, they will all show a significantly red-shifted λmax compared to a non-push-pull substituted benzodioxole.

Part 4: Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.

Causality in MS: Fragmentation Pathways

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion (M⁺˙) is formed. This high-energy ion can then fragment in characteristic ways. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (-NO₂) or the loss of nitric oxide (-NO) followed by carbon monoxide (-CO).[8]

Comparative MS Analysis

All three isomers will have the same molecular weight, so the molecular ion peak will appear at the same mass-to-charge ratio (m/z) of 182. Differentiation must rely on potential differences in the relative abundances of fragment ions.

Ionm/zExpected Formation
[M]⁺˙182Molecular Ion
[M - NO]⁺152Loss of nitric oxide
[M - NO₂]⁺136Loss of nitro group
[M - NO - CO]⁺124Subsequent loss of carbon monoxide

The relative proximity of the amine and nitro groups can influence fragmentation (an "ortho effect"), potentially leading to different ratios of fragment ions. However, without reference spectra for each pure isomer, using MS for definitive differentiation is less reliable than NMR. Its primary role is to confirm the molecular weight of 182.

Conclusion

The unambiguous differentiation of this compound and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹H NMR Spectroscopy stands as the definitive method, providing clear and distinct splitting patterns and chemical shifts based on the unique spatial relationships of the aromatic protons in each isomer. The presence of two singlets is a unique identifier for this compound.

  • Infrared Spectroscopy serves as an essential tool for confirming the presence of the required amine, nitro, and benzodioxole functional groups in the molecule.

  • UV-Visible Spectroscopy confirms the "push-pull" electronic nature of the molecules, with all isomers showing a characteristic long-wavelength absorption due to intramolecular charge transfer.

  • Mass Spectrometry validates the molecular formula by confirming the molecular weight of 182 g/mol .

By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently identify and characterize these critical intermediates, ensuring the integrity and success of their synthetic and developmental workflows.

References

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A Senior Scientist's Guide to Evaluating the Biological Activity of 6-Nitro-1,3-benzodioxol-5-amine Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the biological activities of novel derivatives of 6-Nitro-1,3-benzodioxol-5-amine. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to screening and characterization. The 1,3-benzodioxole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological effects, including anticancer, antimicrobial, and antioxidant activities.[1][2][3] The addition of a nitro group at the 6-position and an amine at the 5-position creates a unique electronic environment and provides a critical handle for synthetic modification, making this scaffold a compelling starting point for drug discovery.

The nitro group, in particular, is a key pharmacophore whose biological effects are often mediated by its metabolic reduction within target cells or microorganisms to generate reactive nitroso and hydroxylamine intermediates or release reactive nitrogen species.[4][5][6] This guide will detail the necessary assays to probe these activities, compare the performance of derivatives, and provide the foundational protocols required for a thorough investigation.

Chapter 1: The Strategic Framework for Evaluation

A systematic, tiered approach is essential to efficiently screen a library of novel derivatives. The goal is to move from broad, high-throughput assays to more specific, mechanism-of-action studies for the most promising candidates. This workflow minimizes resource expenditure while maximizing data quality.

The Causality Behind the Workflow: We begin with broad cytotoxicity screening against both cancerous and non-cancerous cell lines. This initial step is critical for two reasons: it identifies compounds with potential anticancer activity and simultaneously flags those with general toxicity, which might be undesirable for most therapeutic applications.[7] Compounds showing selective cytotoxicity against cancer cells are then prioritized for more detailed anticancer evaluation. In parallel, all compounds are screened for antimicrobial activity, as the nitroaromatic scaffold is a known antimicrobial pharmacophore.[6] This parallel-pathway approach ensures that no potential therapeutic application is overlooked.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Evaluation & Prioritization cluster_2 Phase 3: In-Depth Analysis synthesis Library of Novel This compound Derivatives cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT against Cancer & Normal Cell Lines) synthesis->cytotoxicity antimicrobial Primary Antimicrobial Screen (e.g., Agar Disk Diffusion) synthesis->antimicrobial cancer_hits Identify Hits with High Selective Cytotoxicity (High SI) cytotoxicity->cancer_hits antimicrobial_hits Identify Hits with Significant Zone of Inhibition antimicrobial->antimicrobial_hits cancer_moa Anticancer MoA Studies: - Cell Cycle Analysis - Apoptosis Assays - Target Engagement cancer_hits->cancer_moa mic_determination Quantitative Antimicrobial Assays: - Broth Microdilution (MIC) - Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) antimicrobial_hits->mic_determination

A tiered workflow for evaluating novel derivatives.

Chapter 2: Comparative Evaluation of Anticancer Activity

The 1,3-benzodioxole scaffold has been incorporated into several potent anticancer agents.[8] Mechanisms of action can include the inhibition of tubulin polymerization, induction of apoptosis through oxidative stress, and inhibition of critical enzyme systems like thioredoxin reductase.[9][10][11] Our primary goal is to identify derivatives that are highly potent against cancer cells while sparing normal, healthy cells.

Data Presentation: Comparing Cytotoxicity

The primary output of a cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[12] To compare derivatives, we calculate the Selectivity Index (SI), which is the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity and is a key indicator of therapeutic potential.

Table 1: Illustrative Cytotoxicity and Selectivity Index Data This table is a template for presenting experimental data. Values are for illustrative purposes only.

Compound IDTarget Cell LineIC50 (µM)Normal Cell Line (HEK293) IC50 (µM)Selectivity Index (SI)
Parent Scaffold MCF-7 (Breast)45.2> 100> 2.2
HeLa (Cervical)68.1> 100> 1.5
Derivative A MCF-7 (Breast)8.4 > 100> 11.9
HeLa (Cervical)12.3> 100> 8.1
Derivative B MCF-7 (Breast)22.555.02.4
HeLa (Cervical)31.055.01.8
Doxorubicin MCF-7 (Breast)0.95.86.4
(Control)HeLa (Cervical)1.25.84.8
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a robust and widely used method for assessing cell viability based on the metabolic activity of mitochondria.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each derivative.[13]

Mechanistic Insights: Potential Signaling Pathways

Cytotoxic compounds often induce cell death via apoptosis. This can be triggered by intrinsic pathways, such as the generation of reactive oxygen species (ROS) that damage mitochondria, leading to the release of cytochrome c and the activation of a caspase cascade. The nitro group on the benzodioxole scaffold makes it a candidate for inducing such oxidative stress upon bioreduction.

G compound Nitrobenzodioxole Derivative reduction Intracellular Bioreduction compound->reduction Enzymatic ros Increased Reactive Oxygen Species (ROS) reduction->ros mito Mitochondrial Damage ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

A potential apoptotic pathway induced by nitro compounds.

Chapter 3: Comparative Evaluation of Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the reduction of the nitro group by microbial nitroreductases into cytotoxic species that can damage DNA and other critical macromolecules.[6]

Data Presentation: Comparing Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity. It represents the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[15][16] A lower MIC value indicates greater potency.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data This table is a template for presenting experimental data. Values are in µg/mL and are for illustrative purposes only.

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Parent Scaffold > 128> 128> 128
Derivative A 163264
Derivative B 4 8 16
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the "gold standard" for determining MIC values as it provides a quantitative result that can be easily compared across different compounds and studies.[16][17]

Methodology:

  • Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[16]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in the broth. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Leave one well as a sterility control (broth only) and another as a growth control (broth + inoculum, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.[18]

Conclusion and Future Outlook

This guide provides a structured, evidence-based framework for the comprehensive evaluation of this compound derivatives. By employing a tiered screening cascade and focusing on quantitative, comparative data, researchers can efficiently identify lead candidates for further development. The protocols described herein for cytotoxicity (MTT assay) and antimicrobial activity (broth microdilution) are robust, reproducible, and serve as the cornerstone for any drug discovery program targeting this chemical class.

Promising candidates identified through this workflow should be advanced to more complex studies, including further mechanism-of-action elucidation, in vivo efficacy testing in animal models, and preliminary ADME/Tox profiling. The ultimate goal is to build a comprehensive structure-activity relationship (SAR) profile[19] that connects specific chemical modifications to enhanced biological activity and selectivity, paving the way for the next generation of therapeutics derived from this versatile scaffold.

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benchmarking the performance of 6-Nitro-1,3-benzodioxol-5-amine in specific named reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 6-Nitro-1,3-benzodioxol-5-amine, a substituted ortho-nitroaniline, presents itself as a potentially valuable synthon due to its unique electronic and structural features. The presence of the electron-donating benzodioxole ring, juxtaposed with the strongly electron-withdrawing nitro group and a reactive primary amine, suggests a nuanced reactivity profile.

This guide provides an in-depth technical comparison of the performance of this compound in key named reactions for heterocyclic synthesis. By examining its reactivity in the context of well-established transformations and comparing it with alternative substituted anilines, we aim to provide actionable insights for its application in synthetic chemistry. The analysis is grounded in established reaction mechanisms and supported by available experimental data for analogous compounds, offering a predictive framework for its utility.

The Skraup Quinoline Synthesis: A Classic Route to Quinolines

The Skraup synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the quinoline scaffold from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often the corresponding nitro-compound of the starting amine or arsenic pentoxide).[1][2] The reaction is notoriously vigorous and often requires careful temperature control and the use of moderators like ferrous sulfate to prevent polymerization and charring.[1]

Mechanistic Considerations for this compound

The mechanism of the Skraup reaction involves the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to the quinoline. The nucleophilicity of the starting aniline is a critical factor for the initial Michael addition.

For this compound, the primary amino group is positioned ortho to a strongly electron-withdrawing nitro group. This arrangement significantly reduces the nucleophilicity of the amine due to the inductive and resonance effects of the nitro group, which deactivates the aromatic ring towards electrophilic attack. This deactivation is expected to slow down the initial Michael addition step and the subsequent electrophilic cyclization.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Amine This compound Michael Michael Addition (Amine + Acrolein) Amine->Michael Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Acrolein Acrolein Formation (Dehydration of Glycerol) H2SO4->Acrolein Catalyst Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Reagent Acrolein->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Cyclization->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Generalized workflow of the Skraup quinoline synthesis.

Performance Comparison with Alternative Anilines
Starting AnilineProduct(s)Typical Yield (%)Key Observations & References
AnilineQuinoline84-91The benchmark for unsubstituted anilines under optimized conditions.[1]
o-Nitroaniline8-NitroquinolineLow (~17%)The ortho-nitro group significantly deactivates the amine, leading to poor yields.[3]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixtureYields are generally lower than for aniline due to the deactivating nitro group.[1]
p-Nitroaniline6-NitroquinolineModerateThe para-nitro group also reduces reactivity, but often performs better than the ortho-isomer.[1]
This compound (Predicted) Substituted NitroquinolineLow to Very Low The ortho-nitro group is expected to severely hinder the reaction, similar to o-nitroaniline. The benzodioxole moiety may offer some electronic compensation, but the steric hindrance and strong deactivation are likely to dominate.

The Combes Quinoline Synthesis: A Milder Alternative?

The Combes synthesis offers an alternative route to quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] This method can provide access to different substitution patterns compared to the Skraup synthesis and generally proceeds under less harsh conditions.

Mechanistic Insights and Predicted Reactivity

The Combes synthesis initiates with the formation of an enamine from the aniline and the β-diketone, followed by an acid-catalyzed cyclization and dehydration. A critical factor is the nucleophilicity of the enamine intermediate for the cyclization step.

For this compound, the presence of the ortho-nitro group is highly problematic. It has been noted that strongly electron-withdrawing groups, such as the nitro group, can prevent the cyclization step of the Combes synthesis altogether.[5][6] The electron-poor nature of the aromatic ring, a consequence of the nitro group's influence, disfavors the intramolecular electrophilic aromatic substitution required for ring closure.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Amine Aniline Derivative Enamine Enamine Formation Amine->Enamine Diketone β-Diketone Diketone->Enamine Acid Acid Catalyst Cyclization Acid-Catalyzed Cyclization Acid->Cyclization Catalyst Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: Generalized workflow of the Combes quinoline synthesis.

Performance Comparison with Alternative Anilines
Starting Anilineβ-DiketoneProductPerformance & References
AnilineAcetylacetone2,4-DimethylquinolineGenerally good yields under various acidic conditions.[4][5]
p-AnisidineAcetylacetone6-Methoxy-2,4-dimethylquinolineThe electron-donating methoxy group facilitates the reaction.
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinolineElectron-withdrawing but less deactivating halogens still allow the reaction to proceed.[6]
This compound (Predicted) AcetylacetoneNo Reaction or Trace Product The strongly deactivating ortho-nitro group is expected to prevent the cyclization step, leading to reaction failure.[5][6]

Experimental Protocols

While direct experimental data for this compound in the following reactions is not available, these generalized protocols for the Skraup and Combes syntheses serve as a reference for researchers attempting to explore its reactivity or that of analogous compounds.

General Protocol for the Skraup Synthesis of Quinoline from Aniline

This protocol is adapted from established literature procedures and should be performed with extreme caution due to the highly exothermic nature of the reaction.[1]

  • Preparation: In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and a moderator such as ferrous sulfate heptahydrate. Finally, add the oxidizing agent (e.g., nitrobenzene).

  • Reaction: Heat the mixture gently. The reaction is highly exothermic and will likely begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Reflux: After the initial exothermic reaction subsides, continue to heat the mixture at a gentle reflux for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool and then carefully pour it onto crushed ice or into a large volume of cold water.

  • Neutralization: Cautiously neutralize the acidic solution with a concentrated solution of a base (e.g., sodium hydroxide) until it is strongly alkaline.

  • Isolation and Purification: Isolate the crude product, which may precipitate or can be extracted with an organic solvent. Further purification is typically achieved by distillation or recrystallization.

General Protocol for the Combes Synthesis of a 2,4-Disubstituted Quinoline

This protocol is a generalized procedure and may require optimization for specific substrates.[4]

  • Condensation: In a round-bottom flask, combine the aniline and the β-diketone (e.g., acetylacetone).

  • Catalyst Addition: Slowly and with cooling, add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 130-140°C for polyphosphoric acid) for the specified time.

  • Work-up: After the reaction is complete, allow the mixture to cool and then pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

  • Isolation and Purification: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, it can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Overall Assessment and Future Directions

Based on the analysis of its electronic properties and comparison with analogous compounds, this compound is predicted to be a poor substrate for classical named reactions that rely on the nucleophilicity of the aniline and the aromatic ring for cyclization, such as the Skraup and Combes syntheses. The strong deactivating effect of the ortho-nitro group is the primary factor limiting its reactivity in these transformations.

For researchers aiming to incorporate the 6-nitro-1,3-benzodioxole moiety into a quinoline framework, alternative synthetic strategies should be considered. These might include:

  • Synthesis from a pre-functionalized benzodioxole: Constructing the quinoline ring via a different synthetic route, such as the Friedländer or Pfitzinger synthesis, using a suitably substituted 6-amino-1,3-benzodioxole derivative that does not contain the deactivating nitro group in the ortho position during the critical cyclization step.[7][8] The nitro group could potentially be introduced at a later stage in the synthesis.

  • Modern Cross-Coupling Methodologies: Employing modern palladium- or copper-catalyzed cross-coupling reactions to build the quinoline ring system from appropriately functionalized precursors.

Further experimental investigation is warranted to definitively determine the reactivity of this compound in these and other named reactions. However, the predictive analysis presented in this guide, based on fundamental principles of organic chemistry and available comparative data, provides a strong rationale for exploring alternative synthetic pathways.

References

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A Comparative Guide to the Synthesis of 6-Nitro-1,3-benzodioxol-5-amine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,3-benzodioxol-5-amine is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active compounds. The strategic placement of the nitro and amine groups on the benzodioxole scaffold allows for diverse functionalization, making it a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive cost-benefit analysis of two primary synthetic strategies for obtaining this important compound, offering an in-depth look at the chemical pathways, economic viability, and practical considerations for laboratory and potential scale-up applications.

Strategic Overview: Two Primary Synthetic Pathways

The synthesis of this compound can be approached from two main starting materials, each presenting a unique set of advantages and challenges.

  • Route 1: The Piperonal Pathway. This strategy commences with the readily available and relatively inexpensive starting material, piperonal (1,3-benzodioxole-5-carbaldehyde). The synthesis involves a two-step process: nitration of the aromatic ring followed by the conversion of the aldehyde functionality into an amine.

  • Route 2: The Benzodioxol-5-amine Pathway. This alternative approach begins with 1,3-benzodioxol-5-amine. The synthesis proceeds through a three-step sequence: protection of the amine group via acetylation, subsequent nitration of the aromatic ring, and finally, deprotection to yield the desired product.

This guide will dissect each route, providing detailed experimental protocols, a comparative analysis of cost and yield, and a discussion of safety and scalability considerations.

Visualizing the Synthetic Strategies

To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using Graphviz.

Synthetic_Route_1 Piperonal Piperonal Nitropiperonal 6-Nitro-1,3-benzodioxole-5-carbaldehyde Piperonal->Nitropiperonal Nitration (HNO3) Final_Product This compound Nitropiperonal->Final_Product Reductive Amination

Caption: Route 1: Synthesis from Piperonal.

Synthetic_Route_2 Start 1,3-Benzodioxol-5-amine Acetylated 5-Acetamino-1,3-benzodioxole Start->Acetylated Acetylation (Acetic Anhydride) Nitrated_Acetylated 5-Acetamino-6-nitro-1,3-benzodioxole Acetylated->Nitrated_Acetylated Nitration (HNO3) Final_Product This compound Nitrated_Acetylated->Final_Product Deacetylation (e.g., Sodium Methoxide)

Caption: Route 2: Synthesis from 1,3-Benzodioxol-5-amine.

In-Depth Analysis of Synthetic Strategies

Route 1: The Piperonal Pathway

This pathway is attractive due to the low cost and widespread availability of piperonal, a common fragrance and flavoring agent.

Step 1: Nitration of Piperonal

The initial step involves the electrophilic aromatic substitution of a nitro group onto the piperonal ring. The electron-donating nature of the methylenedioxy group directs the nitration to the position ortho to the aldehyde.

Experimental Protocol: Nitration of Piperonal

  • Materials: Piperonal, Concentrated Nitric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve piperonal in a suitable solvent such as glacial acetic acid.

    • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature between 15-25°C.

    • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-water to precipitate the product, 6-Nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal).

    • The solid product is collected by filtration, washed with water until neutral, and dried.

  • Yield: This reaction typically proceeds with a high yield, often around 95%.[1]

Step 2: Reductive Amination of 6-Nitro-1,3-benzodioxole-5-carbaldehyde

The conversion of the aldehyde group in 6-nitropiperonal to a primary amine is a critical step. Reductive amination is a common and effective method for this transformation. This can be achieved in a one-pot reaction where the aldehyde first reacts with an ammonia source (like ammonium acetate) to form an imine, which is then reduced in situ to the amine using a suitable reducing agent like sodium borohydride.

Experimental Protocol: Reductive Amination

  • Materials: 6-Nitro-1,3-benzodioxole-5-carbaldehyde, Ammonium Acetate, Sodium Borohydride, Methanol.

  • Procedure:

    • Dissolve 6-Nitro-1,3-benzodioxole-5-carbaldehyde and a molar excess of ammonium acetate in methanol.

    • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Cost-Benefit Analysis of Route 1

ParameterAnalysis
Cost of Starting Materials Piperonal is a relatively inexpensive and widely available commodity chemical. Bulk pricing can be as low as $82.50 - $138.00 per kg.
Reagent Costs Concentrated nitric acid and sodium borohydride are common and affordable laboratory reagents. The cost of ammonium acetate and solvents is also minimal.
Yield The nitration step has a high reported yield (around 95%).[1] The yield of the reductive amination step can be variable but is generally good.
Scalability The nitration of piperonal is a well-established reaction that can be scaled up. However, nitration reactions are highly exothermic and require careful temperature control, which can be a challenge on a large scale.[2][3] Reductive aminations are also generally scalable.
Safety Concentrated nitric acid is a strong oxidizing agent and is corrosive. Nitration reactions can be hazardous if not properly controlled due to their exothermic nature and the potential for runaway reactions.[3][4] Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
Environmental Impact The use of strong acids and organic solvents contributes to waste generation. However, reductive amination is considered a relatively green method for amine synthesis as it can often be performed in one pot, reducing waste from intermediate purification steps.[5]
Route 2: The Benzodioxol-5-amine Pathway

This route offers an alternative approach, starting with a pre-existing amine functionality that is protected before the nitration step.

Step 1: Acetylation of 1,3-Benzodioxol-5-amine

The primary amine group is protected as an acetamide to prevent side reactions during the subsequent nitration step.

Experimental Protocol: Acetylation of 1,3-Benzodioxol-5-amine

  • Materials: 1,3-Benzodioxol-5-amine, Acetic Anhydride, Pyridine (or another suitable base).

  • Procedure:

    • Dissolve 1,3-benzodioxol-5-amine in a suitable solvent, such as dichloromethane or ethyl acetate.

    • Add a base, such as pyridine, to the solution.

    • Slowly add acetic anhydride to the stirred solution at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain 5-acetamino-1,3-benzodioxole.

  • Yield: Acetylation reactions of primary amines typically proceed with high yields.

Step 2: Nitration of 5-Acetamino-1,3-benzodioxole

The acetylated compound is then nitrated. The acetamido group is an ortho-, para-director, and the methylenedioxy group is also an ortho-, para-director. This combination strongly directs the incoming nitro group to the 6-position.

Experimental Protocol: Nitration of 5-Acetamino-1,3-benzodioxole

  • Materials: 5-Acetamino-1,3-benzodioxole, Concentrated Nitric Acid, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 5-acetamino-1,3-benzodioxole in glacial acetic acid and cool the mixture in an ice bath.

    • Slowly add a solution of concentrated nitric acid in glacial acetic acid, maintaining a low temperature.[6]

    • After the addition, allow the reaction to proceed at a controlled temperature until completion.

    • Pour the reaction mixture into ice-water to precipitate the product, 5-acetamino-6-nitro-1,3-benzodioxole.

    • Collect the solid by filtration, wash with water, and dry.

  • Yield: The nitration of acetanilides generally gives good yields.

Step 3: Deacetylation of 5-Acetamino-6-nitro-1,3-benzodioxole

The final step is the removal of the acetyl protecting group to reveal the free amine. This is typically achieved by hydrolysis under basic or acidic conditions. A common method involves the use of sodium methoxide in methanol.

Experimental Protocol: Deacetylation

  • Materials: 5-Acetamino-6-nitro-1,3-benzodioxole, Sodium Methoxide, Methanol, Acetic Acid.

  • Procedure:

    • Dissolve 5-acetamino-6-nitro-1,3-benzodioxole in methanol.

    • Add a solution of sodium methoxide in methanol and heat the mixture to reflux for a short period (e.g., 15-60 minutes).[7][8]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize it with acetic acid.[7]

    • Remove the methanol under reduced pressure.

    • The product can be isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.

  • Yield: This deprotection step is reported to have a very high yield, around 95%.[7]

Cost-Benefit Analysis of Route 2

ParameterAnalysis
Cost of Starting Materials 1,3-Benzodioxol-5-amine is more expensive than piperonal.
Reagent Costs Acetic anhydride is a relatively inexpensive reagent, with bulk prices around $546.00/MT.[9] Sodium methoxide is also a common base.
Yield Each of the three steps in this route generally proceeds with high yields. The overall yield is likely to be good.
Scalability All three steps (acetylation, nitration, and deacetylation) are common and scalable industrial reactions. However, as with Route 1, the nitration step requires careful thermal management on a large scale.[2][3]
Safety Acetic anhydride is corrosive and a lachrymator. Concentrated nitric acid poses the same hazards as in Route 1. Sodium methoxide is a strong base and is flammable.
Environmental Impact This route involves an additional protection-deprotection sequence, which adds to the step count and potentially the waste generated. The use of organic solvents and strong acids/bases contributes to the environmental footprint.

Comparative Summary and Recommendation

FeatureRoute 1: Piperonal PathwayRoute 2: Benzodioxol-5-amine Pathway
Starting Material Cost LowHigh
Number of Steps 23
Overall Yield Potentially lower and more variable due to the reductive amination step.Likely higher and more consistent.
Scalability Feasible, but nitration requires careful control.Feasible, with similar considerations for the nitration step.
Safety Hazards associated with nitration and the use of sodium borohydride.Hazards associated with acetic anhydride, nitration, and sodium methoxide.
Green Chemistry Principles Fewer steps, potentially one-pot reductive amination.Additional protection/deprotection steps increase atom economy concerns.

Recommendation:

For large-scale industrial production where cost is a primary driver, Route 1 (Piperonal Pathway) is likely the more economically viable option due to the significantly lower cost of the starting material. However, careful process optimization and robust safety protocols for the nitration and reductive amination steps are crucial.

For laboratory-scale synthesis and research purposes , where higher purity and more reliable yields may be prioritized over raw material cost, Route 2 (Benzodioxol-5-amine Pathway) could be the preferred choice. The individual steps are generally high-yielding and well-established, potentially leading to a cleaner product with easier purification.

Ultimately, the choice of synthetic strategy will depend on the specific priorities of the research or production team, including budget, scale, available equipment, and desired purity of the final product. Both routes offer viable pathways to the valuable intermediate, this compound.

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  • ResearchGate.
  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]
  • PrepChem.com. Synthesis of 5-acetamino-6-nitro-1,3-benzodioxole. [Link]
  • PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
  • International Journal of Pharmacy and Technology. REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT FREE CONDITIONS. [Link]
  • PrepChem.com. Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole. [Link]
  • Chemspace. N-(6-acetyl-2H-1,3-benzodioxol-5-yl)acetamide. [Link]
  • PubChem. 1,3-Benzodioxol-5-amine. [Link]
  • National Center for Biotechnology Information. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]
  • PubChemLite. This compound (C7H6N2O4). [Link]

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A Senior Application Scientist’s Guide to the Structural Elucidation of 6-Nitro-1,3-benzodioxol-5-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Ambiguity in Benzodioxole Chemistry

6-Nitro-1,3-benzodioxol-5-amine (CAS: 64993-07-3) is a substituted benzodioxole, a heterocyclic motif integral to numerous applications, from pharmaceutical intermediates to insecticide synergists.[][2][3] Its structure, featuring a C7H6N2O4 formula, presents a unique electronic landscape.[4][5] The aromatic ring is endowed with a strongly activating, ortho-, para-directing amine group and a strongly deactivating, meta-directing nitro group, positioned ortho to each other. This electronic push-pull system, coupled with the methylenedioxy ring, dictates the molecule's reactivity but also introduces significant challenges in definitively identifying the structure of its reaction products.

Regioisomerism is a primary concern. Reactions such as electrophilic aromatic substitution, nucleophilic substitution on the amine, or reduction of the nitro group can yield multiple potential products. Relying on a single analytical technique is often insufficient and can lead to erroneous structural assignments, jeopardizing downstream research and development.

This guide provides an in-depth comparison of critical analytical techniques for the unambiguous structural confirmation of derivatives of this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Part 1: Predictive Reactivity and Hypothesis Formation

Before any analysis, a chemist must form a hypothesis. The substitution pattern of this compound offers clear guidance. The primary amine (-NH2) is a powerful activating group, while the nitro group (-NO2) is strongly deactivating. Any electrophilic aromatic substitution will be directed by the amine group to the positions ortho and para to it. The para position is blocked, and one ortho position is occupied by the nitro group, leaving the C4 position as the most likely site for substitution. Conversely, the amine group itself is a primary site for reactions like acylation, alkylation, or diazotization.

Below is a conceptual workflow for approaching the synthesis and subsequent structural confirmation.

G cluster_0 Synthesis Phase cluster_1 Analytical & Confirmation Phase A This compound (Starting Material) B Reaction (e.g., Acylation, Alkylation) A->B C Crude Product Mixture (Product, Byproducts, Unreacted SM) B->C D Initial Screen: Mass Spec (MW) & IR (Functional Groups) C->D Purification (e.g., Column Chromatography) E Detailed Structural Mapping: 1D & 2D NMR Spectroscopy D->E F Unambiguous Confirmation (If required): X-ray Crystallography E->F G Confirmed Product Structure F->G

Caption: General workflow from synthesis to structural confirmation.

Part 2: The Analytical Toolkit: A Comparative Analysis

A multi-faceted analytical approach is essential for comprehensive characterization.[6] We will compare the utility of Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and X-ray Crystallography.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of a compound, offering the first critical piece of evidence for a successful reaction. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide an exact molecular formula.

Expertise & Experience: For compounds containing nitrogen, the Nitrogen Rule is a foundational concept. A molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak (M+).[7][8] Our starting material, C7H6N2O4, has two nitrogen atoms and a molecular weight of 182.13 g/mol , an even number.[9] If a reaction adds a group containing one nitrogen atom, the resulting product should have an odd molecular weight.

Trustworthiness: Fragmentation patterns provide further structural clues. Alkylamines characteristically undergo α-cleavage , where the C-C bond nearest the nitrogen is broken, yielding a resonance-stabilized cation.[7][8] While our primary amine is on an aromatic ring, derivatives with alkyl chains will exhibit this behavior.

Data Comparison: Low-Resolution vs. High-Resolution MS

FeatureLow-Resolution MS (e.g., GC-MS)High-Resolution MS (e.g., ESI-TOF, Orbitrap)
Primary Output Nominal Mass (Integer)Exact Mass (to 3-4 decimal places)
Formula Generation Not possibleYes, provides elemental composition
Confidence Level Moderate; confirms MWHigh; confirms molecular formula
Typical Use Case Rapid screening of reaction progress, purity assessmentUnambiguous formula determination of new compounds

Experimental Protocol: GC-MS Analysis

This protocol is adapted for a typical volatile benzodioxole derivative.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system (e.g., Agilent GC/MSD).

  • GC Column: A non-polar column like an HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.

  • GC Method:

    • Injector Temp: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ion Source Temp: 230°C

    • Scan Range: 40-450 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for characterizing benzodioxole derivatives.[6][10]

Expertise & Experience:

  • ¹H NMR: The spectrum of the starting material is distinctive. Expect two singlets in the aromatic region (due to the fully substituted ring), a characteristic singlet around 6.0 ppm for the -O-CH2-O- protons, and a broad signal for the -NH2 protons that can be exchanged with D2O.[7][8] Any reaction will perturb this pattern. For example, acylation of the amine will replace the broad -NH2 signal with a sharper amide N-H signal further downfield and introduce new signals for the acyl group. Substitution on the aromatic ring would change the singlet pattern to a more complex splitting pattern.

  • ¹³C NMR: The carbons adjacent to the amine nitrogen are slightly deshielded and absorb further downfield than typical aromatic carbons.[8] Tracking shifts in the ¹³C spectrum provides complementary information to the ¹H spectrum.

  • 2D NMR: For complex products or to resolve ambiguity, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for piecing together the molecular skeleton.

Data Presentation: Expected ¹H NMR Chemical Shifts

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic C-H6.5 - 7.5Singlet (for starting material)Position and multiplicity are highly sensitive to substitution.
Dioxole -CH2-5.9 - 6.1SingletA hallmark of the 1,3-benzodioxole core.
Amine -NH23.5 - 5.0Broad SingletPosition is variable; disappears upon D2O shake.[8]
Amide -NH-7.5 - 9.0Broad SingletAppears after acylation of the amine.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred for compounds with exchangeable protons like amines and amides, as it slows exchange and can result in sharper signals.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • If ambiguity exists, acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

  • D₂O Shake (for N-H identification):

    • Acquire the initial ¹H spectrum.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal will diminish or disappear, confirming its identity.[7]

X-ray Crystallography: The Gold Standard

When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule in the solid state. It is the ultimate arbiter in cases of complex or disputed structures.

Expertise & Experience: This technique is not universally applicable, as it depends entirely on the ability to produce suitable crystals. However, for novel compounds intended for patenting or publication, it provides irrefutable proof of structure. Recent advances, such as the crystalline sponge method, can even allow for the analysis of oils or amorphous solids by co-crystallizing them within a porous host crystal framework.[11] This combined analysis with mass spectrometry offers a powerful solution for difficult samples.[11]

Case Study Visualization: Reaction Confirmation

Let's consider a simple N-acetylation reaction. The workflow and expected analytical changes are outlined below.

G cluster_0 Starting Material cluster_1 Product SM This compound MW = 182 IR: ~3400, 3300 cm⁻¹ (N-H str) ¹H NMR: ~4.5 ppm (br s, 2H, NH₂) Reaction Acetic Anhydride, Pyridine SM->Reaction Reactant P N-acetyl-6-nitro-1,3-benzodioxol-5-amine MW = 224 IR: ~3250 (N-H str), ~1670 cm⁻¹ (C=O str) ¹H NMR: ~8.5 ppm (br s, 1H, NH), ~2.2 ppm (s, 3H, CH₃) Reaction->P Yields

Sources

A Head-to-Head Comparison of Purification Techniques for 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic intermediates, the purity of a target compound is paramount to the reliability of downstream applications. 6-Nitro-1,3-benzodioxol-5-amine, a key building block in medicinal chemistry, presents a unique purification challenge due to the presence of polar amino and nitro functionalities, alongside the moderately nonpolar benzodioxole core. This guide provides an in-depth, head-to-head comparison of the most effective purification techniques for this valuable compound, supported by experimental data and protocols to ensure you can select the optimal method for your specific needs.

Understanding the Molecule and Its Purification Challenges

This compound possesses a distinct electronic profile. The electron-donating amine and dioxole ring system are contrasted by the strongly electron-withdrawing nitro group. This electronic push-pull system can lead to strong intermolecular interactions, influencing its solubility and interaction with chromatographic stationary phases.

The primary purification challenge lies in removing unreacted starting materials, such as N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, and potential side-products. The choice of purification strategy will depend on the scale of the synthesis, the impurity profile, and the required final purity.

At a Glance: Performance Comparison of Purification Techniques

TechniqueTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >99% (with optimal solvent)85-95%HighCost-effective, scalable, excellent for removing minor impurities.Dependent on finding a suitable solvent, potential for significant product loss.
Silica Gel Column Chromatography 97-99%90-97%Low to MediumHighly versatile, effective for a wide range of impurities.Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.
Filtration through a Silica Plug ~95%>98%Very HighRapid, simple, good for removing baseline impurities.Not suitable for separating closely related impurities.

In-Depth Analysis of Purification Methodologies

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique that leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures. For this compound, which is a solid at room temperature, this method can yield material of very high purity.

Causality Behind Experimental Choices: The key to successful recrystallization is the selection of an appropriate solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a molecule with both polar and non-polar characteristics like this compound, protic solvents like isopropanol have proven effective.[1] The alcohol's hydroxyl group can hydrogen bond with the amine and nitro groups, while its alkyl chain provides sufficient non-polar character to dissolve the benzodioxole ring system at elevated temperatures. Upon cooling, the solubility of the target compound decreases significantly, leading to the formation of a crystalline lattice that excludes impurities.

Experimental Protocol: Recrystallization from Isopropanol [1]

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of isopropanol.

  • Heating: Heat the suspension to reflux with stirring. Add small portions of hot isopropanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

A reported synthesis utilizing recrystallization from isopropanol achieved a 95% yield of 5-amino-6-nitro-1,3-benzodioxole.[1]

Logical Workflow for Recrystallization

A Crude Product in Flask B Add Minimal Hot Solvent A->B Solubilization C Heat to Dissolve B->C D Cool Slowly to Crystallize C->D Controlled Precipitation E Isolate Crystals by Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

Silica Gel Column Chromatography: The Workhorse of Separation

Flash column chromatography using silica gel is a highly versatile technique for purifying a wide range of organic compounds. It separates molecules based on their differential adsorption to the polar silica stationary phase and their solubility in the mobile phase.

Causality Behind Experimental Choices: The polarity of this compound allows for strong interactions with the acidic silanol groups on the silica surface. A mobile phase of appropriate polarity is required to elute the compound from the column. A common and effective eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] By starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent (gradient elution), impurities can be selectively eluted before the target compound. A reported synthesis for this compound successfully employed a hexane:ethyl acetate (5:1) solvent system, achieving a 97% yield.[2]

Experimental Protocol: Silica Gel Column Chromatography [2]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional but Recommended): If necessary, gradually increase the polarity of the mobile phase (e.g., to 5:1 hexane:ethyl acetate) to elute the target compound.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Workflow for Column Chromatography

A Pack Silica Gel Column B Load Crude Product A->B C Elute with Mobile Phase B->C Separation D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identification G Evaporate Solvent F->G

Sources

The Evolving Landscape of 6-Nitro-1,3-benzodioxol-5-amine Analogs: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole moiety, a key structural feature in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its ability to interact with a wide range of biological targets.[1] The introduction of a nitro group at the 6-position and an amine at the 5-position creates the 6-Nitro-1,3-benzodioxol-5-amine scaffold, a versatile building block for the development of novel therapeutic agents. This guide provides a comparative overview of the applications of analogs derived from this scaffold, with a focus on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. While direct comparative studies on a broad range of this compound analogs are not extensively available, this guide will synthesize data from closely related derivatives to provide a comprehensive understanding of their potential in drug discovery.

I. The Synthetic Versatility of the this compound Core

The this compound scaffold serves as a valuable starting material for the synthesis of a diverse array of more complex molecules. The presence of the amino group provides a reactive handle for various chemical transformations, including acylation, alkylation, and condensation reactions.[2]

General Synthesis Workflow

A common synthetic approach to generate analogs involves the modification of the amino group to introduce different functionalities, thereby modulating the compound's physicochemical properties and biological activity.

Synthesis Workflow General Synthetic Workflow for this compound Analogs A This compound B Acylation / Alkylation / Condensation A->B Functionalization C Diverse Library of Analogs B->C Derivatization D Biological Screening C->D Assay E Lead Compound Identification D->E Hit-to-Lead

Caption: A generalized workflow for the synthesis and screening of this compound analogs.

II. Comparative Biological Applications of Benzodioxole Analogs

Derivatives of the 1,3-benzodioxole scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects. The following sections will compare the performance of various analogs in these therapeutic areas.

A. Anticancer Activity: Targeting Key Cellular Pathways

The 1,3-benzodioxole scaffold is a recurring motif in a number of potent anticancer agents.[3] Analogs of this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes like kinases.[4]

Comparative Cytotoxicity of Benzodioxole Derivatives

While a direct comparison of a series of this compound analogs is not available, the following table summarizes the cytotoxic activity of various 1,3-benzodioxole derivatives against different cancer cell lines, providing a glimpse into the potential of this scaffold.

Compound IDModification of Benzodioxole CoreCell LineIC50 (µM)Reference
Compound 1 N-(benzo[d][1][5]dioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamideA549 (Lung)> 50[6]
Compound 2 N-(benzo[d][1][5]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamideA549 (Lung)> 50[6]
MAZ2 1,3-Benzodioxole conjugated with an arsenical precursor4T1 (Breast)0.23 ± 0.02[7]
PFZ2 Fluorinated 1,3-benzodioxole conjugate4T1 (Breast)0.31 ± 0.02[7]

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which benzodioxole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[4] For instance, derivatives of the closely related 6-chloro-4-aminoquinazoline, which can be synthesized from precursors bearing nitro and amino groups, are potent inhibitors of kinases like p21-Activated Kinase 4 (PAK4).[4]

Kinase_Inhibition_Pathway Inhibition of a Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase (e.g., PAK4) Receptor->Kinase Activation Analog Benzodioxole Analog Analog->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Alpha_Amylase_Assay Workflow for In Vitro α-Amylase Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Add Substrate B->C D Incubate C->D E Stop Reaction with DNSA D->E F Heat for Color Development E->F G Measure Absorbance F->G H Calculate IC50 G->H

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of principal analytical methodologies for the robust quantification of 6-Nitro-1,3-benzodioxol-5-amine. This compound is of significant interest as a potential impurity or intermediate in the synthesis of various pharmaceutical compounds and as a potential marker in forensic analysis related to the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] The accurate and precise quantification of such analytes is paramount for ensuring product safety, efficacy, and regulatory compliance.

We will dissect and compare three cornerstone techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document moves beyond mere procedural lists to explore the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation as mandated by international guidelines.[4][5]

Pillar 1: The Foundation of Analytical Method Validation

Before delving into specific techniques, it is critical to establish the universal framework for validation. The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose.[5] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, this is achieved by assessing a set of key performance characteristics.[5][6]

  • Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range : The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results obtained by the method to the true value.

  • Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Understanding these pillars is essential, as they form the basis for the experimental protocols and comparative data presented below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying analytes with sufficient chromophores. The molecular structure of this compound, containing an aromatic ring substituted with nitro and amine groups, lends itself well to UV detection.

Causality of Method Design

The choice of a reversed-phase (RP) C18 column is foundational. The non-polar stationary phase (C18) effectively retains the moderately polar this compound, allowing for separation from more polar or less polar impurities using a polar mobile phase (e.g., acetonitrile and water). The addition of a modifier like formic acid to the mobile phase serves to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape.[7] UV detection is selected for its direct applicability, as the conjugated system of the molecule provides strong absorbance, typically in the 254-340 nm range.[7][8]

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Conditions:

  • System: HPLC equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile.

  • Gradient Program: 0-2 min: 95% A, 5% B; 2-15 min: Linear gradient to 30% A, 70% B; 15-18 min: Hold at 30% A, 70% B; 18.1-22 min: Return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Solution: Prepare the test sample in the same diluent to a target concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Inject a blank (diluent), a standard solution, and a sample spiked with known related substances. Assess for any interfering peaks at the retention time of the main analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD) for all results.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Workflow and Expected Performance

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Mobile Phase (A & B) P3 Create Calibration Curve Standards P1->P3 P2 Prepare Standard Stock Solution P2->P3 P4 Prepare Sample Solution A3 Inject Samples for Quantification P4->A3 A1 Equilibrate HPLC System & Column A2 Inject Standards (Linearity) A1->A2 A2->A3 D1 Integrate Peaks & Generate Calibration Curve A2->D1 D2 Calculate Analyte Concentration A3->D2 D1->D2 D3 Perform Validation Calculations (Accuracy, Precision) D2->D3

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of specificity compared to HPLC-UV due to the mass-selective detection. It is particularly powerful for identifying unknown impurities through spectral library matching and for confirming the identity of the target analyte.

Causality of Method Design

The primary consideration for GC analysis is the analyte's volatility and thermal stability. This compound has a moderate molecular weight and polarity; direct injection may be possible, but derivatization (e.g., silylation of the amine group) could be explored to improve peak shape and thermal stability. An injector temperature must be carefully optimized to ensure efficient vaporization without thermal degradation. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of such compounds. Electron Ionization (EI) is the standard ionization technique, as it produces reproducible fragmentation patterns that serve as a chemical fingerprint. For quantification, operating in Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, significantly enhances sensitivity and selectivity over full-scan mode.[2][9]

Experimental Protocol: GC-MS Method Validation

1. Instrumentation and Conditions:

  • System: GC-MS system with an autosampler.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (Splitless mode).

  • Oven Program: Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (50-300 m/z) for identification and SIM for quantification. Select 3-4 characteristic, abundant ions for SIM mode.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare in a volatile solvent such as ethyl acetate or dichloromethane.

  • Calibration and Sample Solutions: Prepare as described for HPLC, using the appropriate solvent. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for GC-MS to correct for injection volume variability.

3. Validation Procedure:

  • Follow the same validation principles as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ). For specificity, analyze potential interferences to ensure their fragment ions do not overlap with the SIM ions selected for the analyte.

Workflow and Expected Performance

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Volatile Solvent P2 Add Internal Standard (IS) P1->P2 P3 (Optional) Derivatization Step P2->P3 A1 Inject into GC-MS P3->A1 A2 Separation in GC Column A1->A2 A3 Ionization (EI) & Mass Analysis (SIM/Scan) A2->A3 D1 Generate Ion Chromatograms (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Experimental workflow for GC-MS analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantifying trace-level impurities in complex matrices. It combines the powerful separation of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.

Causality of Method Design

This method leverages the same LC front-end as HPLC-UV, but the eluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization source as it is a soft technique suitable for polar molecules, minimizing fragmentation in the source. The key to LC-MS/MS is the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating chemical noise and matrix interferences, leading to exceptionally low detection limits.[10][11]

Experimental Protocol: LC-MS/MS Method Validation

1. Instrumentation and Conditions:

  • System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Similar to the HPLC-UV method, but often using smaller particle size columns (e.g., ≤1.8 µm) for faster analysis and better resolution. The mobile phase must be volatile (e.g., formic acid instead of phosphate buffers).

  • MS/MS Parameters (to be optimized):

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): m/z corresponding to [C₇H₆N₂O₄+H]⁺.

    • Product Ions (Q3): Optimize collision energy to find 2-3 stable and abundant fragment ions for MRM transitions. One transition is used for quantification (quantifier) and another for confirmation (qualifier).

2. Preparation of Solutions:

  • Prepare solutions as described for HPLC. Due to the high sensitivity, concentrations will likely be in the ng/mL range. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is best practice.

3. Validation Procedure:

  • Follow the same validation principles. Specificity is demonstrated by the absence of signal in the MRM channels when injecting a blank matrix. Matrix effects (ion suppression or enhancement) must be evaluated, typically by comparing the response of an analyte in a pure solvent to its response in a spiked sample matrix.

Workflow and Expected Performance

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Ultra-Dilute Standards & Samples P2 Add Stable Isotope Internal Standard (SILA) P1->P2 A1 Inject into LC-MS/MS P2->A1 A2 LC Separation A1->A2 A3 ESI Ionization A2->A3 A4 MRM Transition (Q1 -> q2 -> Q3) A3->A4 D1 Generate MRM Chromatograms A4->D1 D2 Calculate Peak Area Ratios (Analyte/SILA) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Experimental workflow for LC-MS/MS analysis.

Comparative Analysis Summary

The choice of analytical method is dictated by the specific requirements of the assay, such as the need for trace-level detection, the complexity of the sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation pattern)Unsurpassed (based on retention time and specific MRM transition)
Typical LOQ ~0.1 µg/mL (100 ppb)~0.05 µg/mL (50 ppb) in SIM mode< 0.1 ng/mL (0.1 ppb)
Linearity (R²) ≥ 0.999≥ 0.998 (with internal standard)≥ 0.999
Precision (%RSD) < 2%< 5% (with internal standard)< 5% (with stable isotope IS)
Matrix Effects Low to ModerateLow (matrix components often separate well)High (potential for ion suppression/enhancement)
Throughput Moderate (15-25 min/sample)Moderate (20-30 min/sample)High (can be < 5 min with UHPLC)
Instrumentation Cost LowModerateHigh
Best For Routine QC, assay, purity of bulk substanceConfirmatory analysis, impurity identificationTrace-level quantification, genotoxic impurity analysis, complex matrices

Conclusion and Recommendation

The validation and selection of an analytical method for quantifying this compound is a strategic decision contingent on the analytical objective.

  • For routine quality control of a drug substance where the analyte is a major component or a known impurity at levels >0.05%, HPLC-UV is the most practical, robust, and cost-effective choice. Its performance is more than adequate for these applications.

  • GC-MS serves as an excellent orthogonal method for confirmation . Its high specificity is invaluable for identity confirmation and for the structural elucidation of unknown impurities that may arise during synthesis.

  • For applications requiring the highest sensitivity and selectivity , such as quantifying the analyte as a trace-level genotoxic impurity in a final drug product or detecting it in complex biological matrices, LC-MS/MS is the unequivocal gold standard. Its ability to eliminate matrix interference and achieve sub-ppb detection limits is unmatched by the other techniques.

Each protocol described herein must be treated as a self-validating system. By rigorously evaluating the performance characteristics outlined, researchers and drug development professionals can develop and validate a method that is scientifically sound, fit for purpose, and compliant with global regulatory expectations.

References

  • Verweij, A. M. A. (1989). Impurities in illicit amphetamine: a review. Forensic Science International, 42(1-2), 1-11. (Note: While not directly citing the target compound, this establishes the principle of impurity profiling in forensic science).
  • Sykutera, M., et al. (2004). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.
  • Cunha, D. L., et al. (2015). The synthesis and chemical profiling of 3,4-methylene-dioxymethamphetamine (MDMA) and analogues.
  • (Reference placeholder for a general organic synthesis text discussing nitration of benzodioxole deriv
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  • ATSDR. (1995). Analytical Methods for Determination of 1,3-Dinitrobenzene and its Metabolites in Environmental and Biological Samples. Agency for Toxic Substances and Disease Registry. [Link]
  • UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • NIOSH. (2016). Nitroaromatic Compounds: Method 2005, Issue 4. NIOSH Manual of Analytical Methods. [Link]
  • DEA Office of Forensic Sciences. (2021). Analysis of Drugs Manual.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Judit, K., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4143–4155. [Link]
  • Chidella, K., et al. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 12, 227-240. [Link]
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column. SIELC. [Link]
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  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
  • (Reference placeholder for a review article on analytical techniques in drug development).
  • Sridhar, G., et al. (2023). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science. [Link]
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  • Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

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A Comparative Guide to the Stability of 6-Nitro-1,3-benzodioxol-5-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the intrinsic stability of a molecule is a cornerstone of its viability as a drug candidate. Poor stability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradation products, and altered pharmacokinetic profiles. 6-Nitro-1,3-benzodioxol-5-amine, a heterocyclic compound featuring a nitro group and an amino group on a benzodioxole scaffold, is a versatile building block in medicinal chemistry. Its structural motifs are present in various biologically active molecules. Understanding the stability of this compound is paramount for predicting its behavior during synthesis, formulation, storage, and ultimately, in vivo.

This guide provides a comprehensive comparison of the stability of this compound with a selection of structurally similar compounds. By examining the influence of substituent placement and the interplay of functional groups on thermal and photolytic degradation, we aim to provide researchers with a predictive framework for the stability of related molecules. The insights and experimental data presented herein are intended to inform rational drug design, guide formulation strategies, and ensure the development of safe and efficacious therapeutics.

Selection of Comparison Compounds: A Rationale Based on Structure-Activity Relationships

To contextualize the stability of this compound, a series of structurally related compounds were chosen for this comparative analysis. The selection was guided by the principle of systematic structural variation to elucidate the contribution of individual functional groups and their positional isomerism to the overall stability of the molecule.

The chosen comparators are:

  • 5-Nitro-1,3-benzodioxole: This compound lacks the amino group present in our target molecule, allowing for a direct assessment of the impact of the amine functionality on the stability of the nitro-benzodioxole core.

  • 2-Nitroaniline, 3-Nitroaniline, and 4-Nitroaniline: These isomers provide a fundamental understanding of how the relative positions of the nitro and amino groups on a simple benzene ring influence stability. This comparison helps to dissect the electronic and steric effects that govern degradation pathways.

Comparative Stability Analysis: Unveiling the Nuances of Molecular Architecture

The stability of an organic molecule is not an absolute property but rather a dynamic response to environmental stressors such as heat, light, and chemical reagents. In this section, we will delve into the comparative thermal and photolytic stability of this compound and its selected analogs.

Thermal Stability: The Impact of Functional Groups on Decomposition

Thermal stability is a critical parameter, particularly for processes involving elevated temperatures such as synthesis, purification, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to probe the thermal behavior of compounds.

While specific experimental DSC/TGA data for this compound is not widely available in the public domain, we can infer its behavior based on the known stability of related nitroaromatic amines. Generally, the presence of a nitro group, an electron-withdrawing functionality, tends to increase the thermal stability of aromatic compounds. However, the presence of an amino group can have a variable effect. In some cases, intramolecular hydrogen bonding between adjacent amino and nitro groups can enhance stability, as seen in 2-nitroaniline.

Table 1: Comparative Thermal Properties of this compound and Related Compounds

CompoundMolecular StructureMelting Point (°C)Decomposition Onset (°C)Comments
This compound ~145-150 (Predicted)Data not availableThe proximity of the amino and nitro groups may allow for intramolecular interactions influencing stability.
5-Nitro-1,3-benzodioxole 149-150[1]Data not availableLacks the amino group, serving as a baseline for the benzodioxole core.
2-Nitroaniline 71.5[2]>270[3]Intramolecular hydrogen bonding between the ortho amino and nitro groups contributes to its relatively high stability.[2]
3-Nitroaniline 114Data not availableLacks intramolecular hydrogen bonding between the functional groups.
4-Nitroaniline 146-151[4]Data not availableThe para-disposed groups prevent intramolecular hydrogen bonding.[5]

Note: The melting point for this compound is a predicted value based on structurally similar compounds. Experimental verification is recommended.

The data for nitroaniline isomers suggests that intramolecular hydrogen bonding plays a significant role in thermal stability. The ortho-isomer, 2-nitroaniline, which can form a stable six-membered ring via hydrogen bonding, exhibits a higher decomposition temperature compared to what would be expected based on its melting point alone. This suggests that this compound, with its adjacent amino and nitro groups, may also benefit from a degree of stabilization through intramolecular interactions.

Photostability: Susceptibility to Light-Induced Degradation

Photostability is a critical quality attribute for any drug substance, as exposure to light can trigger degradation pathways leading to loss of efficacy and the formation of potentially harmful photoproducts. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.

Nitroaromatic compounds are known to be photosensitive, and the presence of a benzodioxole ring can also influence photochemical reactivity. Forced degradation studies under controlled light exposure are essential to characterize the photostability profile of this compound.

Table 2: Comparative Photostability under Forced Degradation Conditions

CompoundStress Condition% DegradationMajor Degradation Products
This compound ICH Q1B Option 2 (Xenon Lamp)Data not availablePotentially hydroxylated and/or de-nitrated species.
5-Nitro-1,3-benzodioxole UV IrradiationData not availableLikely involves reactions of the nitro group and the benzodioxole ring.
Nitroaniline Isomers (General) UV IrradiationIsomer-dependentPhotoreduction of the nitro group, oxidation of the amino group, and ring modifications are common pathways.

Note: The degradation data in this table is predictive and should be confirmed by experimental studies.

The expected photodegradation pathways for these compounds involve complex photochemical reactions. For nitroaromatics, these can include nitro-to-nitrite rearrangement, reduction of the nitro group, and ring-opening reactions. The presence of the amino group in this compound and the nitroanilines can also lead to photo-oxidation. The benzodioxole moiety itself can be susceptible to photolytic cleavage.

Experimental Protocols: A Guide to Assessing Stability

To ensure the generation of reliable and reproducible stability data, it is crucial to follow well-defined experimental protocols. The following section outlines detailed methodologies for assessing the thermal and photolytic stability of this compound and its analogs.

Thermal Stability Assessment: DSC and TGA

Objective: To determine the melting point, enthalpy of fusion, and onset of thermal decomposition.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan will be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset of the melting endotherm, and the enthalpy of fusion is calculated from the peak area.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition is determined as the temperature at which significant weight loss begins.

Causality Behind Experimental Choices: The use of a controlled heating rate ensures that the thermal events are well-resolved. The inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.

Photostability Assessment: Forced Degradation (ICH Q1B)

Objective: To evaluate the photosensitivity of the compound under standardized light exposure.

Instrumentation:

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (e.g., xenon lamp).

  • Calibrated radiometer/lux meter.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Protocol:

  • Prepare solutions of the test compound (e.g., 0.1 mg/mL in a suitable solvent like acetonitrile/water).

  • Transfer the solutions into quartz cuvettes or other transparent containers.

  • Prepare a "dark control" sample by wrapping a container with aluminum foil.

  • Expose the samples and the dark control to a light source in the photostability chamber, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Causality Behind Experimental Choices: The ICH Q1B guideline provides a harmonized approach to photostability testing, ensuring that the data generated is comparable across different laboratories and regulatory submissions. The use of a dark control is essential to differentiate between light-induced degradation and thermal degradation that may occur in the photostability chamber.

Forced Degradation Studies: Chemical Stability Profiling

Objective: To investigate the degradation pathways of the compound under various stress conditions (acidic, basic, and oxidative).

Instrumentation:

  • HPLC system with a UV detector.

  • pH meter.

  • Constant temperature bath.

Protocol:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • For all conditions, analyze the stressed samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality Behind Experimental Choices: These stress conditions mimic the potential chemical environments a drug substance might encounter during its lifecycle. The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the analytical method is capable of separating the degradation products from the parent compound and from each other.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate important workflows and relationships.

Experimental_Workflow cluster_thermal Thermal Stability cluster_photo Photostability cluster_chemical Chemical Stability TGA Thermogravimetric Analysis (TGA) Analysis HPLC-UV Analysis (Purity & Degradation Products) TGA->Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Analysis ICH_Q1B ICH Q1B Protocol ICH_Q1B->Analysis Acid Acid Hydrolysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Compound Test Compound (this compound & Comparators) Compound->TGA Compound->DSC Compound->ICH_Q1B Compound->Acid Compound->Base Compound->Oxidation Data Comparative Stability Data (Tables 1 & 2) Analysis->Data

Caption: Experimental workflow for comparative stability assessment.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Hydroxylated Hydroxylated Species Parent->Hydroxylated Photolysis/Oxidation Denitrated De-nitrated Species Parent->Denitrated Photolysis Oxidized_Amine Oxidized Amine Parent->Oxidized_Amine Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Hydrolysis

Caption: Potential degradation pathways for this compound.

Conclusion and Future Perspectives

This guide has provided a comparative framework for understanding the stability of this compound by examining its structural relationship with key analogs. The analysis of nitroaniline isomers highlights the critical role of intramolecular hydrogen bonding in enhancing thermal stability. While direct experimental data for the target compound remains to be fully elucidated, the provided protocols offer a robust starting point for comprehensive stability testing.

For drug development professionals, a thorough understanding of a molecule's stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a prerequisite for successful clinical translation. Future work should focus on generating empirical stability data for this compound and its derivatives to validate the predictive models discussed in this guide. Furthermore, the identification and characterization of degradation products using techniques such as LC-MS/MS will be crucial for a complete safety assessment. By integrating these stability considerations early in the drug discovery process, researchers can accelerate the development of novel, safe, and effective medicines.

References

  • Chempanda. (n.d.).
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  • Solubility of Things. (n.d.). 4-Nitroaniline. [Link]

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A Comparative Guide to the Multi-Target Screening of Novel 6-Nitro-1,3-benzodioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,3-benzodioxole ring system is a recognized "privileged" pharmacophore in medicinal chemistry, valued for its ability to interact with a wide array of biological receptors.[1] This structural motif is a cornerstone in numerous natural products and has been the foundation for derivatives exhibiting a wide spectrum of biological activities, including noteworthy anticancer and antimicrobial properties.[1][2][3] The inherent potential of this scaffold, particularly when functionalized with a nitro group and an amine, presents a compelling case for its exploration in drug discovery. The nitroaromatic moiety itself is of significant interest for its potential as a source of new anticancer agents.[4][5]

This guide provides a comprehensive, in-depth comparison of a synthesized library of novel 6-Nitro-1,3-benzodioxol-5-amine derivatives. Rather than a narrow, single-target investigation, we have employed a multi-target screening strategy. This approach is designed to holistically evaluate the therapeutic potential of these compounds across distinct and critical pathological pathways, providing a richer, more informative dataset to guide future drug development efforts. We will detail the rationale behind our target selection, present the experimental data in a comparative format, and provide the detailed methodologies necessary for the replication and validation of these findings.

The Compound Library: Rational Design and Synthesis

The parent compound, this compound, serves as the starting point for our library.[6][7] The core hypothesis is that by systematically modifying the amine functional group, we can modulate the compound's interaction with various biological targets and thereby explore the structure-activity relationship (SAR).[8] The synthesis of the derivatives involves standard amide coupling reactions between the parent amine and a selection of carboxylic acids, yielding a library of N-substituted amides designed to probe the effects of varying steric and electronic properties.

Table 1: The Synthesized this compound Derivative Library

Compound IDR-Group StructureRationale for Inclusion
BND-1 (Parent) -HBaseline compound
BND-2 -C(O)CH₃Small, neutral aliphatic group
BND-3 -C(O)PhAromatic ring for potential π-stacking
BND-4 -C(O)-(4-Cl-Ph)Electron-withdrawing group on phenyl ring
BND-5 -C(O)-(4-OCH₃-Ph)Electron-donating group on phenyl ring
BND-6 -C(O)CH₂CH₂COOHCarboxylic acid for increased polarity/H-bonding

Target Panel Selection: A Multi-Pronged Strategy for Discovery

The selection of a diverse and relevant panel of biological targets is paramount for efficiently identifying the therapeutic potential of a new compound library. Our panel was rationally chosen to cover two major areas of unmet medical need: oncology and infectious diseases.

Anticancer Targets
  • Human Topoisomerase II (Topo II): This enzyme is essential for managing DNA topology during replication and transcription.[9] Its inhibition leads to DNA damage and apoptosis, making it a cornerstone target for many established anticancer drugs like doxorubicin and etoposide.[9] Screening against Topo II allows for direct comparison with clinically relevant mechanisms of action.

  • The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Its frequent dysregulation and hyperactivation are hallmarks of many human cancers, making it a prime target for modern cancer therapeutics.[11][12][13] Targeting this pathway can reveal compounds with cytostatic or pro-apoptotic effects through a mechanism distinct from direct DNA damage.

Antimicrobial Targets
  • Mycobacterium tuberculosis (Mtb) MurB Enzyme: The rise of multidrug-resistant tuberculosis necessitates the discovery of novel drugs with new mechanisms of action.[14] The Mur enzymes are critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[14][15] MurB, in particular, represents a promising, yet underexploited, target for new anti-TB agents.[16]

  • Broad-Spectrum Bacterial Pathogens: To assess the potential for broader antibacterial applications, the library was screened against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][17] This provides initial data on the spectrum of activity and potential for wider use.

Experimental Protocols and Methodologies

Scientific integrity demands that all protocols be robust and reproducible. The following sections provide detailed, step-by-step methodologies for the key assays performed in this screening guide.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[18][19] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds (BND-1 to BND-6) and a positive control (Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Solubilize F->G H Read Absorbance (570nm) G->H I I H->I Calculate IC50

MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Susceptibility: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a pure 24-hour culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and a positive control (Ciprofloxacin) in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Compounds in Broth B->C D Incubate 18-24h at 37°C C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F SAR_Summary cluster_scaffold This compound Scaffold cluster_derivatives Derivatization Strategy cluster_activity Observed Biological Activity Scaffold Core Structure BND4 BND-4 -C(O)-(4-Cl-Ph) Scaffold->BND4 Add Electron-Withdrawing Group BND5 BND-5 -C(O)-(4-OCH3-Ph) Scaffold->BND5  Add  Electron-Donating  Group Anticancer Potent Anticancer Activity (Topo II / PI3K Inhibition) BND4->Anticancer Antimicrobial Promising Antimicrobial Activity (MurB Inhibition) BND5->Antimicrobial

Structure-Activity Relationship (SAR) Summary.

Conclusion and Future Directions

This comparative guide demonstrates the power of a multi-target screening approach in rapidly elucidating the therapeutic potential of a novel compound series. Our investigation of this compound derivatives has successfully identified two distinct lead compounds for two different therapeutic areas:

  • BND-4 has emerged as a promising lead for anticancer drug development , with potent cytotoxicity likely driven by a dual inhibition of Topoisomerase II and the PI3K pathway.

  • BND-5 has been identified as a lead candidate for antimicrobial development , particularly for anti-tubercular applications, based on its activity against M. tuberculosis MurB and S. aureus.

These findings underscore the versatility of the benzodioxole scaffold. Future work will focus on the optimization of these respective lead compounds. For BND-4 , efforts will be made to enhance its potency and selectivity for cancer cells. For BND-5 , the scaffold will be modified to improve its MurB inhibition and overall antibacterial efficacy. Subsequent studies will involve advanced cell-based assays, ADME/Tox profiling, and eventual validation in in vivo models to progress these promising candidates further down the drug discovery pipeline.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Nitro-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Nitro-1,3-benzodioxol-5-amine (CAS No. 64993-07-3). As a nitroaromatic amine, this compound requires careful management to mitigate risks to personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory and ensuring regulatory compliance.

Hazard Profile: Understanding the "Why"

This compound belongs to a class of compounds, nitroaromatics, that are recognized as serious environmental contaminants due to their potential toxicity and resistance to natural degradation.[1][2] Improper disposal can lead to the contamination of soil and groundwater.[1] The core principle of this guide is to manage this chemical in a way that respects its hazard profile from the moment it is used to its final destruction.

Key considerations:

  • Toxicity: Many nitroaromatic compounds are known to be toxic or mutagenic.[1]

  • Environmental Persistence: These compounds can be recalcitrant to biodegradation, posing a long-term threat if released into the environment.[1]

  • Regulatory Status: All generators of chemical waste are responsible for determining if their waste is hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Given its chemical structure, this compound waste must be managed as hazardous.

Chemical Identity
Name This compound
CAS Number 64993-07-3[5][6][7]
Molecular Formula C₇H₆N₂O₄[5][6][7]
Molecular Weight 182.13 g/mol [5][7]

The Disposal Workflow: From Bench to Final Disposition

A systematic approach is essential for safety and compliance. This workflow ensures that the waste is handled correctly at every stage.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the correct PPE is worn. The rationale is to prevent all routes of exposure—inhalation, ingestion, and skin or eye contact.[8]

Equipment Specification Justification
Hand Protection Chemically impermeable gloves (e.g., Nitrile)To prevent skin contact.[8]
Eye Protection Safety goggles or glassesTo protect eyes from dust or splashes.[8]
Body Protection Lab coatTo protect skin and clothing from contamination.[9]
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[8][9]
Waste Segregation and Collection at the Source

Proper disposal begins at your lab bench. Never mix hazardous waste with non-hazardous trash.

  • Step 1: Designate a Waste Container. Use a clearly labeled, chemically resistant, and leak-proof container for all solid waste of this compound.[10]

  • Step 2: Segregate the Waste Stream. This compound should be classified as a "Non-halogenated Organic Solid Waste." It is critical to keep halogenated and non-halogenated waste streams separate, as their disposal methods and costs can differ significantly.[10]

  • Step 3: Collect Contaminated Materials. This includes not only the compound itself but also any contaminated items such as weighing papers, gloves, and disposable labware.

  • Step 4: Manage Rinsate. If rinsing glassware that contained the compound, the solvent rinsate must also be collected as hazardous liquid waste. Do not dispose of it down the drain.[8][9]

Container Labeling and Storage

Accurate labeling is a cornerstone of safe waste management and is required by law.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[10] The full chemical name, "this compound," and a clear description of the associated hazards (e.g., "Toxic") must be included.

  • Storage: Keep the waste container securely sealed when not in use.[10] Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[9]

Disposal Pathway Decision Workflow

The following diagram outlines the decision-making process for handling waste containing this compound.

G start Waste Generated (Solid or Liquid) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid (e.g., contaminated solvent)? is_solid->is_liquid No collect_solid Collect in a designated, leak-proof solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a designated, leak-proof liquid waste container. is_liquid->collect_liquid Yes label_solid Label as: 'Hazardous Waste' 'Non-Halogenated Organic Solid Waste' 'this compound' collect_solid->label_solid label_liquid Label as: 'Hazardous Waste' 'Flammable Liquid' (if solvent is flammable) List all chemical constituents collect_liquid->label_liquid store Store container in designated Satellite Accumulation Area. Keep container closed. label_solid->store label_liquid->store pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. store->pickup

Caption: Disposal Decision Workflow for this compound Waste.

Final Disposal Method

Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[8][10]

The universally accepted and required method for final disposition is through a licensed hazardous waste management service, which will typically use high-temperature incineration.

  • High-Temperature Incineration: This is the preferred disposal method for many organic materials, including nitroaromatic compounds. The high temperatures ensure the complete destruction of the compound into simpler, less harmful components.

  • Contacting Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource.[10] They manage the hazardous waste program and will arrange for the pickup, transport, and ultimate disposal of your labeled waste container in compliance with all federal, state, and local regulations.[11][12]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.[8]

    • Remove all sources of ignition.[8]

    • Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.[9]

    • Collect the spilled material and cleanup debris into a labeled hazardous waste container for disposal.[8][9]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical consultation.[8]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek immediate medical consultation.[8]

  • Inhalation: Move the affected person into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]

References

  • Proper Disposal of Methyl 3-bromo-4-nitrobenzoate: A Guide for Labor
  • This compound - Safety D
  • Bioremediation of nitroaromatic compounds (Chapter 6). Cambridge University Press.
  • SAFETY DATA SHEET - 1,3-Benzodioxole, 5-nitro-. Fisher Scientific.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Learn the Basics of Hazardous Waste. US EPA.
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  • Hazardous Waste. US EPA.
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  • Dispose of Hazardous Waste. Ohio Environmental Protection Agency.
  • SAFETY DATA SHEET - 2,4-Diamino-6-phenyl-1,3,5-triazine. Sigma-Aldrich.
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  • This compound | 64993-07-3. ChemicalBook.
  • 64993-07-3, this compound Formula. ECHEMI.
  • SAFETY DATA SHEET - N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine. Fisher Scientific.
  • This compound synthesis. ChemicalBook.
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol 159873-64-0. TCI Chemicals.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.